molecular formula C17H21ClN2 B2519928 1-Benzhydrylazetidin-3-amine hydrochloride CAS No. 159603-42-6

1-Benzhydrylazetidin-3-amine hydrochloride

Cat. No.: B2519928
CAS No.: 159603-42-6
M. Wt: 288.82
InChI Key: MCTVSLCWRISHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydrylazetidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C17H21ClN2 and its molecular weight is 288.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydrylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKOBTVZHDIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420894
Record name 1-benzhydrylazetidin-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102065-90-7, 1189735-08-7
Record name 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102065-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzhydrylazetidin-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzhydrylazetidin-3-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-amine Hydrochloride for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 159603-42-6), a key heterocyclic amine intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's core chemical and physical properties, offers a detailed examination of its synthesis and reactivity, and explores its significant applications in drug discovery, particularly as a precursor to advanced therapeutic agents. This guide is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its constrained, non-planar structure imparts unique conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a benzhydryl group on the azetidine nitrogen introduces significant steric bulk and lipophilicity, properties that are often exploited to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a versatile building block, providing a primary amine handle for further chemical elaboration, making it a valuable starting material in the synthesis of complex pharmaceutical agents.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 159603-42-6[3]
Molecular Formula C₁₆H₁₉ClN₂[3]
Molecular Weight 274.79 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Purity Typically ≥95%[3]
Storage Conditions 2-8°C[3]

Note: Detailed experimental data on properties such as melting point, solubility, and pKa are not extensively reported in publicly available literature. These parameters should be determined empirically for specific applications.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that typically begins with the construction of the core 1-benzhydrylazetidin-3-ol scaffold.

Synthetic Pathway Overview

The most common synthetic route involves the reaction of benzhydrylamine with an epoxide, followed by intramolecular cyclization to form the azetidine ring. The resulting alcohol is then converted to the amine.

Synthesis_of_1-Benzhydrylazetidin-3-amine_hydrochloride A Benzhydrylamine C Intermediate Adduct A->C B Epichlorohydrin B->C D 1-Benzhydrylazetidin-3-ol C->D Intramolecular Cyclization E Activation of Hydroxyl Group (e.g., Mesylation) D->E F Azide Substitution E->F NaN3 G Reduction to Amine F->G e.g., H2/Pd-C H 1-Benzhydrylazetidin-3-amine G->H I HCl Treatment H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride (Precursor)

The following is a generalized protocol based on patent literature and should be optimized for specific laboratory conditions.[5]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve benzhydrylamine in a suitable organic solvent such as ethanol.

  • Addition of Epichlorohydrin: Cool the solution to 20-25°C and add epichlorohydrin dropwise, maintaining the temperature. The molar ratio of benzhydrylamine to epichlorohydrin is typically around 1:1.3.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization and Hydrochloride Salt Formation: Upon completion of the initial reaction, the intermediate is cyclized, often by heating in a suitable solvent. Subsequent treatment with hydrochloric acid will precipitate the 1-benzhydrylazetidin-3-ol hydrochloride.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield a white crystalline solid.

Conversion to 1-Benzhydrylazetidin-3-amine

The conversion of the hydroxyl group to an amine can be achieved through several synthetic strategies, including:

  • Mesylation followed by Azide Displacement and Reduction:

    • The hydroxyl group of 1-benzhydrylazetidin-3-ol is first activated by conversion to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

    • The mesylate is then displaced by an azide group using sodium azide.

    • Finally, the azide is reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an amine precursor, such as a phthalimide derivative, which can then be deprotected to yield the primary amine.

Reactivity Profile

The primary amine of 1-Benzhydrylazetidin-3-amine is a nucleophilic center and can undergo a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

This versatile reactivity makes it a valuable intermediate for introducing the benzhydrylazetidine moiety into a wide range of molecular architectures.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of several biologically active compounds.

Intermediate for Azelnidipine

One of the most notable applications of this compound is as a key intermediate in the synthesis of Azelnidipine.[5] Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[5] The benzhydrylazetidine moiety contributes to the drug's pharmacokinetic profile and tissue distribution.

Azelnidipine_Synthesis A 1-Benzhydrylazetidin-3-amine hydrochloride C Coupling Reaction A->C B Dihydropyridine Precursor B->C D Azelnidipine C->D

Caption: Role of 1-Benzhydrylazetidin-3-amine in Azelnidipine synthesis.

Potential as a Dopamine Antagonist Scaffold

Derivatives of 1-benzhydrylazetidin-3-amine have been investigated for their potential as dopamine antagonists.[4][6] The benzhydryl group is a common pharmacophore in many centrally acting agents, and its incorporation into the rigid azetidine scaffold allows for the exploration of structure-activity relationships in targeting dopamine receptors. This makes it an attractive starting point for the development of novel antipsychotics and treatments for other neurological disorders.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7][8] Use in a well-ventilated area.[7] Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[3][7]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes.[7]

    • If inhaled: Move to fresh air.[7]

    • If swallowed: Rinse mouth with water.[7]

    • In all cases of exposure, seek medical attention if symptoms persist.[7]

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features, combining the conformational rigidity of the azetidine ring with the steric and electronic properties of the benzhydryl group, make it an ideal starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery of next-generation therapeutics.

References

The Definitive Guide to the Structural Elucidation of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the complete structural elucidation of 1-Benzhydrylazetidin-3-amine hydrochloride, a key pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind experimental choices. By integrating a suite of modern analytical techniques—including advanced Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction—we present a self-validating system for unambiguous structure confirmation. Each section details not only the methodology but also the scientific rationale, ensuring a deep understanding of the data and its interpretation.

Introduction: The Significance of this compound

1-Benzhydrylazetidin-3-amine is a crucial building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system. The benzhydryl group offers significant steric bulk and lipophilicity, while the strained four-membered azetidine ring and the primary amine provide unique conformational constraints and a key reactive handle for further chemical modification. Its hydrochloride salt form enhances stability and aqueous solubility, making it ideal for pharmaceutical handling and formulation.

Given its role as a critical intermediate, absolute certainty of its molecular structure is paramount for regulatory approval, process optimization, and ensuring the downstream synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide establishes a robust, multi-technique approach to achieve this certainty.

The Integrated Analytical Workflow: A Holistic Approach

The structure of an unknown or newly synthesized compound is a puzzle. No single analytical technique provides all the pieces. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique interrogates a different aspect of the molecule's properties, and together, they build a complete, validated picture. Our workflow is designed to be sequential and logical, with the results of each step informing the next.

workflow cluster_preliminary Preliminary Analysis & Purity cluster_spectroscopy Spectroscopic Characterization cluster_confirmation Definitive 3D Structure synthesis Synthesis & Purification elemental Elemental Analysis (CHN+Cl) synthesis->elemental ftir FTIR Spectroscopy (Functional Groups) elemental->ftir ms High-Resolution MS (Molecular Formula) ftir->ms nmr_1d 1D NMR (¹H, ¹³C) (Carbon-Proton Framework) ms->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity & Assembly) nmr_1d->nmr_2d xray Single-Crystal X-ray Diffraction (Absolute Structure) nmr_2d->xray final Final Structure Elucidated xray->final

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: We begin with Mass Spectrometry (MS) as it provides the most fundamental piece of information: the mass of the molecule and, with high resolution, its elemental composition. For a hydrochloride salt, Electrospray Ionization (ESI) is the premier choice. Its soft ionization mechanism is ideal for polar, pre-charged molecules, minimizing fragmentation and maximizing the intensity of the molecular ion. We specifically use positive ion mode because the nitrogen atoms in the molecule are readily protonated.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of HPLC-grade methanol or a methanol/water (1:1) solution.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Spray Voltage: +3.5 to +4.5 kV

    • Capillary Temperature: 275-325 °C

    • Sheath Gas (N₂): 10-20 arbitrary units

    • Auxiliary Gas (N₂): 2-5 arbitrary units

  • Mass Analyzer Settings:

    • Scan Range: m/z 50-500

    • Resolution: >60,000 FWHM

    • Data Acquisition: Full scan mode.

  • Data Analysis: Identify the monoisotopic peak for the protonated free base [M+H]⁺. Use the instrument's software to calculate the elemental composition from the exact mass.

Data Interpretation and Trustworthiness

The expected molecular formula of the free base is C₁₆H₁₈N₂. The calculated monoisotopic mass of the protonated molecule, [C₁₆H₁₉N₂]⁺, is 239.1548.

ParameterTheoretical ValueObserved Value (Expected)
Molecular Formula (Free Base) C₁₆H₁₈N₂-
Protonated Ion [M+H]⁺ [C₁₆H₁₉N₂]⁺[C₁₆H₁₉N₂]⁺
Calculated Exact Mass 239.1548-
Observed Exact Mass -239.1545 ± 0.0005
Mass Error -< 2 ppm

The self-validating nature of this experiment comes from the high mass accuracy. An observed mass within 2 ppm of the theoretical mass provides extremely high confidence in the elemental composition, ruling out other potential formulas.

Fragmentation Analysis (MS/MS): To further confirm the structure, a tandem MS (MS/MS) experiment can be performed on the [M+H]⁺ ion (m/z 239.15). The most prominent fragment is expected from the cleavage of the benzylic C-N bond, which is inherently weak. This would result in the formation of the stable diphenylmethyl cation (benzhydryl cation).

  • Expected Major Fragment: [C₁₃H₁₁]⁺ at m/z 167.0861. The stability of this carbocation makes this fragmentation pathway highly favorable.

Infrared Spectroscopy: Identifying the Chemical Bonds

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present. For this molecule, we are specifically looking for evidence of the amine (N-H) and aromatic (C-H and C=C) groups, and the characteristic vibrations of the saturated azetidine ring. As a hydrochloride salt, we also expect to see broad absorptions characteristic of an ammonium salt (R-NH₃⁺).

Attenuated Total Reflectance (ATR)-FTIR Protocol
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.

Expected Vibrational Frequencies and Interpretation

The spectrum of the hydrochloride salt will differ from the free base, primarily in the N-H stretching region. The data below is based on typical values for amine hydrochlorides and related azetidine structures.[1][2]

Wavenumber (cm⁻¹)Vibration TypeStructural MoietyRationale for Assignment
~3080-3030 C-H StretchAromatic (C₆H₅)Characteristic stretching for sp² C-H bonds.
~2950-2850 C-H StretchAliphatic (CH, CH₂)Stretching of sp³ C-H bonds in the azetidine and benzhydryl methine.
~2800-2400 N-H StretchAmmonium (-NH₃⁺)A very broad and strong absorption, typical for ammonium salts, confirming the protonation of the amine.
~1600, 1495 C=C StretchAromatic RingSkeletal vibrations of the phenyl rings.
~1580 N-H BendAmmonium (-NH₃⁺)Asymmetric bending of the ammonium group.
~1500 N-H BendAmmonium (-NH₃⁺)Symmetric bending of the ammonium group.
~740, 700 C-H BendMonosubstituted BenzeneStrong out-of-plane bending confirms the presence of monosubstituted phenyl rings.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Puzzle

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. We will employ a suite of 1D and 2D NMR experiments to build the structure piece by piece. The choice of a deuterated solvent is critical; Dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves amine hydrochlorides and its residual solvent peak does not obscure key regions of the spectrum.

1D NMR: The Initial Framework (¹H and ¹³C)

The ¹H NMR spectrum gives information on the number and environment of protons, while the ¹³C NMR spectrum reveals the same for the carbon skeleton.

5.1.1. Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Filter the solution into a 5 mm NMR tube if any particulate matter is present.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16) to obtain good signal-to-noise.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the data, phase the spectra, and calibrate the chemical shift axis to the residual DMSO solvent peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm). Integrate the proton signals.

5.1.2. Predicted Data and Interpretation

Based on data for the highly similar acetate salt[3] and related structures, we can predict the following spectral features. The hydrochloride salt is expected to shift the signals of the azetidine ring protons and carbon further downfield compared to the free base due to the electron-withdrawing effect of the ammonium group.

Table: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Proton LabelPredicted ¹H δ (ppm)MultiplicityIntegrationCarbon LabelPredicted ¹³C δ (ppm)
H-a (Aromatic)7.20 - 7.50m10HC-a (Aromatic)127 - 142
H-b (Benzhydryl)4.40 - 4.50s1HC-b (Benzhydryl)~75
H-c (Azetidine)3.50 - 3.80m1HC-c (Azetidine)~45
H-d (Azetidine)2.80 - 3.20m4HC-d (Azetidine)~55
-NH₃⁺ 8.5 - 9.5br s3H
2D NMR: Confirming Connectivity (COSY, HSQC, HMBC)

Trustworthiness: While 1D NMR provides the pieces, 2D NMR experiments are the self-validating system that shows how they connect. These experiments remove ambiguity and provide definitive proof of the molecular framework.

nmr_logic cluster_1d 1D NMR Data cosy COSY (¹H-¹H Correlations) Identifies coupled protons (e.g., H-c to H-d) hsqc HSQC (¹H-¹³C One-Bond Correlations) Links each proton to its directly attached carbon hmbc HMBC (¹H-¹³C Long-Range Correlations) Connects molecular fragments (e.g., H-b to C-a) H1 ¹H Spectrum (Proton Signals) H1->cosy H1->hsqc H1->hmbc C13 ¹³C Spectrum (Carbon Signals) C13->hsqc C13->hmbc

Caption: Logic flow of 2D NMR experiments.

5.2.1. Experimental Protocol: 2D NMR

  • Use the same sample prepared for 1D NMR.

  • COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY experiment. This will show cross-peaks between protons that are spin-spin coupled (typically separated by 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Run a standard gradient-selected HSQC experiment. This will show a cross-peak between each proton and the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run a standard gradient-selected HMBC experiment. This is crucial for connecting the pieces. It shows correlations between protons and carbons that are 2-3 bonds away.

5.2.2. Key Expected Correlations for Structure Validation

  • COSY: A key correlation is expected between the methine proton on the azetidine ring (H-c ) and the methylene protons (H-d ), confirming the 3-substituted azetidine core.

  • HSQC: This experiment will unambiguously link each proton signal to its corresponding carbon signal as laid out in the table above. For example, the signal at ~4.45 ppm (H-b ) will correlate with the carbon at ~75 ppm (C-b ).

  • HMBC: This is the final piece of the puzzle. We expect to see:

    • Correlations from the benzhydryl proton (H-b ) to the aromatic carbons (C-a ), confirming the attachment of the phenyl rings.

    • Correlations from the benzhydryl proton (H-b ) to the azetidine ring carbons (C-d ), definitively linking the benzhydryl group to the nitrogen of the azetidine ring.

    • Correlations from the azetidine protons (H-c, H-d ) to the benzhydryl carbon (C-b ).

Single-Crystal X-ray Diffraction: The Gold Standard

Authoritative Grounding: While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It moves beyond connectivity to give the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Protocol for Crystal Growth and Data Collection
  • Crystal Growth (Self-Validation): The ability to grow a high-quality single crystal is in itself a form of validation, as it typically requires a highly pure compound. Slow evaporation is a reliable method.

    • Dissolve the compound in a minimum amount of a suitable solvent (e.g., methanol or ethanol).

    • Add a less polar "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes faintly turbid.

    • Warm the solution slightly to redissolve the precipitate.

    • Cover the vial and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for slow crystallization over several days.

  • Crystal Selection and Mounting: Select a clear, well-formed single crystal (ideally 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Use a modern single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and improve data quality.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson methods to find the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

Conclusion: Convergent Data for Unambiguous Elucidation

The structural elucidation of this compound is a multi-faceted process that relies on the logical integration of orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. FTIR spectroscopy confirms the presence of the key functional groups and the hydrochloride salt form. A comprehensive suite of 1D and 2D NMR experiments definitively maps the molecular connectivity. Finally, single-crystal X-ray diffraction provides the ultimate confirmation of the three-dimensional structure. By following this in-depth guide, researchers can achieve a complete and unambiguous characterization of this vital pharmaceutical intermediate, ensuring the highest standards of scientific integrity and quality control in drug development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzhydrylazetidin-3-amine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data based on analogous compounds and detailed experimental protocols for its empirical verification. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural elucidation of this compound.

Introduction

This compound is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, significantly influences the steric and electronic properties of the molecule. As the hydrochloride salt, the amine group is protonated, which affects its solubility and spectroscopic characteristics.

Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such compounds. This guide will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The predicted spectroscopic data is derived from the analysis of structurally related compounds, including 1-benzhydrylazetidin-3-ol hydrochloride and other substituted azetidines.[1][2]

N1 N+ C2 CH2 N1->C2 CH CH N1->CH C3 CH-NH3+ C2->C3 C4 CH2 C3->C4 C4->N1 Ph1 Phenyl CH->Ph1 Ph2 Phenyl CH->Ph2 Cl Cl- mol [C16H18N2 + H]+ m/z = 239.15 frag1 [C10H12N2]+ m/z = 167.09 mol->frag1 - C6H5 cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.5 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR h1_nmr->c13_nmr process Process Spectra c13_nmr->process analyze Analyze and Assign Peaks process->analyze

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzhydrylazetidin-3-amine hydrochloride is a synthetic molecule featuring a central azetidine ring, a primary amine at the 3-position, and a bulky benzhydryl (diphenylmethyl) group attached to the azetidine nitrogen. The presence of the benzhydryl moiety is of significant interest to drug development professionals, as it is a well-established pharmacophore in compounds that target monoamine transporters.[1][2] This structural feature strongly suggests a potential interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[3]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the mechanism of action of this compound. We will proceed from foundational in vitro assays to more complex in vivo behavioral models, outlining the causal logic behind each experimental choice. Our objective is to build a complete pharmacological profile, moving from hypothesized targets to validated mechanisms.

Part 1: Primary Hypothesis and In Vitro Characterization: A Monoamine Reuptake Inhibitor?

The core hypothesis, driven by the benzhydryl structure, is that this compound functions as a monoamine reuptake inhibitor.[2] The primary amine at the 3-position may also contribute to binding within the transporter active site. The initial and most critical step is to determine the affinity and functional potency of the compound at the three major monoamine transporters: DAT, NET, and SERT.

Radioligand Binding Assays: Gauging Affinity

The first experimental step is to measure the compound's ability to displace known high-affinity radioligands from their binding sites on the transporters. This provides affinity constants (Ki) for each transporter, revealing the compound's potency and selectivity.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[4]

  • Radioligand Selection:

    • For hDAT: [³H]WIN 35,428[4]

    • For hNET: [³H]Nisoxetine[4]

    • For hSERT: [³H]Citalopram[4]

  • Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays: Determining Functional Potency

While binding assays reveal affinity, they do not confirm functional inhibition of the transporter. Neurotransmitter uptake assays directly measure the compound's ability to block the transport of monoamines into cells, providing a functional IC50 value.

Experimental Protocol: [³H]-Neurotransmitter Uptake Assay

  • Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to confluence.[4]

  • Substrate Preparation: Prepare solutions of the following radiolabeled neurotransmitters:

    • [³H]Dopamine for hDAT expressing cells.[4]

    • [³H]Norepinephrine for hNET expressing cells.[4]

    • [³H]Serotonin for hSERT expressing cells.[4]

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., mazindol for DAT/NET, paroxetine for SERT) to determine non-specific uptake.[4]

    • Initiate the uptake by adding the respective [³H]-neurotransmitter.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake at each concentration of the test compound. Plot the percent inhibition of specific uptake against the log concentration of the compound to determine the IC50 value.

Hypothetical Data Summary: In Vitro Transporter Activity

Assay TypeTargetHypothetical Kᵢ (nM)Hypothetical IC₅₀ (nM)
Radioligand BindinghDAT50-
Radioligand BindinghNET25-
Radioligand BindinghSERT>1000-
Neurotransmitter UptakehDAT-75
Neurotransmitter UptakehNET-40
Neurotransmitter UptakehSERT->1500

This table presents a hypothetical outcome where this compound is a potent and selective dopamine/norepinephrine reuptake inhibitor (DNRI).

Visualizing the Hypothesized Mechanism

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (Dopamine/Norepinephrine) neurotransmitter Dopamine / Norepinephrine presynaptic_vesicle->neurotransmitter Release transporter DAT / NET neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding compound 1-Benzhydrylazetidin- 3-amine HCl compound->transporter Inhibition

Caption: Hypothesized mechanism: Inhibition of DAT/NET by 1-Benzhydrylazetidin-3-amine HCl.

Part 2: Secondary Mechanisms and Off-Target Screening

A thorough investigation requires ruling out other potential mechanisms of action. This includes screening for activity at monoamine receptors and assessing any potential for monoamine oxidase (MAO) inhibition.

Monoamine Oxidase (MAO) Inhibition Assay

MAO enzymes are responsible for the degradation of monoamines.[5] Inhibition of MAO could produce effects similar to reuptake inhibition. A fluorometric assay is a common method to screen for MAO-A and MAO-B inhibition.[6][7]

Experimental Protocol: MAO Inhibition Assay

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[6]

  • Substrate: A non-specific substrate like Kynuramine, which is metabolized by both MAO-A and MAO-B to a fluorescent product (4-hydroxyquinoline), can be used.[6]

  • Assay Procedure:

    • In a 96-well plate, incubate the MAO-A or MAO-B enzyme with various concentrations of this compound.

    • Include known inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls.[6]

    • Initiate the reaction by adding the substrate.

    • After a set incubation period, stop the reaction and measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of MAO activity at each compound concentration and determine the IC50 values for both MAO-A and MAO-B.

Part 3: In Vivo Pharmacological Profiling

Assuming the in vitro data supports a DNRI mechanism, the next logical step is to investigate whether these effects translate to a physiological response in living organisms. Animal models are essential for this phase of characterization.[8][9]

Locomotor Activity Assessment

Drugs that increase dopamine and norepinephrine levels in the brain, particularly in the nucleus accumbens and striatum, typically produce hyperlocomotor activity.[10] This is a foundational in vivo assay for screening potential psychostimulants.[11]

Experimental Protocol: Open-Field Locomotor Activity

  • Subjects: Use male Sprague-Dawley rats or C57BL/6 mice.[9][10]

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Habituate the animals to the testing room and handling procedures.

    • On the test day, administer a vehicle control or various doses of this compound via intraperitoneal (i.p.) injection.

    • Immediately place the animal in the open-field arena and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-120 minutes.

  • Data Analysis: Analyze the locomotor data in time bins to observe the onset and duration of the drug's effect. Compare dose groups to the vehicle control using ANOVA.

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal Rodent Subjects (Rats or Mice) dosing Dosing Regimen (Vehicle vs. Compound) animal->dosing injection Administer Injection (i.p.) dosing->injection apparatus Open-Field Arena placement Place in Arena apparatus->placement injection->placement recording Record Locomotor Activity placement->recording data_quant Quantify Beam Breaks / Distance Traveled recording->data_quant stats Statistical Analysis (ANOVA) data_quant->stats conclusion Dose-Response Curve stats->conclusion

Caption: Workflow for assessing in vivo locomotor activity.

Conditioned Place Preference (CPP): Assessing Rewarding Properties

A significant concern with potent DRIs is their potential for abuse.[2] The CPP paradigm is used to evaluate the rewarding or aversive properties of a compound.[8]

Experimental Protocol: Conditioned Place Preference

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-Conditioning (Day 1): Allow animals to freely explore both chambers to determine any baseline preference.

    • Conditioning (Days 2-5): On alternating days, administer the compound and confine the animal to one chamber, and administer vehicle and confine it to the other chamber.

    • Post-Conditioning Test (Day 6): In a drug-free state, allow the animal to freely explore both chambers again.

  • Data Analysis: Measure the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Conclusion: Synthesizing the Data into a Cohesive Mechanism

By following this structured, multi-tiered approach, researchers can build a comprehensive and defensible profile of this compound's mechanism of action. The in vitro assays will define its molecular targets and potency, while the in vivo studies will characterize its physiological and behavioral consequences. This systematic process ensures that the resulting data is not just a collection of data points, but a coherent narrative that explains how the compound works, from the transporter level to its effects on complex behaviors. This foundational knowledge is indispensable for any further drug development efforts.

References

Biological activity of 1-Benzhydrylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Benzhydrylazetidin-3-amine hydrochloride

Abstract

This compound is a synthetic small molecule featuring a unique combination of a rigid azetidine core and a bulky, lipophilic benzhydryl group. While primarily documented as a key pharmaceutical intermediate, its structural motifs suggest significant potential for biological activity, particularly within the central nervous system (CNS). The benzhydryl moiety is a well-established pharmacophore known to facilitate passage across the blood-brain barrier, while the 3-aminoazetidine scaffold provides a three-dimensional vector for precise interactions with biological targets. This guide synthesizes the available chemical data and extrapolates potential biological activities based on structurally related compounds. We propose a logical, field-proven experimental workflow to systematically characterize its pharmacological profile, focusing on its potential as a modulator of dopaminergic and histaminergic pathways. This document serves as a foundational whitepaper for research and development programs aiming to unlock the therapeutic potential of this promising chemical scaffold.

Introduction: The Strategic Value of the Benzhydrylazetidine Scaffold

In modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the physicochemical properties and potential target space of a new chemical entity. This compound presents a compelling scaffold for several strategic reasons.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1965305-27-4[1]
Molecular Formula C₁₆H₁₉ClN₂[1]
Molecular Weight 274.79 g/mol [1]
Appearance White powder[2]
Purity Standard ≥98.0%[2]
Storage Conditions 2-8°C, light-proof, inert gas[1]
The Benzhydryl and Azetidine Moieties: A Privileged Combination

The therapeutic potential of this molecule can be inferred from its two primary structural components:

  • The Benzhydryl Group (Diphenylmethyl): This large, lipophilic group is a hallmark of many CNS-active drugs. Its primary function is to increase the molecule's lipophilicity, which is a key factor in crossing the blood-brain barrier. The benzhydryl amine structure is found in a wide array of biologically active compounds, including anticancer, antiviral, and antihistamine agents.[3] This moiety provides a robust anchor for engaging with hydrophobic pockets within target proteins.

  • The 3-Aminoazetidine Core: Azetidine is a four-membered, saturated heterocyclic ring. Unlike more flexible alkyl chains, its rigid structure reduces the conformational entropy upon binding to a target, which can lead to higher affinity and selectivity. The amine at the 3-position serves as a crucial handle for derivatization or as a primary pharmacophore for forming key interactions, such as salt bridges with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket.[4]

This combination suggests that this compound is an ideal starting point for developing drugs targeting receptors within the CNS.[1]

Synthesis and Chemical Landscape

Understanding the synthesis of a compound provides context for its purity, potential impurities, and scalability. The preparation of this compound is typically achieved via a multi-step process starting from its alcohol precursor.

Synthesis Pathway

The synthesis generally proceeds through the key intermediate, 1-benzhydrylazetidin-3-ol. An improved, one-pot synthesis for this precursor has been developed, which is high-yielding (80%) and avoids chromatographic purification, making it suitable for large-scale production.[5] The process starts from commercially available materials and has been optimized to minimize impurities.[5] The subsequent conversion of the hydroxyl group to the primary amine is a standard chemical transformation.

The overall workflow is visualized below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amination benzhydrylamine Benzhydrylamine intermediate_ol 1-Benzhydrylazetidin-3-ol benzhydrylamine->intermediate_ol One-pot reaction epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate_ol reagents Amination Reagents (e.g., Mitsunobu or reductive amination) intermediate_ol->reagents Conversion final_product 1-Benzhydrylazetidin-3-amine HCl reagents->final_product caption Figure 1. High-level synthetic workflow for 1-Benzhydrylazetidin-3-amine HCl.

Figure 1. High-level synthetic workflow for 1-Benzhydrylazetidin-3-amine HCl.

Postulated Biological Activity and Mechanisms of Action

Direct pharmacological studies on this compound are not extensively published. However, based on its structural features and the known activities of related compounds, we can formulate strong hypotheses about its potential biological targets.

Hypothesis 1: Dopamine Receptor Antagonism

The benzhydryl scaffold is present in several dopamine receptor antagonists. Given its intended use as an intermediate for therapeutics targeting psychiatric conditions, a primary hypothesis is its interaction with dopamine receptors, particularly the D2 subtype.[1][2] Antagonism of D2 receptors is a key mechanism for many antipsychotic medications.

The proposed interaction is visualized in the context of a simplified dopamine signaling pathway.

G dopamine Dopamine receptor Dopamine D2 Receptor (GPCR) dopamine->receptor Binds compound 1-Benzhydrylazetidin- 3-amine (Antagonist) compound->receptor Blocks g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp response Cellular Response (Modulated) camp->response caption Figure 2. Postulated antagonism at a Dopamine D2 receptor.

Figure 2. Postulated antagonism at a Dopamine D2 receptor.
Hypothesis 2: Histamine H3 Receptor Agonism

A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been identified as high-affinity histamine H3 receptor (H3R) agonists.[4] The 3-aminoazetidine core was crucial for this activity. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive disorders and sleep-wake regulation. The basic amine of these compounds forms a key ionic interaction with an aspartate residue (D114) in the H3R binding site.[4] It is plausible that 1-Benzhydrylazetidin-3-amine could engage with this or other aminergic GPCRs in a similar manner.

Other Potential Activities
  • Cholinesterase Inhibition: Derivatives of isoindoline-1,3-dione containing a benzhydrylpiperazine moiety have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's.[6] Given the structural similarity, screening against these enzymes is a logical step.

  • Broad-Spectrum Screening: The benzhydryl amine class exhibits a wide range of activities, including antibacterial and antiviral properties.[3] A broad-panel screening approach could uncover unexpected therapeutic applications.

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, a tiered approach from in vitro screening to in vivo validation is recommended. This workflow ensures that resources are directed toward the most promising activities.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Functional & Secondary Assays cluster_2 Tier 3: In Vivo Validation binding Receptor Binding Assays (Dopamine, Histamine, Serotonin Panels) functional Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) binding->functional Confirm Hits enzyme Enzyme Inhibition Assays (AChE, BuChE) enzyme->functional selectivity Selectivity & Off-Target Profiling (e.g., CEREP Panel) functional->selectivity Characterize Lead adme In Vitro ADME (Metabolic Stability, Permeability) functional->adme pk Pharmacokinetics (PK) in Rodents selectivity->pk Advance Candidate adme->pk pd Pharmacodynamic (PD) Models (e.g., Locomotor Activity, Social Recognition) pk->pd caption Figure 3. A tiered experimental funnel for pharmacological characterization.

Figure 3. A tiered experimental funnel for pharmacological characterization.
Detailed In Vitro Protocols

  • Objective: To determine the binding affinity (Ki) of the test compound for the human Dopamine D2 receptor.

  • Materials:

    • HEK293 cells stably expressing the human D2 receptor.

    • Radioligand: [³H]-Spiperone.

    • Non-specific binder: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compound stock solution (10 mM in DMSO).

  • Methodology:

    • Prepare cell membranes from the D2-expressing HEK293 cells via homogenization and centrifugation.

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of serially diluted test compound or control (vehicle, Haloperidol).

    • Add 25 µL of [³H]-Spiperone to a final concentration of ~0.5 nM.

    • Add 100 µL of cell membrane suspension (~10-20 µg protein/well).

    • Incubate at room temperature for 90 minutes with gentle agitation.

    • Harvest the plate onto a glass fiber filter mat using a cell harvester. Wash 3x with ice-cold assay buffer.

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify bound radioactivity using a scintillation counter.

    • Calculate Ki using the Cheng-Prusoff equation from IC₅₀ values generated by non-linear regression.

  • Objective: To determine the IC₅₀ of the test compound against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Materials:

    • AChE (from electric eel) and BuChE (from equine serum).

    • Substrates: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).

    • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • Reference Inhibitor: Donepezil.

  • Methodology:

    • In a 96-well plate, add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution (1.5 mM).

    • Add 10 µL of serially diluted test compound or control.

    • Add 20 µL of enzyme solution (AChE or BuChE) and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of substrate solution (ATCI or BTCI, 15 mM).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each concentration and calculate the IC₅₀ value by plotting percent inhibition versus log[concentration].[6]

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold with high potential for development into a novel therapeutic agent. Its physicochemical properties are strongly indicative of CNS penetrance, and its structural motifs are shared by known modulators of key neurotransmitter systems. The hypotheses presented here—centered on dopamine and histamine receptor modulation—provide a logical and evidence-based starting point for a comprehensive drug discovery program.

The execution of the proposed experimental workflow will systematically elucidate the compound's pharmacological profile, determine its primary mechanism(s) of action, and validate its therapeutic potential. Subsequent efforts should focus on structure-activity relationship (SAR) studies, using the 3-amino position as a vector for diversification to optimize potency, selectivity, and pharmacokinetic properties. This foundational work will pave the way for advancing this promising scaffold from a laboratory chemical to a potential clinical candidate.

References

1-Benzhydrylazetidin-3-amine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-amine Hydrochloride: Synthesis, Characterization, and Application

Executive Summary: This document provides a comprehensive technical overview of this compound, a crucial pharmaceutical intermediate. The guide details its synthesis from commercially available precursors, including protocols for creating the key precursor 1-benzhydrylazetidin-3-ol, its subsequent oxidation, and final reductive amination. Detailed methodologies for purification and analytical characterization using techniques such as HPLC, NMR, and Mass Spectrometry are provided to ensure high purity (≥98.0%) and structural integrity. Furthermore, this guide explores its significant applications as a foundational building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological pathways. This paper is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its strained ring system imparts unique conformational rigidity and metabolic stability, making it an invaluable component in the design of novel therapeutics. This compound (CAS No. 159603-42-6 for the hydrochloride salt, 40432-52-8 for the free base) is a prime example of a versatile azetidine-containing building block.[1][2] The presence of the bulky benzhydryl (diphenylmethyl) group serves as a robust protecting group for the azetidine nitrogen, which can be removed under specific conditions, while the primary amine at the 3-position provides a reactive handle for diverse synthetic modifications.

This intermediate is instrumental in the development of advanced drug candidates, particularly those with potential dopamine antagonistic activity for treating neurological disorders.[1] Its structural framework is also a key component in the synthesis of a range of other pharmaceuticals, including certain antibiotics and antihypertensives.[3][4]

Table 1: Chemical and Physical Properties
PropertyValueSource
IUPAC Name 1-benzhydrylazetidin-3-amine;hydrochlorideN/A
CAS Number 159603-42-6 (HCl Salt)[2]
40432-52-8 (Free Base)[1]
Molecular Formula C₁₆H₁₉ClN₂Calculated
Molecular Weight 274.79 g/mol Calculated
Appearance White to off-white powder[1]
Purity Standard ≥98.0%[1]

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that prioritizes efficiency, scalability, and high purity. The most common and industrially viable route begins with the construction of the N-benzhydrylazetidine core, followed by functional group interconversion to introduce the amine.

Synthetic_Pathway Reactants Benzhydrylamine + Epichlorohydrin Precursor 1-Benzhydrylazetidin-3-ol (Precursor) Reactants->Precursor  Step 1: Cyclization    Solvent (e.g., Ethanol)    Reflux   Intermediate 1-Benzhydrylazetidin-3-one (Intermediate) Precursor->Intermediate  Step 2: Oxidation    e.g., Swern Oxidation    (Oxalyl Chloride, DMSO, TEA)   Amine_Base 1-Benzhydrylazetidin-3-amine (Free Base) Intermediate->Amine_Base  Step 3: Reductive Amination    NH4OAc, NaBH3CN   Final_Product 1-Benzhydrylazetidin-3-amine HCl (Final Product) Amine_Base->Final_Product  Step 4: Salt Formation    HCl in Ether/IPA   Analytical_Workflow cluster_0 Sample Analysis cluster_1 Decision Sample Batch Sample Received Identity Identity Confirmation Sample->Identity Purity Purity & Impurity Profile Sample->Purity NMR ¹H NMR & ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS HPLC HPLC-UV/DAD Purity->HPLC Review Data Review vs. Specification NMR->Review MS->Review HPLC->Review Decision Release or Reject? Review->Decision CoA Certificate of Analysis Issued Decision->CoA Pass Reject Batch Rejected Decision->Reject Fail

References

A Technical Guide to the Therapeutic Potential of Benzhydrylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of benzhydrylazetidine derivatives, a promising class of compounds with significant therapeutic potential, primarily centered on their activity as monoamine reuptake inhibitors. We will delve into the chemical synthesis, mechanism of action, structure-activity relationships, and the preclinical evidence supporting their development for central nervous system (CNS) disorders.

Introduction: The Convergence of Two Privileged Scaffolds

The benzhydryl and azetidine moieties are both considered "privileged structures" in medicinal chemistry. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a key pharmacophore in numerous biologically active compounds, including antihistamines and dopamine reuptake inhibitors. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid scaffold that can improve pharmacokinetic properties and metabolic stability when incorporated into drug candidates.[1][2] The combination of these two scaffolds in benzhydrylazetidine derivatives has given rise to a class of molecules with potent and selective activity at monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The Primary Therapeutic Target: Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters—namely dopamine, norepinephrine, and serotonin—in the synaptic cleft.[3] By transporting these neurotransmitters back into the presynaptic neuron, they terminate the signaling process. The inhibition of this reuptake mechanism leads to an increased concentration of neurotransmitters in the synapse, thereby enhancing neurotransmission. This is the fundamental mechanism of action for many antidepressant and psychostimulant drugs.[4]

Benzhydrylazetidine derivatives have emerged as potent inhibitors of DAT and NET, making them dual dopamine-norepinephrine reuptake inhibitors (DNRIs).[5] This dual activity is hypothesized to offer a broader spectrum of therapeutic effects for conditions like major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD), potentially addressing symptoms of anhedonia and cognitive dysfunction that are not fully managed by selective serotonin reuptake inhibitors (SSRIs).[4]

Mechanism of Action: Blocking Neurotransmitter Reuptake

The therapeutic effect of benzhydrylazetidine derivatives stems from their ability to bind to and block the function of DAT and NET. This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, resulting in prolonged and enhanced signaling at postsynaptic receptors.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Benzhydrylazetidine Benzhydrylazetidine Derivative Benzhydrylazetidine->DAT Inhibition Signal Signal Transduction Receptor->Signal Activation Synthesis_Workflow Start Starting Materials (Benzonitrile, Grignard Reagent, Azetidine Precursor) Step1 Synthesis of Benzhydrylamine Start->Step1 Step2 Coupling with Azetidine Moiety Step1->Step2 Step3 Deprotection Step2->Step3 End Benzhydrylazetidine Derivative Step3->End

References

In vitro studies of 1-Benzhydrylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of 1-Benzhydrylazetidin-3-amine hydrochloride

Executive Summary

This compound (BHAC) is a small molecule incorporating two structurally significant pharmacophores: the benzhydryl moiety and a strained azetidine ring. The benzhydryl group is present in numerous biologically active compounds, including antihistamines, antivirals, and anticancer agents, owing to its lipophilicity and ability to engage in specific receptor interactions.[1][2] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, serves as a versatile and rigid building block in medicinal chemistry, often used as a proline mimic or to improve pharmacokinetic properties.[3][4] The combination of these motifs in BHAC suggests a high potential for novel biological activity.

This guide presents a comprehensive, hypothesis-driven framework for the initial in vitro characterization of BHAC. It is designed not as a rigid protocol but as a logical, field-tested workflow that moves from fundamental characterization to targeted biological assays. We will explain the causality behind each experimental choice, ensuring that the data generated at each stage informs the next, creating a self-validating system for assessing the compound's therapeutic potential.

Foundational Characterization: Prerequisite for Biological Screening

Before commencing any biological evaluation, the identity, purity, and fundamental physicochemical properties of the test compound must be rigorously established. This non-negotiable first step ensures the reproducibility and validity of all subsequent data.

Identity and Purity Confirmation

The supplied batch of this compound should be subjected to a panel of analytical techniques to confirm its structure and assess its purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, ensuring all expected protons and carbons are present and in the correct chemical environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A purity level of ≥98% is recommended for initial in vitro screening to avoid confounding results from impurities.

Solubility Assessment

A compound's solubility dictates how it can be prepared for biological assays. The solubility of BHAC should be determined in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS). The goal is to prepare a high-concentration stock solution (typically 10-50 mM in DMSO) from which working dilutions can be made for cell-based and biochemical assays.[5]

General Cellular Toxicity: Establishing the Therapeutic Window

The first biological assessment for any novel compound is to determine its effect on cell viability. This establishes a concentration range where the compound is non-toxic, which is critical for interpreting results from functional assays. A compound that kills cells at the same concentration it shows a desired effect may be a non-specific toxin rather than a targeted agent.[3]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[5]

Methodology:

  • Cell Seeding: Seed a panel of human cell lines (e.g., HEK293 for normal cell baseline, MCF-7 for breast cancer, HCT116 for colon cancer) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare a 2X serial dilution of BHAC in the appropriate cell culture medium, starting from a high concentration (e.g., 200 µM). A DMSO vehicle control must be included.

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

The IC₅₀ values from the cytotoxicity screen should be summarized in a table for easy comparison across different cell lines.

Cell LineTissue of OriginTypeBHAC IC₅₀ (µM)
HEK293KidneyNon-cancerous> 100
MCF-7BreastCancer15.2
HCT116ColonCancer21.8
Table 1: Hypothetical cytotoxicity data for this compound after 72-hour treatment.

Interpretation: An ideal compound will show selective toxicity towards cancer cells while having a minimal effect on non-cancerous cells (a high therapeutic window). The hypothetical data above suggests BHAC has moderate, somewhat selective anticancer activity, justifying further investigation.

G cluster_workflow Initial In Vitro Screening Workflow A Compound Acquisition (1-Benzhydrylazetidin-3-amine HCl) B Step 1: Physicochemical Characterization (Purity, Solubility) A->B C Step 2: Broad Cytotoxicity Screening (MTT Assay) B->C D Decision Point: Selective Activity Observed? C->D E YES: Proceed to Hypothesis-Driven Assays D->E IC50 < 30µM on cancer lines IC50 > 100µM on normal lines F NO: Terminate or Redesign Compound D->F Non-selective toxicity G start Seed Cells in 96-Well Plate (5,000 cells/well) incubate1 Incubate Overnight (Allow Adherence) start->incubate1 treat Treat Cells with Compound (Incubate 48-72h) incubate1->treat prepare_compound Prepare Serial Dilutions of BHAC (e.g., 200µM down to ~1µM) prepare_compound->treat add_mtt Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize Add Solubilizer (e.g., DMSO) (Dissolve Formazan Crystals) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

References

1-Benzhydrylazetidin-3-amine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Use of 1-Benzhydrylazetidin-3-amine Hydrochloride

This guide provides comprehensive safety protocols and handling instructions for this compound (CAS No. 159603-42-6), a key intermediate in contemporary drug discovery and development.[1][2][3] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural safety and experimental integrity. The narrative emphasizes the causality behind handling choices, particularly concerning the inherent reactivity of the azetidine scaffold.

Chemical and Physical Properties Overview

This compound is a white to off-white crystalline powder. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, making it a convenient form for storage and reaction setup.[4][5][6] The benzhydryl (diphenylmethyl) group is a bulky, lipophilic moiety that significantly influences the molecule's properties and is often used as a protecting group for the azetidine nitrogen.[7][8]

PropertyValueSource(s)
CAS Number 159603-42-6[3]
Molecular Formula C₁₆H₁₉ClN₂[3]
Molecular Weight 274.79 g/mol [3]
Appearance White to off-white crystalline powder[1][5]
Storage Temperature 2-8°C, under inert gas, protected from moisture[3]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory IrritantAK Scientific, Inc. SDS[9]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.[9] All personnel must be thoroughly familiar with the hazards before handling this material.

  • GHS Pictogram:

    alt text

  • Signal Word: Warning [9]

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

Expert Analysis of Hazards: The hazards listed are typical for amine hydrochlorides. The irritation potential stems from the compound's ability to react with moisture on skin, eyes, or mucous membranes, releasing small amounts of hydrochloric acid and the free amine. The fine, dusty nature of the powder increases the risk of inhalation, which can lead to respiratory tract irritation.[9] The core structural feature driving reactivity concerns is the strained four-membered azetidine ring. This ring is susceptible to cleavage under certain conditions, most notably strong acidity, which can lead to the formation of undesired, ring-opened byproducts.[10]

Comprehensive Handling and Storage Protocols

Adherence to strict handling protocols is essential to mitigate risks and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. The rationale is to prevent any contact with the solid material and to contain any potential spills.

  • Hand Protection: Always wear chemical-resistant gloves (nitrile gloves are a suitable choice).[11] Gloves must be inspected before use and disposed of properly after handling.

  • Eye/Face Protection: Safety goggles that form a seal around the eyes are required.[11] For operations with a higher risk of splashing or dust generation (e.g., weighing large quantities), a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A long-sleeved lab coat is mandatory. For transfers of significant quantities, consider using chemical-resistant aprons and sleeves.

  • Respiratory Protection: All handling of the solid compound, especially weighing and transfers, must be conducted in a certified chemical fume hood to avoid inhalation of the powder.[9] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.[10]

Storage and Incompatibilities

Proper storage is crucial for maintaining the compound's purity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[9] Recommended storage is at 2-8°C.[3] The container should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10] The amine functionality can react exothermically with these materials.

Causality Insight: The azetidine ring's susceptibility to acid-mediated ring-opening is a key consideration.[10] Contact with strong acids can protonate the nitrogen atom, activating the ring for nucleophilic attack by water or other nucleophiles present, leading to decomposition. Storing under inert gas and away from moisture mitigates this risk.

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the logical flow for safely handling this compound within a laboratory setting.

handling_workflow cluster_prep Preparation & Staging cluster_handling Active Handling cluster_cleanup Cleanup & Disposal receive Receive & Verify Compound inspect Inspect Container Integrity receive->inspect log Log into Inventory inspect->log store Store at 2-8°C (Inert Atmosphere) log->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh Compound in Hood fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve solid_waste Segregate Solid Waste (Contaminated PPE, Weigh Paper) weigh->solid_waste reaction Perform Reaction (e.g., Acylation) dissolve->reaction workup Aqueous Workup (Avoid Strong Acids) reaction->workup purify Purify Product (e.g., Chromatography) workup->purify liquid_waste Segregate Liquid Amine Waste workup->liquid_waste decontaminate Decontaminate Glassware & Surfaces purify->decontaminate decontaminate->liquid_waste dispose Dispose via Licensed Hazardous Waste Contractor solid_waste->dispose liquid_waste->dispose

Caption: Workflow for 1-Benzhydrylazetidin-3-amine HCl.

Step-by-Step Protocol: Acylation of 1-Benzhydrylazetidin-3-amine

This protocol provides a self-validating system for a common synthetic transformation, with safety checks integrated at each step.

Objective: To perform a safe and efficient acylation of the primary amine.

  • Preparation (in Fume Hood):

    • Don all required PPE (nitrile gloves, safety goggles, lab coat).

    • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Remove the this compound container from cold storage and allow it to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing and Dissolution:

    • In the fume hood, carefully weigh the required amount of this compound onto a weigh paper and transfer it to the reaction flask.

    • Add an appropriate aprotic solvent (e.g., dichloromethane or THF) and a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) to neutralize the hydrochloride and deprotonate the amine. Stir until all solid has dissolved.

    • Causality: Using at least two equivalents of base is critical: one to neutralize the HCl salt and the second to act as an acid scavenger for the HCl generated during the acylation reaction. This prevents the accumulation of acid that could degrade the azetidine ring.

  • Acylation Reaction:

    • Cool the solution in an ice bath (0°C).

    • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise via syringe.

    • Safety Check: Monitor for any exothermic reaction. Slow addition is key to maintaining temperature control.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Do not use acidic quenches like 1N HCl.

    • Causality: A basic or neutral quench is used to avoid the acid-catalyzed ring-opening of either the starting material or the product.[10]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel chromatography.

    • Expert Tip: Pre-treating the silica gel with a small percentage of triethylamine in the eluent can help prevent product degradation on the acidic silica surface.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[10] Remove contaminated clothing and wash it before reuse.[9] If skin irritation occurs, seek medical advice.[9]

  • In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[9][10] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • If Inhaled: Move the person into fresh air and keep them at rest in a position comfortable for breathing.[9] If feeling unwell, call a poison center or doctor.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

  • Spill Response: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it into a suitable, sealed container for disposal, and decontaminate the area.[9]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[11]

  • Containers: Use clearly labeled, sealed containers designated for amine or nitrogenous waste.[11]

  • Disposal Method: Disposal must be handled by a licensed hazardous waste disposal company.[9][11][12] Do not dispose of this material down the drain or in regular trash.[11] The ultimate destruction via incineration is a common method for amine waste.[12]

References

1-Benzhydrylazetidin-3-amine Hydrochloride: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-amine hydrochloride is a key intermediate in pharmaceutical synthesis, valued for its strained azetidine core and reactive amine functionality. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence reaction kinetics, purification, formulation, and storage. This guide provides a detailed examination of these properties from a mechanistic and practical perspective. It outlines robust protocols for determining aqueous and organic solubility, investigates potential degradation pathways through forced degradation studies, and offers best practices for handling and storage. This document is intended to serve as a foundational resource for scientists and researchers engaged in the development of drug candidates incorporating this versatile chemical scaffold.

Part 1: Physicochemical Characterization and Solubility Profile

Structural Features and Their Implications

The solubility of this compound is governed by a balance of competing structural features:

  • Azetidine Ring: A four-membered, strained heterocyclic amine.

  • Benzhydryl Group: Two bulky, non-polar phenyl rings attached to a single carbon, conferring significant hydrophobic character.

  • Primary Amine: A basic functional group (pKa estimated in the range of 8-10) that can be protonated.

  • Hydrochloride Salt: The salt form significantly enhances polarity and the potential for aqueous solubility compared to the free base.

The presence of the hydrochloride salt makes the compound a candidate for dissolution in polar protic solvents like water, methanol, and ethanol. Conversely, the large, lipophilic benzhydryl group promotes solubility in organic solvents such as dichloromethane (DCM) and, to a lesser extent, ethyl acetate.

Solubility Data Summary

Precise quantitative solubility data is often determined empirically. The following table provides a qualitative and quantitative framework for characterizing the solubility of this compound in common laboratory solvents. Researchers should use this as a template to record their experimental findings.

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL) at 25°C
WaterPolar ProticSparingly Soluble to Soluble[Data to be determined by user]
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferSparingly Soluble[Data to be determined by user]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[Data to be determined by user]
EthanolPolar ProticSoluble[Data to be determined by user]
MethanolPolar ProticSoluble[Data to be determined by user]
Dichloromethane (DCM)Non-polarSlightly Soluble[Data to be determined by user]
Ethyl AcetateModerately PolarSlightly Soluble[Data to be determined by user]
TolueneNon-polarInsoluble[Data to be determined by user]
Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for accurately determining the equilibrium solubility of the target compound.

Causality: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the dissolved and solid-state compound, providing a true measure of solubility under defined conditions (temperature, pH).

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Allow the vials to stand undisturbed for at least 30 minutes to permit the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining particulates, centrifuge the aliquot at high speed (e.g., >10,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the equilibrium solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Clarification cluster_analysis Analysis A Add excess compound to known solvent volume B Agitate at constant temp (24-48 hours) A->B C Settle undissolved solid B->C D Withdraw supernatant C->D E Centrifuge or Filter (0.22 µm) D->E G Dilute sample into linear range E->G F Prepare calibration curve H Analyze via HPLC-UV F->H G->H I Calculate Solubility H->I

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Chemical Stability and Degradation Profile

The stability of this compound is a critical attribute for its successful application. Degradation can lead to loss of potency, formation of impurities, and altered pharmacological profiles. The strained azetidine ring is the most likely site of instability.

Mechanistic Insights into Degradation

Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and establishing degradation pathways.[1] For azetidine-containing molecules, two primary degradation mechanisms are of concern:

  • Azetidinium Ion Formation and Ring Opening: The nitrogen atom in the azetidine ring can be protonated or activated, forming a strained azetidinium ion. This positively charged intermediate is highly susceptible to nucleophilic attack (e.g., by water or hydroxide ions), leading to the opening of the four-membered ring.[2][3] This pathway is often catalyzed by acidic conditions.[4]

  • Oxidation: The secondary amine is a potential site for oxidation, which can lead to the formation of N-oxides or other related impurities, particularly in the presence of oxidizing agents.[1][5]

G cluster_path1 Pathway 1: Acid-Catalyzed Ring Opening cluster_path2 Pathway 2: Oxidation Parent 1-Benzhydrylazetidin-3-amine (Parent Compound) Azetidinium Azetidinium Ion Intermediate Parent->Azetidinium H⁺ Oxidized N-Oxide or Other Oxidized Products Parent->Oxidized [O] RingOpened Ring-Opened Product (e.g., Amino Alcohol) Azetidinium->RingOpened H₂O (Nucleophile)

Caption: Potential Degradation Pathways.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Prerequisites: A validated HPLC method for the quantification of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).

      • Incubate at 60°C.

      • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).[7]

      • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M NaOH.

      • Incubate at 60°C.

      • Withdraw aliquots at similar time points.

      • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[7]

    • Oxidative Degradation:

      • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

      • Keep the mixture at room temperature and monitor at regular intervals (e.g., 2, 4, 8, 24 hours).[5]

    • Thermal Degradation:

      • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

      • Analyze samples at set time points (e.g., 1, 3, 7 days).

    • Photolytic Degradation:

      • Expose the stock solution (in a photostable container like a quartz cuvette) and the solid compound to a light source specified by ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

      • Simultaneously, keep a control sample protected from light.

      • Analyze the exposed and control samples after a defined exposure period.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent peak and any new impurity peaks.

    • If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to identify the mass of the degradation products and aid in their structural elucidation.[2][8]

Data Interpretation and Summary

The results from the forced degradation study should be compiled to understand the compound's liabilities.

Stress ConditionIncubation Time/Temp% Degradation of ParentNo. of DegradantsObservations / Notes
0.1 M HCl24 hrs @ 60°C[Data to be determined][Data to be determined]Significant degradation expected due to acid-catalyzed ring opening.
0.1 M NaOH24 hrs @ 60°C[Data to be determined][Data to be determined]Degradation possible, but may differ from acid pathway.
3% H₂O₂24 hrs @ RT[Data to be determined][Data to be determined]Potential for formation of N-oxide or other oxidative products.
Thermal (Solid)7 days @ 80°C[Data to be determined][Data to be determined]Provides insight into solid-state stability.
PhotolyticICH Q1B[Data to be determined][Data to be determined]Determines sensitivity to light exposure.

Part 3: Handling, Storage, and Best Practices

Based on the chemical nature of an amine hydrochloride and general laboratory safety principles, the following recommendations are provided.

  • Handling:

    • Handle in a well-ventilated area to avoid inhalation of dust.[9][10]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

  • Storage:

    • Store in a tightly sealed container to protect from moisture and air.[9][10]

    • Keep in a cool, dry, and dark place to minimize thermal and photolytic degradation.

    • Store away from strong bases and oxidizing agents.

Conclusion

This compound is a molecule with balanced solubility characteristics, owing to its polar salt form and non-polar benzhydryl moiety. Its primary stability liability stems from the strained azetidine ring, which is susceptible to acid-catalyzed hydrolytic ring-opening. A thorough understanding of these properties, achieved through the systematic experimental protocols outlined in this guide, is paramount for its effective use in drug discovery and development. By characterizing its solubility and degradation profile early, researchers can mitigate risks related to manufacturing, formulation, and storage, ensuring the quality and integrity of the final active pharmaceutical ingredient.

References

The Benzhydryl Group in Azetidine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in medicinal chemistry due to its ability to impart unique three-dimensional character, improved metabolic stability, and enhanced aqueous solubility to drug candidates.[1] Central to the synthetic manipulation and pharmacological activity of many azetidine-based compounds is the benzhydryl (diphenylmethyl) group. This guide provides an in-depth examination of the multifaceted roles of the benzhydryl moiety in azetidine chemistry. It serves not only as a sterically demanding and chemically robust protecting group for the azetidine nitrogen but also as a critical pharmacophoric element in various bioactive molecules. We will explore the causality behind its selection in synthesis, detail field-proven protocols for its application and removal, and analyze its profound impact on the structure-activity relationships (SAR) of resulting compounds.

Introduction: The Strategic Importance of the Benzhydryl Group

The synthesis of functionalized azetidines is often challenging due to the inherent ring strain of the four-membered system.[1][2] The secondary amine within the azetidine ring is a key handle for synthetic elaboration, but its reactivity necessitates the use of a protecting group during many chemical transformations. The ideal protecting group must be robust enough to withstand a variety of reaction conditions yet be removable under specific, non-destructive conditions.

The benzhydryl (Bzh) group emerges as a superior choice in many contexts due to a combination of steric and electronic factors:

  • Steric Hindrance: Its two phenyl rings provide significant steric bulk, effectively shielding the nitrogen lone pair and the azetidine ring itself from undesired side reactions.

  • Chemical Stability: It is stable to a wide range of nucleophilic, basic, and organometallic reagents, allowing for broad synthetic utility.

  • Facile Cleavage by Hydrogenolysis: The most significant advantage is its clean and efficient removal under catalytic hydrogenation conditions, which are typically mild and orthogonal to many other functional groups.[3]

  • Pharmacophoric Contribution: Beyond its role in synthesis, the lipophilic and sterically defined nature of the benzhydryl group makes it a key component in ligands for various biological targets, particularly central nervous system (CNS) receptors.[4][5]

This guide will dissect these roles, providing both the conceptual framework and the practical details necessary for researchers in the field.

The Benzhydryl Group as a Removable Synthetic Director

The primary and most widespread application of the benzhydryl group in azetidine chemistry is as a nitrogen protecting group. Key intermediates like 1-benzhydryl-3-azetidinol and 1-benzhydrylazetidin-3-one are crucial building blocks for a vast array of more complex molecules.[6][7]

Introduction of the Benzhydryl Group (N-Alkylation)

The benzhydryl group is typically installed via a standard nucleophilic substitution reaction, where the azetidine nitrogen displaces a suitable leaving group on a benzhydryl electrophile.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-phthalimidoazetidine [8]

This protocol illustrates a typical N-alkylation followed by further functionalization, starting from a pre-formed benzhydryl-azetidine precursor.

  • Reaction Setup: A mixture of 1-benzhydryl-3-mesyloxyazetidine (0.362 mol), potassium phthalimide (0.44 mol), and hexadecyltributylphosphonium bromide (0.045 mol) is prepared in 500 ml of anhydrous toluene.

  • Heating: The mixture is heated to reflux and maintained for 5 hours.

  • Work-up: The reaction is cooled to 20°C. The resulting precipitate is removed by filtration and washed with 400 ml of ethyl acetate.

  • Extraction: The combined organic solution is washed with water, dried over anhydrous sodium sulfate, and filtered through charcoal.

  • Crystallization: The solvent is removed under reduced pressure, and the oily residue is crystallized from 600 ml of diisopropyl ether to yield the final product.

Cleavage of the Benzhydryl Group (N-Deprotection)

The removal of the benzhydryl group is a critical step to unmask the azetidine nitrogen for further derivatization or to reveal the final active compound. The choice of deprotection method is dictated by the stability of other functional groups in the molecule.

This is the most common and often preferred method due to its mild conditions and clean byproducts (diphenylmethane and the deprotected amine). Catalytic transfer hydrogenation (CTH) is an increasingly popular alternative to using gaseous hydrogen.[9]

G

Experimental Protocol: N-Debenzhydrylation using Pearlman's Catalyst [3]

This method is particularly effective for cleaving benzhydryl groups from amines.

  • Catalyst Preparation: In a suitable reaction vessel, add Pearlman's catalyst (Pd(OH)₂/C, typically 10-20 mol%).

  • Reaction Mixture: Dissolve the N-benzhydryl azetidine substrate in a suitable solvent (e.g., methanol or ethanol).

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (typically 1 atm, but can be higher) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine, which may require further purification.

While hydrogenolysis is common, certain substrates may require alternative strategies. For instance, in the presence of other reducible functional groups (e.g., alkenes, alkynes), other methods can be employed.

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave the benzhydryl group, forming a stable benzhydryl cation. This method is often used when acid-labile groups are not present.

  • Oxidative Cleavage: Ozone has been shown to selectively oxidize and cleave the benzhydryl group from aziridines, a strategy that could potentially be adapted for azetidines, especially for substrates that are incompatible with hydrogenation.[3] A method using N-bromosuccinimide (NBS) has also been described for β-lactams (azetidin-2-ones).[10]

Deprotection MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis Pd/C, Pd(OH)₂/C, H₂ gas1-4 atm H₂, RT, MeOH/EtOHVery mild, clean, high yieldIncompatible with reducible groups (alkenes, etc.)
Transfer Hydrogenation Pd/C, H-donor (HCOOH, etc.)RT to 60°C, MeOHAvoids use of flammable H₂ gasMay require higher temperatures
Acidic Cleavage TFA, HClRT, CH₂Cl₂Fast, effectiveIncompatible with acid-labile groups
Oxidative Cleavage O₃ or NBS-78°C to RTOrthogonal to hydrogenationHarsh conditions, limited substrate scope

The Benzhydryl Group as a Core Pharmacophore

In many drug discovery programs, the benzhydryl group is not merely a synthetic tool but an integral part of the final, biologically active molecule. Its bulky, lipophilic nature allows it to engage in significant van der Waals and hydrophobic interactions within receptor binding pockets.

Structure-Activity Relationships (SAR)

The two phenyl rings of the benzhydryl group provide a well-defined three-dimensional structure that can be crucial for receptor affinity and selectivity. Modifications to these rings (e.g., adding substituents) can fine-tune the electronic and steric properties of a ligand, directly impacting its biological activity.[11]

  • CNS Receptor Ligands: The benzhydrylpiperazine moiety is a well-established "privileged structure" for developing modulators of CNS receptors, such as cannabinoid (CB1) receptors.[4] The benzhydryl group often occupies a large hydrophobic pocket in the receptor. Studies on 6-benzhydryl-4-amino-quinolin-2-ones as potent CB1 receptor inverse agonists highlight the group's importance for potent activity.[5]

  • Opioid Receptors: In the development of selective delta-opioid receptor agonists, the benzhydryl group plays a key role in orienting other pharmacophoric elements correctly for ligand-receptor interaction.[12] The steric effects of the benzhydryl scaffold are critical; even subtle changes can lead to a dramatic loss of affinity.[12]

G

Influence on Physicochemical and Pharmacokinetic Properties

The inclusion of a benzhydryl group significantly increases the lipophilicity (logP) of a molecule. This can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity often enhances a compound's ability to cross the BBB, which is desirable for CNS-acting drugs but a liability for peripherally-acting agents.

  • Metabolic Stability: The C-H bond at the point of attachment to the nitrogen can be susceptible to metabolic oxidation. However, the steric bulk of the two phenyl rings can also shield this position and other parts of the molecule from metabolic enzymes, potentially increasing the drug's half-life.

  • Solubility: The large, nonpolar benzhydryl group generally decreases aqueous solubility, which can pose challenges for formulation and bioavailability.

Conclusion and Future Outlook

The benzhydryl group is a versatile and powerful tool in the arsenal of the medicinal and synthetic chemist working with azetidines. Its role has evolved from a simple, albeit highly effective, protecting group to a key pharmacophoric element that drives the biological activity of numerous compounds. Its robust stability, coupled with reliable methods for its removal, ensures its continued use in complex synthetic campaigns. Furthermore, the well-defined steric and electronic properties of the benzhydryl scaffold make it an attractive component for rational drug design, particularly in the CNS space. Future research will likely focus on developing even milder and more orthogonal deprotection strategies and on further exploring the rich structure-activity relationships of benzhydryl-containing azetidine scaffolds to discover next-generation therapeutics.

References

The Azetidine Scaffold: A Privileged Motif in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and organic synthesis. Its unique conformational rigidity and inherent ring strain bestow upon it a fascinating blend of stability and tunable reactivity. This guide provides a comprehensive exploration of the core principles of azetidine chemistry, from fundamental synthetic strategies to its nuanced reactivity and strategic deployment in drug discovery. We will delve into the causality behind experimental choices, present validated protocols, and highlight the transformative impact of this small but powerful scaffold.

The Azetidine Ring: Structure, Strain, and Strategic Value

The defining characteristic of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol.[1][2] This value positions it neatly between the highly reactive and often unstable aziridines (~27.7 kcal/mol) and the comparatively inert, strain-free pyrrolidines (~5.4 kcal/mol).[1][2] This intermediate strain energy is the key to the azetidine's utility; it is stable enough for facile handling and incorporation into complex molecules, yet possesses latent reactivity that can be selectively unleashed under appropriate conditions.[3]

From a medicinal chemistry perspective, the azetidine scaffold offers several distinct advantages:

  • Conformational Rigidity: The constrained four-membered ring limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[4]

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can enhance metabolic stability, increase aqueous solubility, and reduce lipophilicity, all desirable traits in drug candidates.[5][6]

  • Novel Chemical Space: As a bioisosteric replacement for more common motifs like piperidines or pyrrolidines, azetidines provide access to novel chemical space and intellectual property.[7] The rigid scaffold orients substituents in well-defined vectors, enabling precise probing of protein-ligand interactions.[7]

Synthesis of the Azetidine Core: Building the Strained Ring

The construction of the strained azetidine ring has historically been a challenge, often hampered by competing side reactions.[5][6] However, a host of classical and modern synthetic methodologies now provide reliable access to a diverse array of functionalized azetidines.

Intramolecular Cyclization: The Foundational Approach

The most direct route to the azetidine core is through intramolecular C-N bond formation. This typically involves the cyclization of a linear precursor containing a nitrogen nucleophile and a carbon atom bearing a suitable leaving group at the γ-position.

  • From γ-Amino Alcohols and Halides: This classical method relies on the intramolecular nucleophilic substitution of a halide or other leaving group (e.g., mesylate, tosylate) by an amino group.[5][8] The primary challenge is to favor the desired 4-exo-tet cyclization over competing elimination or intermolecular reactions. The choice of a suitable nitrogen protecting group is critical to modulate nucleophilicity and prevent side reactions.

A significant advancement in this area is the use of Lewis acids, such as Lanthanide(III) triflates, to catalyze the intramolecular aminolysis of epoxides, providing a regioselective route to substituted azetidines.[8]

Cycloaddition Reactions: Convergent and Powerful

[2+2] cycloaddition reactions offer a more convergent approach, assembling the four-membered ring from two components in a single step.

  • Aza Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is arguably the most direct method for azetidine synthesis.[6][9] Recent developments have leveraged visible-light photocatalysis, using iridium or other transition metal catalysts, to overcome the limitations of traditional UV-mediated methods.[9][10][11] These modern protocols proceed under mild conditions, exhibit high functional group tolerance, and allow for the construction of densely functionalized azetidines.[1][9] The mechanism often involves triplet energy transfer from the excited photocatalyst to the alkene, which then engages with the imine.[1][6]

  • Ketene-Imine Cycloaddition (Staudinger Synthesis): While primarily used for the synthesis of β-lactams (azetidin-2-ones), this reaction is a cornerstone of four-membered ring chemistry.[12] It involves the reaction of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine.[12] The reaction is believed to proceed through a zwitterionic intermediate, and its stereochemical outcome is a subject of extensive study.

G

Caption: Key synthetic pathways to the azetidine ring.

Modern Synthetic Developments

Recent years have seen the emergence of innovative methods that expand the synthetic toolkit for azetidine chemistry:

  • C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination allows for the synthesis of azetidines from readily available amine precursors, avoiding the need for pre-functionalization.[1]

  • Ring Expansion/Contraction: Methods involving the ring expansion of aziridines or the ring contraction of pyrrolidinones provide alternative synthetic entries.[13][14][15]

MethodPrecursorsKey Features & Causality
Intramolecular Cyclization γ-amino alcohols/halidesWhy it works: Proximity of nucleophile and electrophile. Challenge: Overcoming entropic barrier and avoiding elimination.
Aza Paternò-Büchi Imines, AlkenesWhy it works: Photochemical activation enables formally forbidden [2+2] cycloaddition. Visible light catalysis offers mildness and selectivity.
Pd-Catalyzed C-H Amination Picolinamide-protected aminesWhy it works: A directing group brings the Pd catalyst close to a specific C-H bond, enabling selective functionalization.
Ring Expansion of Aziridines Substituted AziridinesWhy it works: Relief of the higher ring strain of the aziridine drives the transformation to the more stable azetidine.

The Reactive Nature of Azetidines: Harnessing Ring Strain

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, a feature that is not a liability but a powerful tool for synthetic diversification.[7] This reactivity is typically triggered by electrophilic activation of the ring nitrogen, followed by nucleophilic attack.[16]

Nucleophilic Ring-Opening

This is the most common and synthetically useful reaction of azetidines. The regioselectivity of the nucleophilic attack is a crucial consideration.[17]

  • Mechanism: The reaction is often initiated by protonation or Lewis acid coordination to the azetidine nitrogen, which activates the C-N bonds towards cleavage. Nucleophiles can then attack one of the ring carbons, leading to the formation of a γ-functionalized amine.[7][16] The regioselectivity is governed by a combination of steric and electronic factors; nucleophiles tend to attack the less substituted carbon unless an electron-withdrawing group stabilizes the developing negative charge at the other position.[16]

  • Causality in Action: The choice of activating agent is paramount. Strong Brønsted or Lewis acids can promote facile ring-opening.[7] Alternatively, N-acylation or N-sulfonylation can activate the ring by turning the nitrogen into a better leaving group, allowing ring-opening with a wider range of softer nucleophiles.[2]

G

Caption: General mechanism for nucleophilic ring-opening.

C-H Functionalization

While ring-opening reactions exploit the strain of the azetidine scaffold, methods for functionalizing the C-H bonds of the intact ring are also of great interest. Late-stage functionalization at the C3 position, for example, is a powerful strategy in drug discovery for fine-tuning a molecule's properties.[1][18][19] These reactions often require directed metalation or radical-based approaches to achieve site selectivity.

Azetidines in Drug Discovery: From Scaffold to Success Story

The unique properties of the azetidine ring have led to its incorporation into numerous clinical candidates and marketed drugs.[20][21][22]

  • As a Privileged Scaffold: The azetidine motif is found in drugs across a wide range of therapeutic areas. Its ability to act as a rigid, polar scaffold that can improve pharmacokinetic properties makes it a valuable tool for medicinal chemists.[7][21]

DrugTherapeutic AreaRole of the Azetidine Ring
Cobimetinib Oncology (MEK Inhibitor)Provides a rigid linker and contributes to the overall binding affinity and drug-like properties.[21][23]
Azelnidipine AntihypertensiveActs as a key component of the dihydropyridine structure, essential for its calcium channel blocking activity.[4][21]
Tofacitinib Analogs Immunology (JAK Inhibitor)Used as a bioisosteric replacement for other rings to modulate potency, selectivity, and pharmacokinetic profiles.[21]
STAT3 Inhibitors OncologyNovel azetidine amides have shown potent inhibition of STAT3, demonstrating the ring's utility in designing new chemical entities.[24]

Key Experimental Protocols

To provide practical, field-proven insights, this section details a representative synthesis of a key azetidine building block.

Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a common and reliable method for preparing a versatile azetidine intermediate, starting from 1-benzhydrylazetidin-3-ol. The causality is clear: the bulky benzhydryl group serves as a protecting group during initial manipulations and is then cleaved via hydrogenolysis before the more synthetically useful Boc group is installed.

Step 1: Deprotection of 1-benzhydrylazetidin-3-ol [25][26]

  • Dissolution: Dissolve 1-benzhydrylazetidin-3-ol (10.0 g, 41.8 mmol) in methanol (300 mL) in a suitable reaction vessel.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (10.0 g) to the solution.

  • Hydrogenation: Subject the mixture to catalytic hydrogenation at room temperature for 3 hours under a hydrogen atmosphere (e.g., 30 psi, maintained by recharging as needed). Rationale: Hydrogenolysis cleaves the C-N bonds of the benzhydryl group, which acts as a benzyl-type protecting group, releasing the free secondary amine.

  • Filtration: After the reaction is complete (monitored by TLC or LCMS), remove the catalyst by filtration through a pad of Celite. Wash the filter cake with additional methanol.

Step 2: N-Boc Protection [25][26]

  • Reagent Addition: To the filtrate from the previous step, add di-tert-butyl dicarbonate (Boc₂O) (18.2 g, 83.6 mmol, 2.0 equivalents).

  • Reaction: Stir the solution at room temperature for 1 hour. Rationale: The highly reactive Boc₂O readily acylates the newly freed, nucleophilic secondary amine to form the stable tert-butoxycarbonyl (Boc) protected azetidine.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (e.g., 1:1 to 1:2), to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine as a white solid (Typical yield: ~97%).[25]

Conclusion and Future Outlook

The chemistry of the azetidine ring is a vibrant and rapidly evolving field. Its unique balance of stability and strain-driven reactivity has secured its place as a privileged scaffold in organic synthesis and drug discovery. Advances in synthetic methodology, particularly in catalytic and photochemical approaches, continue to expand the accessibility and diversity of functionalized azetidines. As our understanding of how to strategically leverage its conformational constraints and reactive potential grows, the azetidine ring is poised to play an even greater role in the development of next-generation therapeutics and complex molecular architectures.

References

Methodological & Application

1-Benzhydrylazetidin-3-amine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-Benzhydrylazetidin-3-amine Hydrochloride in Medicinal Chemistry: Applications and Synthetic Protocols

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of molecules with three-dimensional (3D) character is paramount for enhancing target engagement, improving physicochemical properties, and exploring novel chemical space. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold that imparts structural rigidity, metabolic stability, and improved aqueous solubility compared to its larger saturated counterparts like pyrrolidine or piperidine.[1][2][3] When functionalized, this scaffold serves as a versatile building block for a wide array of therapeutic agents.

This guide focuses on this compound (CAS No. 1965305-27-4), a key intermediate that combines the desirable features of the azetidine core with the strategic utility of a benzhydryl protecting group. The primary amine at the 3-position provides a crucial handle for diverse synthetic modifications, while the N-benzhydryl group serves as a robust protecting group, allowing for selective reactions at other sites before its facile removal.[4][5][6] This document, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, detailed synthetic protocols for its derivatization, and insights into its application in medicinal chemistry.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a chemical intermediate's properties and safety requirements is the foundation of its effective and responsible use in a laboratory setting.

Physicochemical Data
PropertyValueSource
CAS Number 1965305-27-4 (for hydrochloride); 40432-52-8 (for free base)[7]
Molecular Formula C₁₆H₁₉ClN₂ (Hydrochloride Salt)Derived
Molecular Weight 274.79 g/mol (Hydrochloride Salt)Derived
Appearance White to off-white powder/solid[7]
Purity Typically ≥98.0%[7]
Safety and Handling

1-Benzhydrylazetidin-3-amine and its parent alcohol are classified as irritants. Standard laboratory safety protocols should be strictly followed.

Hazard ClassGHS StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Note: This information is derived from safety data for closely related compounds like 1-benzhydrylazetidin-3-ol hydrochloride and 1-benzhydryl-3-azetidinone.[8][9][10] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Section 2: The Strategic Role of the Core Moieties

The utility of this compound stems from the synergistic interplay between the azetidine ring and the benzhydryl protecting group.

The Azetidine Ring: A Compact Vector in 3D Space

The azetidine scaffold is not merely a small ring; its inherent strain and defined puckering provide a conformationally restricted framework.[1][11] This rigidity allows medicinal chemists to project substituents into well-defined vectors in 3D space, which can lead to a decrease in the entropy of binding to a biological target and thus higher affinity.[11] It is increasingly used as a bioisosteric replacement for other common rings to modulate properties like solubility, lipophilicity, and metabolic stability.

G cluster_0 Common Scaffolds cluster_1 Privileged Bioisostere A Phenyl D Azetidine A->D Improves sp³ character & solubility B Pyrrolidine B->D Reduces pKa & lipophilicity C Piperidine C->D Reduces size & lipophilicity G start Azetidin-3-amine protect Protection (e.g., Benzhydryl bromide) start->protect intermediate 1-Benzhydrylazetidin-3-amine (Stable Intermediate) protect->intermediate derivatize Derivatization (e.g., Acylation, Alkylation) intermediate->derivatize product_prot N-Benzhydryl Functionalized Azetidine derivatize->product_prot deprotect Deprotection (e.g., H₂, Pd/C) product_prot->deprotect final_product Final N-H Functionalized Azetidine deprotect->final_product G start 1-Benzhydrylazetidin-3-ol Precursor step1 Step 1: Mesylation MsCl, Et₃N Acetonitrile start->step1 intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate Isolated Intermediate step1->intermediate step2 Step 2: Aminolysis aq. NH₄OH, IPA Parr Reactor, ~70°C intermediate->step2 product 1-Benzhydrylazetidin-3-amine Final Product step2->product

References

Application Notes and Protocols: Leveraging 1-Benzhydrylazetidin-3-amine as a Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, conformationally constrained scaffolds is a cornerstone of rational drug design. Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure.[1] Its inherent ring strain, while lending itself to unique reactivity, also imparts a desirable three-dimensionality to molecular structures, facilitating escape from the "flatland" of traditional aromatic libraries.[2] This structural rigidity can enhance binding affinity and selectivity for biological targets. Furthermore, the nitrogen atom within the azetidine ring can serve as a hydrogen bond acceptor and a point for further chemical modification, influencing physicochemical properties such as solubility and metabolic stability.[2]

This guide focuses on the practical application of a particularly valuable azetidine-based building block: 1-Benzhydrylazetidin-3-amine hydrochloride . The benzhydryl group offers a lipophilic anchor and steric bulk, which can be crucial for interactions with specific protein pockets, while the primary amine at the 3-position provides a versatile handle for a multitude of chemical transformations. We will explore the synthetic pathways to derivatize this scaffold and detail the subsequent biological evaluation of the resulting compounds, with a focus on their potential as modulators of G-protein coupled receptors (GPCRs), a major class of drug targets.

Chemical Properties and Handling

Before delving into synthetic protocols, a brief overview of the physical and chemical properties of 1-Benzhydrylazetidin-3-amine and its common precursor, 1-Benzhydrylazetidin-3-ol hydrochloride, is warranted.

Property1-Benzhydrylazetidin-3-ol Hydrochloride1-Benzhydrylazetidin-3-amine
CAS Number 199705-64-140432-52-8
Molecular Formula C₁₆H₁₈ClNOC₁₆H₁₈N₂
Molecular Weight 275.77 g/mol [3]238.33 g/mol
Appearance White crystalline solid[4]White powder
Storage Room temperature, under inert atmosphere2-8°C, under inert atmosphere

Note: The hydrochloride salt is typically used for improved stability and handling.

Synthetic Workflow: From Precursor to Diversified Library

The journey from the commercially available 1-benzhydrylazetidin-3-ol hydrochloride to a library of diverse drug-like molecules involves a logical sequence of synthetic transformations. The following diagram illustrates the overall workflow, which we will dissect in the subsequent protocols.

G cluster_0 Step 1: Synthesis of Key Ketone Intermediate cluster_1 Step 2: Formation of the Amine Scaffold cluster_2 Step 3: Library Diversification Start 1-Benzhydrylazetidin-3-ol Hydrochloride Oxidation Oxidation Reaction Start->Oxidation e.g., Swern or Dess-Martin Ketone 1-Benzhydrylazetidin-3-one Oxidation->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination e.g., NH₄OAc, NaBH₃CN Amine_Scaffold 1-Benzhydrylazetidin-3-amine (Target Scaffold) Reductive_Amination->Amine_Scaffold Amide_Coupling Amide Coupling Amine_Scaffold->Amide_Coupling R-COOH, Coupling Agent Library Diverse Compound Library Amide_Coupling->Library

Caption: Synthetic workflow from precursor to a diversified library.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one

The oxidation of the secondary alcohol in 1-benzhydrylazetidin-3-ol to the corresponding ketone is a critical first step. This ketone serves as a versatile intermediate for subsequent functionalization. While various oxidation methods exist, the Swern oxidation is a reliable choice that avoids harsh conditions.

Materials:

  • 1-Benzhydrylazetidin-3-ol hydrochloride

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, suspend 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) in DCM. Add triethylamine (1.1 eq) and stir at room temperature for 30 minutes to generate the free base in situ.

  • Swern Oxidation:

    • In a separate, oven-dried, three-necked flask equipped with a dropping funnel and a thermometer, prepare a solution of oxalyl chloride (1.2 eq) in anhydrous DCM under an argon atmosphere.

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Slowly add a solution of DMSO (2.4 eq) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

    • Add the solution of 1-benzhydrylazetidin-3-ol free base (from step 1) dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.

    • Add triethylamine (5.0 eq) dropwise, allowing the mixture to warm to room temperature slowly over 1 hour.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: heptane/ethyl acetate gradient) to yield 1-benzhydrylazetidin-3-one as a solid.[5]

Protocol 2: Reductive Amination to 1-Benzhydrylazetidin-3-amine

The conversion of the ketone to the primary amine is a pivotal step, yielding our target scaffold. Reductive amination is a robust and widely used method for this transformation.

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-benzhydrylazetidin-3-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.[3]

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 1-benzhydrylazetidin-3-amine. The product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Protocol 3: Amide Coupling for Library Synthesis

With the 1-benzhydrylazetidin-3-amine scaffold in hand, a diverse library of compounds can be generated through amide bond formation with a variety of carboxylic acids. The use of modern coupling reagents like HATU ensures high yields and minimizes side reactions.[6][7][8]

Materials:

  • 1-Benzhydrylazetidin-3-amine

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (for a single representative coupling):

  • Reaction Setup: In a vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 1-benzhydrylazetidin-3-amine (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by flash column chromatography or preparative HPLC to obtain the final product.

Biological Evaluation: A Focus on GPCR Modulation

Derivatives of the 1-benzhydrylazetidin-3-amine scaffold are frequently explored as ligands for G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets.[9] The following protocols outline standard assays to characterize the interaction of newly synthesized compounds with a target GPCR.

G cluster_0 Primary Screening: Binding Affinity cluster_1 Functional Characterization: Signaling Pathway Binding_Assay Radioligand Binding Assay Ki Determine Ki value Binding_Assay->Ki Competition with known ligand cAMP_Assay cAMP Accumulation Assay Agonist_Antagonist Agonist/Antagonist Profile (EC₅₀/IC₅₀) cAMP_Assay->Agonist_Antagonist Measure second messenger levels

Caption: Workflow for the biological evaluation of synthesized compounds.

Protocol 4: GPCR Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound for a specific GPCR by measuring its ability to compete with a known radiolabeled ligand.[10]

Materials:

  • Cell membranes prepared from cells expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target GPCR

  • Test compounds (synthesized derivatives) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 5: Functional Assay - cAMP Accumulation (HTRF)

This assay measures the functional activity of a compound by quantifying changes in the intracellular second messenger cyclic AMP (cAMP). This can determine whether a compound is an agonist (stimulates cAMP production for Gs-coupled receptors, or inhibits for Gi-coupled receptors) or an antagonist (blocks the effect of an agonist).[9][11][12]

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR

  • Test compounds at various concentrations

  • A known agonist for the target GPCR (for antagonist mode)

  • Forskolin (for Gi-coupled receptors)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit

  • HTRF-compatible plate reader

Procedure (Gs-coupled receptor, antagonist mode):

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Agonist Stimulation: Add a fixed concentration of the known agonist (typically at its EC₈₀) to all wells (except controls).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. Its inherent structural and chemical properties, combined with the versatile primary amine handle, allow for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of novel compounds derived from this scaffold. By systematically exploring the chemical space around this privileged core and employing rigorous pharmacological characterization, researchers can accelerate the discovery of new therapeutic agents targeting a wide range of diseases, particularly those mediated by GPCRs. The continued exploration of novel derivatization strategies and the application of this scaffold to other target classes will undoubtedly yield further breakthroughs in drug discovery.

References

Application Notes and Protocols for the Derivatization of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of 1-benzhydrylazetidin-3-amine hydrochloride. This pivotal pharmaceutical intermediate serves as a versatile scaffold for the synthesis of a diverse array of compounds with significant therapeutic potential. The constrained, four-membered azetidine ring offers a unique conformational rigidity that is highly advantageous in drug design, allowing for precise spatial orientation of substituents to enhance binding affinity and selectivity for biological targets.[1] This document explores key derivatization strategies including N-acylation, N-sulfonylation, reductive amination, and N-alkylation. Each section elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into optimizing reaction conditions and troubleshooting potential challenges. The methodologies presented herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a nitrogen-containing four-membered heterocycle, has emerged as a "privileged" scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, strikes a balance between the high reactivity of aziridines and the relative inertness of pyrrolidines, offering a unique combination of stability and controlled reactivity.[2] This structural feature is instrumental in the design of novel therapeutic agents, with at least seven approved drugs containing the azetidine motif and numerous others in clinical trials.[3]

The 1-benzhydryl protecting group on the azetidine nitrogen serves a dual purpose: it imparts stability to the molecule and its steric bulk can direct the stereochemical outcome of subsequent reactions. The primary amine at the 3-position of the azetidine ring is a key functional handle for a multitude of chemical transformations, making 1-benzhydrylazetidin-3-amine a valuable building block in drug discovery.[4] This guide will focus on the practical aspects of derivatizing this primary amine to generate libraries of novel compounds for further biological evaluation.

Derivatization Strategies: A Methodological Overview

The primary amine of this compound is a versatile nucleophile that can readily participate in a variety of bond-forming reactions. The following sections will detail the most common and effective derivatization strategies.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation in organic synthesis and is widely used to introduce a vast array of functional groups.[5] The resulting amide bond is a key structural feature in a significant portion of pharmaceuticals, contributing to their unique biological properties.[5]

Causality Behind Experimental Choices: The reaction of an amine with an acylating agent, such as an acyl chloride or anhydride, is a nucleophilic acyl substitution. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid present in the starting material and the acid generated during the reaction, thereby preventing the protonation of the primary amine and ensuring its availability for nucleophilic attack. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve both the starting materials and reagents.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M), add a suitable non-nucleophilic base such as triethylamine (TEA, 2.2 eq.) or N,N-diisopropylethylamine (DIPEA, 2.2 eq.).

  • Stir the mixture at room temperature for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl chlorideTEADCM295
2Benzoyl chlorideDIPEADCM492
3Acetic anhydrideTEATHF390

Visualization: N-Acylation Workflow

acylation_workflow start 1-Benzhydrylazetidin-3-amine HCl reaction N-Acylation (DCM or THF, 0°C to RT) start->reaction reagents Acyl Chloride/Anhydride, Base (TEA/DIPEA) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Acylated Derivative purification->product

Caption: Workflow for the N-acylation of 1-benzhydrylazetidin-3-amine.

N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is another critical moiety in medicinal chemistry, present in a wide range of drugs with diverse therapeutic applications. N-sulfonylation of 1-benzhydrylazetidin-3-amine provides access to a library of novel sulfonamide derivatives.

Causality Behind Experimental Choices: Similar to N-acylation, N-sulfonylation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the generated HCl. Pyridine is often used as both a base and a solvent in this reaction, as it can also act as a nucleophilic catalyst.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Dissolve this compound (1.0 eq.) in pyridine (0.2 M) and cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-sulfonylated derivative.

Data Presentation: Representative N-Sulfonylation Reactions

EntrySulfonyl ChlorideSolventTime (h)Yield (%)
1Methanesulfonyl chloridePyridine488
2p-Toluenesulfonyl chloridePyridine685
3Benzenesulfonyl chloridePyridine687

Visualization: N-Sulfonylation Workflow

sulfonylation_workflow start 1-Benzhydrylazetidin-3-amine HCl reaction N-Sulfonylation (Pyridine, 0°C to RT) start->reaction reagents Sulfonyl Chloride, Pyridine reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Sulfonylated Derivative purification->product

Caption: Workflow for the N-sulfonylation of 1-benzhydrylazetidin-3-amine.

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a cornerstone in the synthesis of pharmaceuticals.[6] This reaction allows for the introduction of a wide range of alkyl and aryl groups to the nitrogen atom.

Causality Behind Experimental Choices: The reaction proceeds in two steps: the initial formation of an imine or iminium ion intermediate through the condensation of the amine with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding amine.[7][8] The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting carbonyl compound.[7] The use of a slight excess of the carbonyl compound can help drive the imine formation equilibrium.

Experimental Protocol: General Procedure for Reductive Amination

  • To a suspension of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add triethylamine (1.1 eq.) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated or N-arylated derivative.

Data Presentation: Representative Reductive Amination Reactions

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1FormaldehydeSTABDCE1285
2AcetoneSTABDCE1680
3BenzaldehydeSTABDCE2478

Visualization: Reductive Amination Workflow

reductive_amination_workflow start 1-Benzhydrylazetidin-3-amine HCl reaction Reductive Amination (DCE, RT) start->reaction reagents Aldehyde/Ketone, STAB, TEA reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkylated Derivative purification->product

Caption: Workflow for the reductive amination of 1-benzhydrylazetidin-3-amine.

N-Alkylation: Direct Introduction of Alkyl Groups

Direct N-alkylation with alkyl halides provides another route to secondary and tertiary amines. However, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is therefore essential.

Causality Behind Experimental Choices: This reaction is a classic SN2 substitution where the amine acts as the nucleophile and the alkyl halide is the electrophile. A base is required to scavenge the proton from the amine after the initial alkylation, regenerating a nucleophilic amine that can potentially react further. Using a bulky base or running the reaction at low temperatures can help to minimize over-alkylation.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF, 0.1 M), add a base such as potassium carbonate (K₂CO₃, 2.5 eq.) or DIPEA (2.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.05 eq.) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl iodideK₂CO₃ACN50675
2Benzyl bromideDIPEADMF60870
3Ethyl bromoacetateK₂CO₃ACN501265

Visualization: N-Alkylation Workflow

alkylation_workflow start 1-Benzhydrylazetidin-3-amine HCl reaction N-Alkylation (ACN or DMF, 50-80°C) start->reaction reagents Alkyl Halide, Base (K₂CO₃/DIPEA) reagents->reaction workup Filtration & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Alkylated Derivative purification->product

Caption: Workflow for the N-alkylation of 1-benzhydrylazetidin-3-amine.

Characterization of Derivatives

The successful synthesis of the derivatized compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives. The appearance of new signals corresponding to the introduced functional group and shifts in the signals of the azetidine ring protons will confirm the successful derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Chromatography: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final products.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel compounds with potential therapeutic applications. The protocols detailed in this guide for N-acylation, N-sulfonylation, reductive amination, and N-alkylation provide a solid foundation for researchers and drug development professionals to explore the chemical space around this important scaffold. The emphasis on the rationale behind experimental choices and the provision of detailed, step-by-step procedures are intended to facilitate the successful and reproducible synthesis of new chemical entities for further investigation.

References

Application Note: Synthetic Methodologies and Protocols for the Functionalization of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed experimental procedures for the synthetic manipulation of 1-Benzhydrylazetidin-3-amine hydrochloride, a key intermediate in pharmaceutical research and drug development.[1] The document outlines the core reactivity, safety considerations, and step-by-step protocols for two fundamental transformations: N-acylation and reductive amination. The methodologies are designed to be robust and reproducible, offering researchers a reliable foundation for synthesizing novel azetidine-containing compounds. Emphasis is placed on the rationale behind procedural choices, ensuring a deep understanding of the underlying chemistry for successful experimental outcomes.

Introduction: A Versatile Azetidine Building Block

1-Benzhydrylazetidin-3-amine is a valuable bifunctional molecule featuring a strained four-membered azetidine ring, a nucleophilic primary amine at the 3-position, and a bulky N-benzhydryl (diphenylmethyl) group.[2] The azetidine motif is of significant interest in medicinal chemistry, as its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability.[3]

The primary amine serves as a versatile chemical handle for a wide array of synthetic transformations, allowing for the facile introduction of diverse functional groups and the construction of compound libraries. The benzhydryl group provides steric bulk and can also function as a protecting group for the ring nitrogen. This application note serves as a technical guide for researchers, providing field-proven protocols for the derivatization of this important building block.

Physicochemical Properties and Safety Considerations

Prior to any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

Table 1: Properties of 1-Benzhydrylazetidin-3-amine and its Hydrochloride Salt

PropertyValueSource
Chemical Name This compound[4]
CAS Number 159603-42-6 (Hydrochloride)[4]
Molecular Formula C₁₆H₁₉ClN₂[4]
Molecular Weight 274.79 g/mol [4]
Appearance Typically a white to off-white powder or solid[1][2]
Storage Store at 2-8°C under an inert atmosphere[3][4]
Safety and Handling

This compound and related structures are classified as irritants.[5]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

The Hydrochloride Salt: A Note on Reactivity

The compound is supplied as a hydrochloride salt to improve its stability and shelf-life. However, the protonated amine is not nucleophilic. For most reactions involving the primary amine, it must first be neutralized to its free base form. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base. This step is critical and is incorporated directly into the following protocols.

Core Reactivity: The Nucleophilic Primary Amine

The synthetic utility of 1-benzhydrylazetidin-3-amine stems from the reactivity of its primary amine, which acts as a potent nucleophile.[8] This allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, enabling a broad range of molecular elaborations.

G cluster_0 Core Reactivity Pathways Start 1-Benzhydrylazetidin-3-amine (Free Base) Acyl Acyl Chloride (R-COCl) or Anhydride Start->Acyl N-Acylation Aldehyde Aldehyde/Ketone (R-CHO/R-CO-R') + Reducing Agent Start->Aldehyde Reductive Amination Sulfonyl Sulfonyl Chloride (R-SO2Cl) Start->Sulfonyl N-Sulfonylation Amide N-Acylated Product (Amide) Acyl->Amide SecAmine N-Alkylated Product (Secondary Amine) Aldehyde->SecAmine Sulfonamide N-Sulfonylated Product (Sulfonamide) Sulfonyl->Sulfonamide

Figure 1: Key reaction pathways for the functionalization of the primary amine on the 1-benzhydrylazetidine core.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for derivatization. Researchers should monitor reactions by an appropriate method (e.g., TLC, LC-MS) to determine the optimal reaction time.

Protocol 1: N-Acylation via Acyl Chloride

This procedure details the formation of an amide bond, a cornerstone of medicinal chemistry, by reacting the amine with benzoyl chloride.

Principle: The free amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the starting material's hydrochloride salt and to scavenge the HCl byproduct generated during the reaction.

Table 2: Materials and Reagents for N-Acylation

Reagent/MaterialGradeSupplierNotes
1-Benzhydrylazetidin-3-amine HCl≥95%Commercial
Benzoyl ChlorideReagentCommercial
Triethylamine (TEA)ReagentCommercialDried over KOH
Dichloromethane (DCM)AnhydrousCommercial
Saturated aq. NaHCO₃Lab Prepared
Brine (Saturated aq. NaCl)Lab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousCommercial

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and stir to suspend the solid.

  • Neutralization: Add triethylamine (TEA, 2.2 equiv) to the suspension. Stir at room temperature for 15 minutes.

    • Scientist's Note: The first equivalent of TEA neutralizes the HCl salt to form the free amine. The second equivalent acts as a base to quench the HCl generated by the acylation reaction. A slight excess ensures the reaction medium remains basic.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C.

  • Reagent Addition: Add benzoyl chloride (1.05 equiv) dropwise to the cooled, stirring mixture over 5 minutes.

    • Rationale: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of di-acylated or other side products.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Work-up - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with water and then brine.

    • Rationale: The water wash removes water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-acylated product.

Protocol 2: Reductive Amination via Ketone

This protocol describes the formation of a secondary amine by reacting the primary amine with a ketone in the presence of a mild reducing agent.

Principle: The amine and ketone first react to form a transient iminium ion intermediate. This intermediate is then selectively reduced by sodium triacetoxyborohydride (STAB) to yield the more substituted secondary amine.

Table 3: Materials and Reagents for Reductive Amination

Reagent/MaterialGradeSupplierNotes
1-Benzhydrylazetidin-3-amine HCl≥95%Commercial
CyclohexanoneReagentCommercial
Sodium Triacetoxyborohydride (STAB)ReagentCommercialMoisture sensitive
1,2-Dichloroethane (DCE)AnhydrousCommercial
Saturated aq. NaHCO₃Lab Prepared
Brine (Saturated aq. NaCl)Lab Prepared
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 equiv) and cyclohexanone (1.2 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M). Stir the mixture at room temperature.

    • Scientist's Note: While the starting material is a hydrochloride salt, STAB is a mild enough reducing agent that it is often effective without the pre-addition of a separate base, as the iminium formation is reversible and drives the reaction forward. DCE is an excellent solvent for this transformation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10 minutes.

    • Caution: STAB reacts with moisture. Ensure it is handled quickly in a dry environment. The reaction may exhibit mild gas evolution.

  • Reaction: Stir the reaction at room temperature for 6-12 hours, or until LC-MS analysis confirms the reaction is complete.

  • Work-up - Quenching: Slowly add saturated aqueous NaHCO₃ solution to the reaction mixture to quench the excess STAB and any remaining acid. Stir for 20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM or ethyl acetate (3x).

  • Work-up - Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude oil can be purified by flash column chromatography (silica gel, eluting with a gradient of DCM and methanol) to yield the pure secondary amine product.

General Experimental Workflow

The successful synthesis of derivatives from this compound follows a logical and systematic workflow, ensuring reproducibility and high purity of the final compounds.

Figure 2: A generalized workflow for the synthesis and purification of 1-benzhydrylazetidin-3-amine derivatives.

Conclusion

This compound is a highly adaptable chemical scaffold for the synthesis of novel compounds in drug discovery. The primary amine at the C3 position provides a reliable point for functionalization through well-established synthetic routes such as N-acylation and reductive amination. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently utilize this intermediate to build diverse molecular architectures. Adherence to proper safety and handling procedures is paramount for successful and safe experimentation.

References

Analytical methods for 1-Benzhydrylazetidin-3-amine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 1-Benzhydrylazetidin-3-amine hydrochloride

Author: Gemini, Senior Application Scientist

Date: January 5, 2026

Subject: Recommended Analytical Methods for the Identification, Purity, and Physicochemical Characterization of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The structural integrity, purity, and physicochemical properties of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive suite of analytical methods for the robust characterization of this compound, designed for researchers, quality control analysts, and drug development professionals.

The protocols herein are grounded in fundamental chemical principles and aligned with regulatory expectations for analytical procedure validation, such as those outlined in the ICH Q2(R1) guideline.[1][2] We will explore chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind methodological choices to ensure that each protocol is a self-validating system.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
IUPAC Name 1-benzhydrylazetidin-3-amine;hydrochloride
Molecular Formula C₁₆H₁₉ClN₂
Molecular Weight 274.79 g/mol
Appearance White to off-white powder[3]
Monoisotopic Mass 274.128776 Da
Structure
alt text

Comprehensive Analytical Workflow

A multi-technique approach is required for unambiguous characterization. The following workflow ensures that identity, structure, purity, and thermal properties are thoroughly assessed.

G cluster_0 Characterization Workflow cluster_1 Structural & Identity Confirmation cluster_2 Purity & Impurity Profile cluster_3 Physicochemical Properties Sample 1-Benzhydrylazetidin-3-amine HCl (Batch Sample) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity MS Mass Spectrometry (ESI-MS, HRMS) Sample->MS Identity FTIR FTIR Spectroscopy Sample->FTIR Identity HPLC HPLC-UV (Purity Assay) Sample->HPLC Purity GC GC-HS (Residual Solvents) Sample->GC Safety Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Stability HPLC->MS Impurity ID

Caption: Overall analytical workflow for complete characterization.

Chromatographic Methods for Purity and Impurities

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Principle & Causality: Reversed-phase HPLC is the gold standard for quantifying the purity of non-volatile organic molecules. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which effectively retains the moderately polar 1-Benzhydrylazetidin-3-amine. The amine functional group necessitates an acidified mobile phase (e.g., using trifluoroacetic acid or a phosphate buffer) to ensure protonation. This suppresses silanol interactions and prevents peak tailing, resulting in sharp, symmetrical peaks suitable for accurate quantification. UV detection is employed, leveraging the strong chromophores of the two phenyl rings.

G cluster_0 HPLC Purity Assay Workflow A Prepare Mobile Phase (e.g., A: 0.1% TFA in H₂O B: 0.1% TFA in ACN) C Equilibrate HPLC System (C18 Column, 30°C) A->C B Prepare Standard & Sample (1.0 mg/mL in 50:50 ACN:H₂O) D Inject Sample (10 µL) B->D C->D E Run Gradient & Acquire Data (UV 220 nm) D->E F Process Chromatogram (Integrate Peaks) E->F G Calculate Purity (% Area Normalization) F->G

Caption: Experimental workflow for HPLC-UV purity analysis.

Protocol:

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

  • Sample Preparation: Accurately weigh and dissolve the sample in diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

    • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.080
17.080
17.120
20.020
  • Data Analysis: Calculate the purity using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR identifies all unique carbon environments. A polar, deuterated solvent like DMSO-d₆ or D₂O is required to dissolve the hydrochloride salt. The resulting spectra should be consistent with the proposed structure.

Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at 25 °C.

  • Data Interpretation:

Assignment (¹H NMR)Approx. δ (ppm)MultiplicityIntegration
Phenyl Protons (C₆H₅)₂7.2 - 7.6Multiplet10H
Benzhydryl Proton (CH)~4.5 - 4.8Singlet/Broad s1H
Azetidine Protons (CH₂)~3.5 - 4.2Multiplets4H
Azetidine Proton (CH)~3.8 - 4.3Multiplet1H
Amine Protons (NH₂)VariableBroad Singlet2H
HCl Proton (NH⁺)VariableBroad Singlet1H

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The amine and hydrochloride protons may exchange and appear as a single broad peak.

Mass Spectrometry (MS)

Principle & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, charged molecules like amine hydrochlorides. It allows for the gentle transfer of the intact molecule into the gas phase for mass analysis. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement, which serves as a definitive identity test.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: ESI-MS or ESI-TOF (for HRMS).

  • Mode: Positive Ion Mode.

  • Data Analysis:

    • Expected Ion: The primary ion observed will be the protonated free base [M+H]⁺.

    • Calculated Monoisotopic Mass (C₁₆H₁₈N₂⁺): 238.1470

    • Acceptance Criterion (HRMS): The measured mass should be within ± 5 ppm of the calculated mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum serves as a unique molecular fingerprint. For this compound, key absorptions include N-H stretches from the amine salt, C-H stretches from the aromatic and aliphatic portions, and C-N bond vibrations.

Protocol:

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Sample Preparation (ATR): Place a small amount of the powder directly onto the ATR crystal and apply pressure.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amine Salt)3200 - 2800Broad absorption characteristic of R₃N⁺-H
C-H Stretch (Aromatic)3100 - 3000Sharp peaks
C-H Stretch (Aliphatic)3000 - 2850Sharp peaks
C=C Stretch (Aromatic)1600 - 1450Multiple sharp bands
C-N Stretch1250 - 1020

Thermal Analysis

Principle & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and other thermal events.[4] Thermogravimetric Analysis (TGA) measures the change in mass with temperature, which is used to assess thermal stability and quantify volatile content (e.g., residual solvent or water).[5]

Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA/DSC Conditions:

    • Temperature Range: 30 °C to 350 °C (or until complete decomposition).

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Observe the temperature at which significant weight loss begins (onset of decomposition). Any weight loss at temperatures below 120 °C may indicate the presence of water or volatile solvents.[6]

Method Validation Strategy (ICH Q2(R1))

To ensure that the analytical methods are suitable for their intended purpose, validation is required. The HPLC purity method, in particular, should be validated according to ICH Q2(R1) guidelines.[7][8]

Validation ParameterPurpose & Typical ExperimentAcceptance Criteria
Specificity Ensure the method is free from interference from impurities or diluents. Analyze placebo, sample, and spiked samples.Peak purity analysis (PDA) should pass. No co-elution at the main peak retention time.
Linearity Demonstrate a proportional relationship between concentration and detector response. Analyze at least 5 concentrations over the desired range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80% to 120% of the test concentration.Established by confirming linearity, accuracy, and precision within the range.
Accuracy Measure the closeness of the test results to the true value. Analyze a sample of known purity or use a spike-recovery method at 3 levels.% Recovery should be within 98.0% - 102.0%.
Precision (Repeatability & Intermediate)Measure the degree of scatter between a series of measurements. Repeatability: 6 injections by one analyst. Intermediate Precision: Different analyst, day, or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C).The effect on results should be minimal, with system suitability criteria still being met.

Conclusion

This application note provides a robust, multi-faceted analytical strategy for the comprehensive characterization of this compound. The orthogonal techniques of chromatography, spectroscopy, and thermal analysis provide a complete profile of the molecule's identity, purity, and physicochemical properties. Adherence to these protocols and the principles of method validation will ensure the generation of reliable and scientifically sound data, supporting drug development and quality control activities.

References

Application Notes and Protocols: 1-Benzhydrylazetidin-3-amine Hydrochloride in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional complexity.[1][2] This guide provides an in-depth exploration of 1-Benzhydrylazetidin-3-amine hydrochloride, a versatile and pivotal building block for the synthesis of novel therapeutics. We will delve into the strategic considerations for its use, present detailed, field-proven protocols for its derivatization and subsequent deprotection, and contextualize its application in the creation of neurologically active agents, particularly those targeting G-protein coupled receptors (GPCRs) like dopamine receptors.

Introduction: The Strategic Value of the Azetidine Moiety

Historically, the synthesis of azetidines has been challenging due to inherent ring strain.[2][3] However, recent advances have made these four-membered nitrogenous heterocycles more accessible, unlocking their potential in drug discovery.[1][3] The azetidine ring system offers a unique vector in chemical space, distinct from more common saturated heterocycles like pyrrolidine and piperidine. Its constrained nature can lead to more defined ligand-receptor interactions and a reduction in off-target effects.

This compound serves as an excellent starting point for incorporating this valuable scaffold. The benzhydryl (diphenylmethyl) group provides robust protection of the azetidine nitrogen, allowing for selective functionalization at the 3-amino position. This bulky protecting group can be strategically removed under various conditions to either yield the free secondary amine for further modification or to be carried through to the final compound, where it may contribute to the pharmacophore. This dual utility makes it an exceptionally valuable tool for creating diverse chemical libraries for high-throughput screening and lead optimization.[4]

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is paramount for reproducible and safe experimentation.

PropertyValueSource
CAS Number 40432-52-8Internal Data
Molecular Formula C₁₆H₁₉ClN₂Internal Data
Molecular Weight 274.79 g/mol Internal Data
Appearance White to off-white crystalline powderInternal Data
Solubility Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents.Internal Data
Storage Store in a cool, dry place away from incompatible materials. Keep container tightly closed.Internal Data

Handling Precautions: As with all amine hydrochlorides, this compound is a fine powder and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Synthetic Workflow: From Building Block to Bioactive Candidate

The general workflow for utilizing this compound involves two key stages: derivatization of the primary amine and, if necessary, deprotection of the azetidine nitrogen.

Synthetic Workflow start 1-Benzhydrylazetidin-3-amine HCl derivatization Derivatization (e.g., Reductive Amination) start->derivatization Aldehyde/Ketone, Reducing Agent intermediate N-Protected Intermediate derivatization->intermediate deprotection N-Deprotection (Optional) intermediate->deprotection Deprotection Reagent final_product Final Therapeutic Candidate intermediate->final_product Direct Use deprotection->final_product bio_assay Biological Assays final_product->bio_assay

Caption: General synthetic workflow for therapeutic candidates.

Experimental Protocols

Protocol 1: Derivatization via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of amines. It proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient and minimizes the risk of over-alkylation.

Objective: To synthesize N-substituted derivatives of 1-Benzhydrylazetidin-3-amine.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the amine salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add triethylamine (1.1 eq) to the suspension and stir until the solid dissolves completely, indicating the formation of the free base.

  • To this solution, add the desired aldehyde or ketone (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Causality Behind Experimental Choices:

  • Triethylamine: The hydrochloride salt of the starting material must be neutralized to the free amine to participate in the reaction. Triethylamine is a common, non-nucleophilic base suitable for this purpose.

  • Sodium triacetoxyborohydride: This reducing agent is milder than other borohydrides like sodium borohydride and will not readily reduce the starting aldehyde or ketone, thus improving the overall yield of the desired product. It is also compatible with a wide range of functional groups.

Protocol 2: N-Debenzhydrylation via Catalytic Transfer Hydrogenation

The removal of the benzhydryl protecting group is often a necessary step to unmask the azetidine nitrogen for further functionalization or to arrive at the final therapeutic agent. Catalytic transfer hydrogenation is a mild and effective method for this transformation.

Objective: To remove the N-benzhydryl group from a derivatized azetidine.

Materials:

  • N-substituted-1-benzhydrylazetidin-3-amine (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or formic acid

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve the N-substituted-1-benzhydrylazetidin-3-amine (1.0 eq) in methanol to a concentration of approximately 0.1 M in a round-bottom flask.

  • Carefully add 10% palladium on carbon (10-20% by weight of the starting material) to the solution.

  • To this suspension, add ammonium formate (5-10 eq) in a single portion.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting residue can be partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The aqueous layer can be basified to liberate the free amine, which can then be extracted with the organic solvent.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected product. Further purification by column chromatography may be necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon: This is a highly effective and commonly used catalyst for hydrogenolysis reactions.

  • Ammonium Formate: This serves as a convenient and safe in-situ source of hydrogen for the transfer hydrogenation, avoiding the need for a pressurized hydrogen gas atmosphere.

Deprotection_Mechanism cluster_0 Catalytic Transfer Hydrogenation A N-Benzhydryl Azetidine D Deprotected Azetidine A->D Hydrogenolysis E Diphenylmethane A->E Byproduct B Pd/C Catalyst B->D C H₂ Source (e.g., Ammonium Formate) C->D

Caption: N-Debenzhydrylation via catalytic transfer hydrogenation.

Application in the Synthesis of Dopamine Receptor Ligands

Derivatives of 1-Benzhydrylazetidin-3-amine have shown promise as ligands for dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[5] The synthesis of novel dopamine antagonists is an active area of research, and this building block provides a valuable entry point.

The general structure of many dopamine receptor antagonists includes a basic nitrogen atom that is protonated at physiological pH, enabling an ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor. The azetidine nitrogen, once deprotected, can serve as this crucial basic center. The substituents introduced at the 3-amino position can then be varied to explore the surrounding binding pocket and optimize for potency and selectivity.

Conclusion

This compound is a high-value building block for the synthesis of novel therapeutics. Its utility is derived from the presence of the desirable azetidine scaffold and the strategically placed, readily cleavable benzhydryl protecting group. The protocols detailed herein for derivatization via reductive amination and subsequent deprotection by catalytic transfer hydrogenation provide a robust and versatile workflow for the creation of diverse libraries of compounds. Researchers in drug discovery are encouraged to explore the potential of this building block in their efforts to develop the next generation of therapeutics, particularly in the realm of neurology and psychiatry.

References

Scale-Up Synthesis of 1-Benzhydrylazetidin-3-amine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride, a key building block in contemporary medicinal chemistry. Recognizing the industrial relevance of azetidine scaffolds, this guide is tailored for researchers, scientists, and drug development professionals.[1][2][3] It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful scale-up. The described three-step synthesis proceeds from the commercially available 1-Boc-azetidin-3-one and culminates in the isolation of the target compound in high purity and yield.

Introduction

Azetidine-containing compounds have emerged as privileged structures in modern drug discovery, prized for the unique conformational constraints and improved physicochemical properties they impart to bioactive molecules.[1][2][3] Specifically, 1-Benzhydrylazetidin-3-amine serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors and receptor antagonists.[4] The development of a scalable and economically viable synthetic route is therefore of paramount importance to support preclinical and clinical development programs.

This document outlines a reliable three-step synthetic sequence for the preparation of this compound on a multi-gram scale. The synthesis begins with the reductive amination of 1-Boc-azetidin-3-one with benzhydrylamine, followed by the deprotection of the Boc group, and concludes with the formation of the hydrochloride salt.

Synthetic Strategy and Workflow

The chosen synthetic route is designed for efficiency, scalability, and high fidelity. It leverages common and well-characterized reactions to ensure reproducibility.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Salt Formation A 1-Boc-azetidin-3-one C N-Boc-1-benzhydrylazetidin-3-amine A->C Sodium Triacetoxyborohydride Dichloromethane (DCM) B Benzhydrylamine B->C D N-Boc-1-benzhydrylazetidin-3-amine E 1-Benzhydrylazetidin-3-amine D->E Hydrochloric Acid (HCl) in 1,4-Dioxane F 1-Benzhydrylazetidin-3-amine G 1-Benzhydrylazetidin-3-amine Hydrochloride F->G HCl in Isopropanol (IPA)

Caption: Overall synthetic workflow for this compound.

Detailed Protocols

PART 1: Synthesis of tert-butyl 1-benzhydrylazetidin-3-ylcarbamate

This initial step involves the reductive amination of a ketone with a primary amine. Sodium triacetoxyborohydride is selected as the reducing agent due to its mildness and selectivity, which minimizes over-reduction and side reactions.[5]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
1-Boc-azetidin-3-one171.1950.0 g0.2921.0
Benzhydrylamine183.2656.2 g0.3071.05
Sodium Triacetoxyborohydride211.9474.3 g0.3511.2
Dichloromethane (DCM)-1.0 L--
Saturated Sodium Bicarbonate-500 mL--
Brine-250 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add 1-Boc-azetidin-3-one (50.0 g, 0.292 mol) and dichloromethane (1.0 L).

  • Stir the mixture at room temperature (20-25°C) until the solid is completely dissolved.

  • Add benzhydrylamine (56.2 g, 0.307 mol) to the solution.

  • Stir the reaction mixture for 30 minutes at room temperature to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (74.3 g, 0.351 mol) portion-wise over 30-45 minutes. Caution: The addition is exothermic; maintain the internal temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (500 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by flash chromatography or used directly in the next step if purity is deemed sufficient by NMR analysis.

PART 2: Synthesis of 1-Benzhydrylazetidin-3-amine

The Boc protecting group is removed under acidic conditions. A solution of HCl in 1,4-dioxane is a common and effective reagent for this transformation.[6]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
tert-butyl 1-benzhydrylazetidin-3-ylcarbamate338.4598.0 g (crude)~0.291.0
4 M HCl in 1,4-Dioxane-500 mL2.0~6.9
Diethyl Ether-1.0 L--
2 M Sodium Hydroxide-As needed--
Dichloromethane (DCM)-1.0 L--

Procedure:

  • Dissolve the crude tert-butyl 1-benzhydrylazetidin-3-ylcarbamate (~98.0 g, ~0.29 mol) in 4 M HCl in 1,4-dioxane (500 mL) at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add diethyl ether (1.0 L) to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether (2 x 200 mL).

  • To obtain the free amine, dissolve the solid in water and basify to pH >12 with 2 M sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzhydrylazetidin-3-amine as an oil.

PART 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.[7][8][9]

Materials and Reagents:

Reagent/MaterialQuantity
1-Benzhydrylazetidin-3-amine~69 g
Isopropanol (IPA)500 mL
5-6 M HCl in IsopropanolAs needed
Diethyl Ether500 mL

Procedure:

  • Dissolve the 1-benzhydrylazetidin-3-amine (~69 g) in isopropanol (500 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 5-6 M solution of HCl in isopropanol dropwise until the pH of the solution is between 1 and 2 (as tested with wetted pH paper).

  • Stir the mixture at 0°C for 1 hour.

  • Add diethyl ether (500 mL) to aid in the precipitation of the salt.

  • Filter the resulting white solid, wash with cold diethyl ether (2 x 100 mL), and dry under vacuum to yield this compound.

Process Safety and Hazard Analysis

Sodium Triacetoxyborohydride:

  • Hazards: Flammable solid, reacts with water and protic solvents to release flammable hydrogen gas.[10][11] Causes skin and eye irritation and may cause respiratory irritation.[5][10]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][11] Store in a cool, dry place under an inert atmosphere.[5]

  • Spill Response: In case of a spill, eliminate all ignition sources.[12][13] Do not use water.[10][12] Cover with dry sand, earth, or vermiculite and collect in a labeled container for disposal.[12]

Hydrochloric Acid (in Dioxane and Isopropanol):

  • Hazards: Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.

  • Handling: Use in a well-ventilated fume hood with appropriate PPE.

  • Spill Response: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

G cluster_safety Key Safety Considerations cluster_ppe Required PPE A Sodium Triacetoxyborohydride (Flammable, Water-Reactive) D Exothermic Reactions (Reductive Amination, Quenching) A->D B Hydrochloric Acid (Corrosive) B->D C Dichloromethane (Volatile, Potential Carcinogen) E Safety Goggles F Lab Coat G Chemical-Resistant Gloves H Work in Fume Hood

Caption: Critical safety and handling flowchart.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • LC-MS: To determine the mass of the product and assess purity.

  • FT-IR: To identify characteristic functional groups.

  • Melting Point: To compare with literature values for the pure compound.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By detailing the experimental procedure, reagent rationale, and critical safety information, this guide is intended to enable researchers and process chemists to confidently produce this valuable building block for their drug discovery and development endeavors. The described method is robust, high-yielding, and amenable to scale-up, addressing a key need in the pharmaceutical industry.

References

Application Note & Protocols: A Guide to the Asymmetric Synthesis of 1-Benzhydrylazetidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring is a strained four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its unique conformational constraints and its role as a versatile scaffold in drug design.[1][2] Specifically, chiral 3-aminoazetidine derivatives are crucial building blocks for a range of bioactive molecules. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-benzhydrylazetidin-3-amine, a key intermediate whose N-benzhydryl group serves as a bulky, readily cleavable protecting group.[3] We will first detail a robust, scalable two-step synthesis for the racemic compound from commercially available 1-benzhydrylazetidin-3-ol.[4] Subsequently, we will present a field-proven strategy to achieve high enantioselectivity via the asymmetric reduction of an azetidin-3-one intermediate, providing researchers with a practical pathway to the desired chiral amine.

Strategic Overview: Pathways to Chiral 1-Benzhydrylazetidin-3-amine

The synthesis of the target chiral amine can be approached through several strategic routes. While direct asymmetric amination is conceptually possible, a more reliable and modular approach involves the stereoselective creation of the C3-O or C3-N bond on a pre-formed azetidine ring. Our recommended strategy focuses on establishing a robust synthesis of the racemic amine as a baseline, followed by a validated method to introduce chirality.

The overall synthetic workflow is depicted below. The process begins with the common precursor, 1-benzhydrylazetidin-3-ol, which can be converted to the racemic amine via a mesylate intermediate. For the asymmetric route, the alcohol is first oxidized to the corresponding ketone, which then undergoes a highly selective, catalyst-controlled asymmetric reduction to yield the desired enantiomerically enriched alcohol, a direct precursor to the final chiral amine.

G cluster_0 Synthetic Pathways cluster_1 Racemic Route cluster_2 Asymmetric Route start 1-Benzhydrylazetidin-3-ol (Starting Material) rac_mesylate 1-Benzhydrylazetidin-3-yl methanesulfonate start->rac_mesylate MsCl, TEA ketone 1-Benzhydrylazetidin-3-one start->ketone Oxidation (e.g., DCC) rac_amine Racemic 1-Benzhydrylazetidin-3-amine rac_mesylate->rac_amine NH4OH chiral_alcohol (S)- or (R)-1-Benzhydrylazetidin-3-ol ketone->chiral_alcohol Asymmetric Reduction chiral_amine Chiral 1-Benzhydrylazetidin-3-amine chiral_alcohol->chiral_amine Mesylation then Amination

Figure 1: High-level workflow for racemic and asymmetric synthesis routes.

Foundational Protocol: Scalable Synthesis of Racemic 1-Benzhydrylazetidin-3-amine

This two-step protocol is optimized for scalability and reliability, providing a high-yielding route to the racemic amine.[4] The procedure avoids chromatography by isolating a stable mesylate intermediate, which is then directly converted to the final product.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

Rationale: This step converts the hydroxyl group into an excellent leaving group (mesylate) in preparation for nucleophilic substitution by ammonia. Methanesulfonyl chloride (MsCl) is a cost-effective and highly reactive reagent for this purpose. Triethylamine (TEA) is used as a non-nucleophilic base to quench the HCl byproduct generated during the reaction.

Protocol:

  • To a stirred solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile (10 vol), add triethylamine (1.5 eq) at room temperature.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting slurry at 0-5 °C for 1 hour, monitoring the reaction completion by TLC or LC-MS.

  • Upon completion, slowly add water (10 vol) to the reaction mixture to quench excess MsCl and precipitate the product.

  • Stir the slurry for 30 minutes, then collect the solid product by filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • The wet cake of 1-benzhydrylazetidin-3-yl methanesulfonate can be used directly in the next step or dried under vacuum. Expected yield is typically quantitative.[4]

Step 2: Amination to 1-Benzhydrylazetidin-3-amine

Rationale: The mesylate intermediate undergoes an SN2 reaction with ammonia to form the desired 3-aminoazetidine. Using a sealed pressure vessel (e.g., a Parr reactor) and elevated temperature accelerates the reaction with the less nucleophilic aqueous ammonia. Isopropanol is used as a co-solvent to improve the solubility of the mesylate.

Protocol:

  • Charge a pressure reactor (e.g., Parr reactor) with the wet cake of 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq).

  • Add a mixture of 28% aqueous ammonium hydroxide (10 vol) and isopropanol (5 vol).

  • Seal the reactor and heat the mixture to 70-75 °C with vigorous stirring. Maintain this temperature for 12-18 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove isopropanol and excess ammonia.

  • Extract the resulting aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 1-benzhydrylazetidin-3-amine as a solid. The product can be further purified by crystallization or salt formation (e.g., as the monoacetate salt).[4]

Core Protocol: Asymmetric Synthesis via Ketone Reduction

This strategy introduces chirality through the enantioselective reduction of a prochiral ketone intermediate. This is a widely adopted and highly effective method for producing chiral alcohols.

Step 1: Oxidation to 1-Benzhydrylazetidin-3-one

Rationale: The precursor alcohol must be converted to the prochiral ketone. A variety of oxidation methods can be employed; the protocol described here uses a dicyclohexylcarbodiimide (DCC) mediated oxidation, which is effective for this substrate.[5]

Protocol:

  • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO, 5 vol) and dichloromethane (DCM, 3 vol).

  • Add pyridine (0.2 eq) and a catalytic amount of phosphoric acid (0.05 eq).

  • Add 1,3-dicyclohexylcarbodiimide (DCC, 2.0 eq) in one portion.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the formation of the dicyclohexylurea (DCU) precipitate.

  • Upon completion, add water to quench the reaction and filter off the DCU byproduct.

  • Extract the filtrate with chloroform or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-benzhydrylazetidin-3-one.[5]

Step 2: Enantioselective Reduction to Chiral 1-Benzhydrylazetidin-3-ol

Rationale: This is the key stereochemistry-defining step. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the asymmetric reduction of ketones. The chiral oxazaborolidine catalyst forms a complex with borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one specific face of the carbonyl. The choice of (R)- or (S)-CBS catalyst determines the absolute stereochemistry of the resulting alcohol.

G cluster_0 CBS Reduction Mechanism ketone 1-Benzhydrylazetidin-3-one complex Catalyst-BH3-Ketone Transition State ketone->complex catalyst (R)-CBS Catalyst + BH3-THF catalyst->complex Coordination product (S)-1-Benzhydrylazetidin-3-ol (High e.e.) complex->product Face-selective Hydride Delivery

Figure 2: Conceptual flow of the CBS-catalyzed asymmetric reduction.

Protocol:

  • Under an inert atmosphere (N₂ or Ar), dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF, 5 vol).

  • Cool the solution to 0 °C and slowly add borane-THF complex (1.0 M solution in THF, 1.0 eq). Stir for 15 minutes.

  • Slowly add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF (5 vol) dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-1-benzhydrylazetidin-3-ol.

  • Purify the product via column chromatography to achieve high enantiomeric and chemical purity.

Step 3: Conversion to Chiral 1-Benzhydrylazetidin-3-amine

The enantiomerically enriched alcohol obtained from the asymmetric reduction can be converted to the final chiral amine using the same two-step mesylation and amination procedure described in Sections 2.1 and 2.2 . It is critical to ensure that these subsequent steps do not induce racemization. The SN2 amination of the mesylate proceeds with inversion of configuration, so the (S)-alcohol will yield the (R)-amine, and vice versa.

Data Summary & Characterization

StepKey ReagentsSolvent(s)Typical YieldKey Considerations
Mesylation MsCl, TEAAcetonitrile>95%Maintain low temperature during MsCl addition.
Racemic Amination NH₄OH (aq)Isopropanol72-84%[4]Requires a sealed pressure vessel for efficiency.
Oxidation DCC, DMSO, PyridineDCM~67%[5]Efficient removal of DCU byproduct is necessary.
Asymmetric Reduction CBS Catalyst, BH₃-THFTHF85-95%Strict anhydrous and inert conditions are vital.
Chiral Amination NH₄OH (aq)IsopropanolHighProceeds with inversion of stereochemistry.

Characterization:

  • Structure Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the identity and purity of all intermediates and the final product.

  • Enantiomeric Excess (ee) Determination: The ee of the chiral alcohol and final amine must be determined using a validated chiral HPLC method or by ¹H NMR using a chiral shift reagent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a key intermediate in the development of novel therapeutics, achieving a high-yield, high-purity synthesis is critical.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The answers provide causal explanations and actionable solutions to get your synthesis back on track.

Q1: My overall yield is consistently low. Where is the most common point of failure in the synthesis?

A1: The synthesis of 1-Benzhydrylazetidin-3-amine is typically a two-step process starting from 1-benzhydrylazetidin-3-ol.[2] Low overall yield can usually be traced to one of two critical areas:

  • Inefficient Aminolysis: The second step, converting the mesylate intermediate to the amine, is often the primary bottleneck. This SN2 displacement reaction can be sluggish and prone to side reactions if not properly controlled. Key factors include temperature, pressure, and the concentration of the ammonia source.[2]

  • Impure Starting Material: The quality of the commercially available or in-house synthesized 1-benzhydrylazetidin-3-ol is paramount. Impurities from its synthesis, often from the reaction of benzhydrylamine and epichlorohydrin, can carry through and inhibit subsequent reactions or complicate purification.[3]

We recommend first optimizing the aminolysis step, as it offers the most significant potential for yield improvement. A workflow for diagnosing these issues is presented below.

Troubleshooting_Workflow start Low Overall Yield check_aminolysis Step 1: Analyze Aminolysis Step (TLC/HPLC of crude product) start->check_aminolysis is_mesylate_present Is unreacted mesylate intermediate present? check_aminolysis->is_mesylate_present is_dimer_present Are dimer or other byproducts significant? is_mesylate_present->is_dimer_present No optimize_aminolysis Optimize Aminolysis: - Increase Temperature/Pressure - Increase NH4OH concentration - Extend reaction time is_mesylate_present->optimize_aminolysis Yes is_dimer_present->optimize_aminolysis Yes check_starting_material Step 2: Verify Starting Material (1-Benzhydrylazetidin-3-ol) - Check Purity (NMR/HPLC) - Look for residual reagents is_dimer_present->check_starting_material No yield_ok Yield Improved optimize_aminolysis->yield_ok purify_sm Purify Starting Material (Recrystallization) check_starting_material->purify_sm Impure purify_sm->yield_ok Synthesis_Scheme cluster_0 Step 1: Mesylation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Salt Formation Start_Mat 1-Benzhydrylazetidin-3-ol Reagent1 + MsCl, TEA + Acetonitrile Start_Mat->Reagent1 Intermediate 1-Benzhydrylazetidin-3-yl methanesulfonate Reagent1->Intermediate Reagent2 + NH4OH (aq), IPA + ~75°C, Pressure Intermediate->Reagent2 Product_Free 1-Benzhydrylazetidin-3-amine (Free Base) Reagent2->Product_Free Reagent3 + HCl + Solvent Product_Free->Reagent3 Product_Final 1-Benzhydrylazetidin-3-amine HCl (Final Product) Reagent3->Product_Final

References

Technical Support Center: Purification of 1-Benzhydrylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzhydrylazetidin-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this key pharmaceutical intermediate. We will explore common challenges and provide robust, field-tested protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A: The impurity profile largely depends on the synthetic route. A common pathway involves the conversion of 1-benzhydrylazetidin-3-ol to the amine.[1] Therefore, the most prevalent impurities are often:

  • Starting Material: Unreacted 1-benzhydrylazetidin-3-ol.[2][3]

  • Over-oxidation/Side-reaction Products: 1-Benzhydrylazetidin-3-one, which can form during the synthesis of the precursor alcohol.[4]

  • Precursors: Residual benzhydrylamine from the initial steps of the synthesis.[5][6]

  • Solvent Adducts: Trapped solvent molecules from the reaction or initial workup.

Identifying the specific impurities in your crude material via analytical techniques like HPLC or LC-MS is a critical first step in designing an effective purification strategy.

Q2: What is the most effective and scalable method for purifying this compound?

A: For a crystalline solid like an amine hydrochloride, recrystallization is generally the most effective, convenient, and scalable purification method.[7] It is highly selective for forming a pure crystal lattice, excluding most impurities into the mother liquor.[7] While chromatography can be used, it is often problematic for basic amines on standard silica gel due to strong interactions, which can lead to streaking and poor separation.[8] Acid-base extraction is excellent for removing neutral or acidic impurities but is less effective for separating structurally similar basic impurities.[9]

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] For amine hydrochlorides, polar protic solvents or mixtures are often effective. Based on literature for similar compounds and general principles, the following systems are excellent starting points:

Solvent SystemRationale & CharacteristicsPotential Issues
Isopropanol (IPA) / Water IPA is a good solvent, while water increases solubility at high temperatures. The ratio can be fine-tuned to optimize yield and purity. This system is effective for many hydrochloride salts.[10]High water content can sometimes lead to "oiling out" if the compound is hygroscopic.
Ethanol / Ethyl Acetate The compound is dissolved in a minimal amount of hot ethanol (a good solvent), and ethyl acetate (an anti-solvent) is added to induce precipitation upon cooling.The ratio is critical; too much anti-solvent can cause rapid precipitation, trapping impurities.
Methanol Methanol is a very polar solvent that can dissolve the hydrochloride salt well when heated.Its high solvating power might lead to lower yields as more product remains in the mother liquor.
Acetonitrile A polar aprotic solvent that can be effective for moderately polar compounds.May require careful temperature control.

Q4: How can I reliably assess the purity of my final product?

A: A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting and quantifying trace impurities. A purity of >99% by area normalization is often the target.[11]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of residual solvents or major impurities whose protons do not overlap with the product signals.[4]

  • Melting Point: A sharp melting range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

// Nodes start [label="Start: Crude Product\n(Post-Workup)", fillcolor="#F1F3F4", fontcolor="#202124"]; issue [label="Problem Encountered\nDuring Crystallization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; oiling [label="Product 'Oils Out'\nInstead of Crystallizing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Yield is Very Low\n(<70%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; discoloration [label="Final Product is\nColored (Yellow/Brown)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_purity [label="Purity is Low\n(HPLC <99%)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sol_oiling1 [label="Solution 1: Reduce Cooling Rate.\nAllow for slow, undisturbed cooling.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_oiling2 [label="Solution 2: Adjust Solvent Polarity.\nAdd a small amount of anti-solvent.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_oiling3 [label="Solution 3: Use a Seed Crystal\nto induce nucleation.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

sol_yield1 [label="Solution 1: Minimize Solvent.\nUse only the minimum amount of hot solvent.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_yield2 [label="Solution 2: Maximize Cooling.\nCool to 0-4°C and allow sufficient time.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_yield3 [label="Solution 3: Concentrate Mother Liquor\nfor a second crop of crystals.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

sol_color [label="Solution: Use Activated Charcoal.\nAdd 1-2% w/w charcoal to the hot solution\nbefore filtration.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

sol_purity1 [label="Solution 1: Re-recrystallize.\nUse a different solvent system.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_purity2 [label="Solution 2: Perform Acid-Base Wash.\nDissolve in organic solvent, wash with base,\nre-form salt with HCl.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges start -> issue; issue -> oiling [label="Oiling Out"]; issue -> low_yield [label="Low Yield"]; issue -> discoloration [label="Discoloration"]; issue -> low_purity [label="Low Purity"];

oiling -> sol_oiling1 [style=dashed]; oiling -> sol_oiling2 [style=dashed]; oiling -> sol_oiling3 [style=dashed];

low_yield -> sol_yield1 [style=dashed]; low_yield -> sol_yield2 [style=dashed]; low_yield -> sol_yield3 [style=dashed];

discoloration -> sol_color [style=dashed];

low_purity -> sol_purity1 [style=dashed]; low_purity -> sol_purity2 [style=dashed]; } ` Caption: Troubleshooting Decision Tree for Purification Issues.

Q: My product has "oiled out" into a viscous liquid at the bottom of the flask instead of forming crystals. What should I do?

A: Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the solvated complex). It is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.

  • Causality: The high concentration of solute and rapid temperature drop favor precipitation over the slower, more ordered process of crystal nucleation and growth.

  • Solution:

    • Reheat the mixture until the oil redissolves completely.

    • Add a small amount of a co-solvent in which the compound is more soluble to prevent premature crashing out.

    • Allow the flask to cool very slowly (e.g., by placing it in a large, insulated container).

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a single seed crystal from a previous batch to initiate crystallization.

Q: My final yield after recrystallization is disappointingly low. How can I improve it without sacrificing purity?

A: Low yield is a common trade-off for high purity. It typically means that a significant amount of your product remains dissolved in the cold mother liquor.

  • Causality: Using an excessive volume of recrystallization solvent is the most common cause. Every bit of solvent used will retain some product, even when cold.

  • Solution:

    • Minimize Solvent: In your next attempt, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.

    • Optimize Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath at 0-4°C) and for a sufficient duration (at least 1 hour) to maximize precipitation.

    • Recover a Second Crop: The mother liquor from your filtration is saturated with the product. You can often recover a second, less pure crop of crystals by boiling off a portion of the solvent and re-cooling. This crop may need to be re-purified separately.

Q: The final crystalline product has a persistent yellow or brown tint. How can I remove these colored impurities?

A: Colored impurities are often non-polar, highly conjugated molecules that can be effectively removed with activated carbon.[4]

  • Causality: These impurities are present in small amounts but have strong chromophores. They get trapped in the crystal lattice during formation.

  • Solution:

    • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated carbon (1-2% of the solute's weight) to the hot solution.

    • Swirl the mixture and keep it hot for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be colorless.

    • Proceed with the cooling and crystallization steps as usual. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

Experimental Protocol: Recrystallization

This protocol provides a robust, step-by-step method for the purification of this compound.

// Nodes start [label="1. Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="2. Dissolution\n(Min. hot solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; charcoal [label="3. Decolorization\n(Optional: Add Charcoal)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; hot_filter [label="4. Hot Filtration\n(Remove insolubles/charcoal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cool [label="5. Slow Cooling\n(Induce Crystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; collect [label="6. Crystal Collection\n(Vacuum Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dry [label="7. Drying\n(Vacuum Oven)", fillcolor="#F1F3F4", fontcolor="#202124"]; finish [label="8. Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> charcoal; charcoal -> hot_filter; hot_filter -> cool; cool -> collect; collect -> dry; dry -> finish; } ` Caption: General Workflow for Recrystallization Protocol.

Step 1: Solvent Selection

  • Place ~50 mg of your crude material into a small test tube.

  • Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable.

  • If it is insoluble, heat the mixture to boiling. If the solid dissolves, the solvent is a good candidate.

  • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Step 2: Dissolution

  • Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask on a hot plate with stirring.

  • Continue adding the minimum volume of hot solvent until all the solid has just dissolved.

Step 3: Decolorization (if necessary)

  • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

  • Reheat the solution gently for a few minutes.

Step 4: Hot Filtration

  • To remove insoluble impurities or the activated carbon, perform a filtration while the solution is hot.

  • Pre-heat a funnel and a new flask to prevent premature crystallization in the funnel stem.

  • Pour the hot solution through a fluted filter paper into the clean, pre-heated flask.

Step 5: Crystallization

  • Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least one hour to maximize the crystal yield.

Step 6: Crystal Collection

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.

Step 7: Drying

  • Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), until a constant weight is achieved. This removes the last traces of solvent.

References

Common byproducts in 1-Benzhydrylazetidin-3-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. Instead of a rigid protocol, we present a series of field-informed troubleshooting scenarios in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial reaction of benzhydrylamine with epichlorohydrin results in a low yield of the desired 1-benzhydrylazetidin-3-ol and a significant amount of a viscous, intractable residue. What is happening?

Answer: This is a classic issue of competing side reactions during the initial alkylation and cyclization steps. The primary amine of benzhydrylamine is a potent nucleophile, and its reaction with epichlorohydrin can proceed down several pathways other than the desired one.

Root Causes & Mechanisms:

  • Over-Alkylation and Polymerization: The most common issue is the reaction of more than one epichlorohydrin molecule with the benzhydrylamine before cyclization can occur. The secondary amine formed after the first addition is still nucleophilic and can react again. In the presence of excess epichlorohydrin, this leads to the formation of polymeric bis(3-chloro-2-hydroxypropyl) amines and other ill-defined polymeric substances.[1][2] The reaction temperature is critical; it should be kept low (below 30°C) during the initial addition of epichlorohydrin to favor the 1:1 adduct.[1]

  • Lack of Stoichiometric Control: Using a molar ratio of epichlorohydrin to amine greater than 2:1 can lead to products that are not easily dispersed and are less efficient for subsequent steps.[2] A ratio of approximately 1.25:1 to 2:1 is often cited, but careful, slow addition is necessary to maintain effective molar equivalence at the reaction front.[2]

Troubleshooting & Optimization Protocol:

  • Strict Temperature Control: Maintain the reaction temperature below 30°C during the slow, dropwise addition of epichlorohydrin to the amine solution.[1]

  • Molar Ratio Adjustment: Begin with a molar ratio of benzhydrylamine to epichlorohydrin of 1:1.1 to 1:1.3 to ensure full consumption of the amine without providing a large excess of the alkylating agent.[3]

  • Solvent Choice: The reaction can be performed in various solvents, including alcohols or even water, but the choice can affect side reactions.[1][3] An organic solvent is generally preferred to avoid hydrolysis of epichlorohydrin.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of benzhydrylamine and the appearance of the desired 1:1 adduct before proceeding with the cyclization step (often induced by heating or base addition).

Question 2: My LC-MS and NMR data of the crude 1-benzhydrylazetidin-3-ol show an isomeric impurity with the same mass. What is this byproduct and how can I prevent its formation?

Answer: You are likely observing the formation of a 3-hydroxypyrrolidine byproduct. This arises from a competing intramolecular cyclization pathway that is a common challenge in the synthesis of 3-substituted azetidines from epoxy amine precursors.[5]

Mechanistic Explanation:

The desired azetidine ring is formed via a 4-exo-tet cyclization, which is generally favored according to Baldwin's rules for ring closure. However, a competing 5-endo-tet cyclization can occur, leading to the formation of a five-membered pyrrolidine ring.[5] The regioselectivity of the intramolecular nucleophilic attack by the amine on the epoxide is the determining factor.

Diagram: Competing Cyclization Pathways

G cluster_main Intramolecular Cyclization of Epoxy Amine Intermediate Intermediate N-Benzhydryl-N-(2,3-epoxypropyl)amine Azetidine 1-Benzhydrylazetidin-3-ol (Desired Product) Intermediate->Azetidine 4-exo-tet (Favored) Pyrrolidine 1-Benzhydryl-3-hydroxypyrrolidine (Byproduct) Intermediate->Pyrrolidine 5-endo-tet (Competing)

Caption: Competing 4-exo-tet and 5-endo-tet cyclization pathways.

Troubleshooting & Optimization Protocol:

  • Employ a Lewis Acid Catalyst: The use of a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to significantly favor the 4-exo-tet pathway, leading to higher yields of the desired azetidine product.[5] The catalyst coordinates to the epoxide oxygen, facilitating the nucleophilic attack at the sterically less hindered carbon.

  • Solvent Optimization: The choice of solvent can influence the regioselectivity. Experiment with different solvents to find conditions that maximize the formation of the azetidine.

  • Purification: If the byproduct cannot be eliminated, it must be removed chromatographically before proceeding to the next step.

Question 3: During the oxidation of 1-benzhydrylazetidin-3-ol to the ketone, I see incomplete conversion and the formation of colored impurities upon pushing the reaction. What are the best practices here?

Answer: The oxidation of the secondary alcohol to 1-benzhydrylazetidin-3-one is a delicate step. Incomplete conversion is common if the oxidant is too mild or used in insufficient quantity, while harsh conditions can cause ring-opening or other degradation reactions due to the inherent strain of the azetidine ring.[6][7]

Common Issues:

  • Incomplete Reaction: Standard oxidation conditions (e.g., Swern, Dess-Martin, PCC) may be sluggish. The reaction requires careful monitoring by TLC to confirm the disappearance of the starting alcohol.[7]

  • Ring Instability: Azetidines are susceptible to cleavage by acids and bases, which can be present or generated during the oxidation.[6] This can lead to the formation of acyclic amine derivatives.

  • Byproducts from Oxidant: The choice of oxidant is key. For example, using a pyridine-sulfur trioxide complex requires careful temperature control and workup to avoid side reactions.[7][8]

Troubleshooting & Optimization Protocol:

  • Choice of Oxidant: Swern oxidation (oxalyl chloride, DMSO, followed by a hindered base like triethylamine) is often effective and performed at low temperatures (-78 °C), which helps preserve the integrity of the azetidine ring.[7]

  • Reaction Monitoring: Do not rely on time alone. Actively monitor the reaction using TLC (a typical eluent system is heptane/ethyl acetate).[8] Once the starting material is consumed, quench the reaction promptly to prevent byproduct formation.

  • Careful Workup: The workup should be designed to efficiently remove the oxidant byproducts. An aqueous wash with saturated ammonium chloride solution is common for Swern oxidations.[7]

  • Purification: The crude ketone is often an oil or a low-melting solid.[8] Purification is typically achieved via silica gel column chromatography or crystallization from a non-polar solvent like hexane.[7][8]

Question 4: In the final reductive amination step to form 1-benzhydrylazetidin-3-amine, I am observing a significant high-molecular-weight impurity. What is it?

Answer: This high-molecular-weight byproduct is likely a dimer formed from the reaction of the newly generated product, 1-benzhydrylazetidin-3-amine, with a molecule of the starting material, 1-benzhydrylazetidin-3-one.

Mechanistic Explanation:

The product, a primary amine, is itself a nucleophile. It can compete with the ammonia source (or other amine precursor) in the reductive amination process. It attacks the ketone starting material to form a new imine, which is then reduced to yield a secondary amine dimer. This is a common issue in reductive aminations where the product is also a reactive amine.[6]

Diagram: Dimer Byproduct Formation

G cluster_main Reductive Amination: Dimer Formation Ketone 1-Benzhydrylazetidin-3-one Dimer Dimeric Secondary Amine (Byproduct) Ketone->Dimer + Product(Side Reaction) Imine_Intermediate Imine Intermediate Ketone->Imine_Intermediate + Amine Source Amine_Source Ammonia / NH4OAc Product 1-Benzhydrylazetidin-3-amine (Desired Product) Imine_Intermediate->Product Reduction (e.g., NaBH3CN)

Caption: Pathway for dimer byproduct formation during reductive amination.

Troubleshooting & Optimization Protocol:

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate) to outcompete the product amine in the initial imine formation.

  • Dilution: Running the reaction at higher dilution can disfavor the bimolecular side reaction (ketone + product) relative to the desired pseudo-first-order reaction (ketone + excess ammonia source).

  • Route via Oxime: An alternative route involves converting the ketone to an oxime (using hydroxylamine) and then reducing the oxime. This two-step process avoids the competitive reductive amination scenario. Catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents can be used. However, this route has its own challenges, such as ensuring complete reduction, as the intermediate hydroxylamine or unreacted oxime could persist as impurities.[9]

Summary Troubleshooting Table
Problem Potential Cause(s) Recommended Solution(s) Relevant Stage
Low Yield / Polymer Formation Over-alkylation by epichlorohydrin, poor temperature control.[1][2]Maintain temp <30°C during addition, use slow addition, adjust molar ratio to ~1:1.1.1. Ring Formation
Isomeric Impurity (Same Mass) Competing 5-endo-tet cyclization forming a pyrrolidine ring.[5]Use a Lewis acid catalyst (e.g., La(OTf)₃) to improve regioselectivity.[5]1. Ring Formation
Incomplete Oxidation Mild conditions, insufficient oxidant, slow reaction kinetics.[7]Use a robust oxidant like in a Swern protocol, monitor closely by TLC, ensure >1 equivalent of oxidant.2. Oxidation
Degradation During Oxidation Harsh conditions (heat, strong acid/base) causing ring-opening of the strained azetidine.[6]Use low-temperature oxidation methods (-78°C), quench promptly after completion.2. Oxidation
High MW Dimer Byproduct Product amine reacting with starting ketone.[6]Use a large excess of the ammonia source, run the reaction under dilute conditions.3. Reductive Amination
Persistent Oxime/Hydroxylamine Incomplete reduction of the oxime intermediate.[9]Increase catalyst loading, hydrogen pressure, or reaction time; screen different reducing agents.3. Alternative Route

References

Technical Support Center: Optimization of 1-Benzhydrylazetidin-3-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-Benzhydrylazetidin-3-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable azetidine building block. Azetidines are increasingly vital in drug discovery due to the unique structural and physicochemical properties they impart to molecules.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Overview of Synthetic Strategies

The synthesis of 1-Benzhydrylazetidin-3-amine typically originates from a precursor with a functional group at the 3-position of the N-benzhydrylazetidine core, such as a hydroxyl or keto group. The two most prevalent pathways are:

  • Two-Step Amination from Alcohol: Conversion of 1-benzhydrylazetidin-3-ol to a suitable leaving group (e.g., mesylate) followed by nucleophilic substitution with an amine source.

  • Reductive Amination from Ketone: A one-pot reaction involving the formation of an imine or iminium ion from 1-benzhydrylazetidin-3-one and an amine source, which is then reduced in situ.[3][4]

Each pathway has distinct advantages and challenges, which we will explore in the following sections.

Synthetic_Pathways cluster_0 Pathway 1: From Alcohol cluster_1 Pathway 2: From Ketone A 1-Benzhydrylazetidin-3-ol B Mesylate Intermediate A->B  MsCl, Et3N  Acetonitrile C 1-Benzhydrylazetidin-3-amine B->C  NH4OH / IPA  ~70°C G Final Product: 1-Benzhydrylazetidin-3-amine Hydrochloride C->G HCl D 1-Benzhydrylazetidin-3-one E Imine/Iminium Ion D->E  NH3 or NH4OAc  (Imine Formation) F 1-Benzhydrylazetidin-3-amine E->F  Reducing Agent  (e.g., NaBH(OAc)3) F->G HCl Troubleshooting_Low_Yield Start Problem: Low Yield Q1 Is the starting material fully consumed? Start->Q1 Incomplete Incomplete Reaction Q1->Incomplete No SideRxn Side Reaction or Product Degradation Q1->SideRxn Yes Sol_Incomplete1 Solution 1: Increase reaction time or temperature. Monitor closely by TLC/LC-MS. Incomplete->Sol_Incomplete1 Sol_Incomplete2 Solution 2: Check reagent quality/equivalents. Ensure reducing agent (for reductive amination) is active. Incomplete->Sol_Incomplete2 Sol_SideRxn1 Cause A: Ring Opening Solution: Use milder conditions. Avoid strong acids/bases or high heat. SideRxn->Sol_SideRxn1 Sol_SideRxn2 Cause B: Impure Starting Material Solution: Purify precursor alcohol/ketone. Recrystallization or column chromatography may be needed. SideRxn->Sol_SideRxn2 Sol_SideRxn3 Cause C: Workup/Isolation Loss Solution: Optimize extraction pH and solvent. Ensure complete precipitation of HCl salt. SideRxn->Sol_SideRxn3

References

1-Benzhydrylazetidin-3-amine hydrochloride stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzhydrylazetidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutics.[1][2] The presence of a strained azetidine ring and a primary amine makes this molecule susceptible to degradation under certain conditions. A thorough understanding of its stability profile is therefore critical for its effective use, from storage and handling to reaction setup and analytical characterization.

This guide is structured to provide both foundational knowledge and practical solutions. We will begin with frequently asked questions for quick reference, followed by a deeper dive into potential degradation pathways. The core of this document is a troubleshooting guide designed to help you diagnose and resolve common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

  • For long-term storage, it is recommended to keep the solid compound at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[3] This minimizes the risk of hydrolysis from atmospheric moisture and oxidation. It should be stored in a tightly sealed, light-resistant container.

Q2: Is this compound sensitive to light?

Q3: What are the visual signs of degradation?

  • Degradation may be indicated by a change in the physical appearance of the solid, such as discoloration (e.g., from white to yellow or brown), clumping, or the development of an odor. In solution, the appearance of cloudiness or a color change can also signify degradation.

Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?

  • For short-term use, stock solutions can be prepared in high-purity anhydrous solvents such as DMSO, DMF, or methanol. For longer-term storage of solutions, it is advisable to aliquot and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Given the potential for hydrolysis, especially in non-anhydrous protic solvents, it is recommended to prepare fresh solutions for critical experiments.

Q5: I see unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation?

  • Yes, the appearance of new peaks, especially those that grow over time or upon sample treatment, is a strong indicator of degradation. The troubleshooting section of this guide provides detailed steps on how to investigate this.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer potential pathways based on the chemical nature of the azetidine ring and the primary amine, as well as studies on similar structures.[5][6]

A primary concern is the stability of the four-membered azetidine ring, which is susceptible to ring-opening reactions, particularly under hydrolytic (acidic or basic) conditions.[5][6] This can occur through the formation of an azetidinium ion, which is then attacked by a nucleophile (e.g., water or a hydroxide ion).[5][6] Additionally, the primary amine and the benzhydryl group can be susceptible to oxidation.

G cluster_0 Potential Degradation of 1-Benzhydrylazetidin-3-amine cluster_1 Resulting Degradation Products A 1-Benzhydrylazetidin-3-amine B Hydrolysis (Acid/Base) Azetidine Ring Opening A->B C Oxidation A->C D Photodegradation A->D B1 Ring-opened products (e.g., amino alcohols) B->B1 C1 Oxidized impurities (e.g., N-oxides, imines) C->C1 D1 Various photoproducts D->D1 G A Start: Experimental Issue Observed (e.g., new peaks, low potency) B Is the issue reproducible? A->B C Investigate other experimental parameters (e.g., instrument, reagents) B->C No D Assume a stability issue. Proceed with investigation. B->D Yes E Analyze sample by LC-MS. Identify mass of parent and unknown peaks. D->E F Do unknown masses match potential degradation products? E->F G Perform a forced degradation study to confirm degradant identities. F->G Yes H Review synthesis route for potential impurities. F->H No I Implement corrective actions: - Optimize storage conditions - Use fresh solutions - Protect from light/air G->I H->I J Problem Resolved I->J

References

Technical Support Center: Benzhydryl Protecting Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzhydryl (Bzh) protecting group manipulations. The benzhydryl group is a valuable tool for protecting alcohols, amines, thiols, and carboxylic acids, prized for its stability under a range of conditions. However, its removal can present challenges, from incomplete reactions to unexpected side products. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve clean, high-yielding deprotection.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving a benzhydryl protecting group?

The choice of deprotection method is dictated by the stability of your substrate and the presence of other functional groups. The two principal strategies are Acidolysis and Hydrogenolysis.

  • Acidolysis: This is the most common method and relies on the exceptional stability of the resulting diphenylmethyl (benzhydryl) cation. Strong acids like trifluoroacetic acid (TFA) are typically employed to protonate the heteroatom, facilitating the departure of the protecting group as a resonance-stabilized carbocation.[1] The high stability of this cation, however, can also be a source of side reactions if not properly managed.

  • Hydrogenolysis: This method involves the reductive cleavage of the C-O, C-N, or C-S bond using hydrogen gas and a metal catalyst, most commonly palladium on carbon (Pd/C).[2][3] It is a mild, neutral method ideal for substrates that are sensitive to strong acids. A key limitation is its incompatibility with other reducible functional groups such as alkenes, alkynes, nitro groups, and some sulfur-containing moieties.[4][5] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is often a safer and more convenient alternative to using pressurized hydrogen gas.[4]

Q2: How does the stability of the benzhydryl group compare to other common protecting groups like benzyl (Bn) or tert-butyl (tBu)?

Understanding relative stability is crucial for achieving selective deprotection in complex molecules.

  • vs. Benzyl (Bn): Both benzhydryl and benzyl ethers can be cleaved by hydrogenolysis.[6] However, the benzhydryl group is significantly more acid-labile due to the greater stability of the diphenylmethyl cation compared to the benzyl cation. This difference allows for the selective removal of a benzhydryl group with acid while leaving a benzyl group intact.

  • vs. tert-Butyl (tBu): Both groups are removed under acidic conditions. The benzhydryl group is generally more labile than a tert-butyl ether but can be more stable than a tert-butyl ester or a Boc-protected amine, though this is highly dependent on the specific substrate and reaction conditions. Careful optimization of acid strength and temperature is required for selectivity.

Troubleshooting Guide: Common Issues & Solutions
Problem: Incomplete Reaction or Low Yield

Q3: My acid-catalyzed deprotection with TFA is stalled and incomplete. How can I drive it to completion?

This is a common issue, often related to kinetics or equilibrium.

  • Increase Acid Strength: While TFA is standard, some substrates require a stronger acid. Consider using trifluoromethanesulfonic acid (TFMSA), but be aware of its potential to degrade sensitive molecules.[7]

  • Elevate the Temperature: Gently warming the reaction can often overcome the activation energy barrier. Proceed with caution and monitor carefully for decomposition.

  • Check Your Scavengers: Cation scavengers (see Q4) are crucial. Ensure you are using an adequate excess (typically 5-10% v/v). If the reaction generates water, it can hydrolyze the scavenger (e.g., triethylsilane), reducing its effectiveness.

  • Solvent Choice: The reaction is typically run in dichloromethane (DCM) or neat TFA. Ensure your substrate is fully dissolved.

Q4: My catalytic hydrogenation/hydrogenolysis is sluggish. What's going wrong?

For heterogeneous catalysis, several factors can inhibit the reaction.

  • Catalyst Quality and Activity: Palladium on carbon (Pd/C) can lose activity over time or through improper storage.[4] Always use a fresh, high-quality catalyst if you suspect deactivation.

  • Catalyst Poisoning: Sulfur-containing compounds, thiols, and some nitrogen heterocycles can irreversibly bind to the palladium surface, "poisoning" the catalyst. If your substrate contains such a moiety, hydrogenolysis may not be a viable option.

  • Insufficient Hydrogen: For reactions using H₂ gas, ensure the system is properly sealed and purged. Vigorous stirring is essential to facilitate mass transfer of the gas to the catalyst surface.[4] For transfer hydrogenation, ensure you have a sufficient molar excess of the hydrogen donor (e.g., 5 equivalents of ammonium formate).[4]

  • Solvent Effects: Protic solvents like methanol or ethanol are generally preferred as they can help suspend the catalyst and dissolve hydrogen donors like ammonium formate.

Problem: Side Reactions and Substrate Degradation

Q5: I'm seeing extra mass peaks in my LC-MS after acid deprotection. What are these side products and how can I prevent them?

The culprit is almost always the highly stable benzhydryl cation generated during cleavage. This electrophile can re-alkylate your product or other nucleophilic species present.

  • The Role of Cation Scavengers: To prevent this, you must include a "cation scavenger" in your reaction mixture. The scavenger's job is to irreversibly trap the benzhydryl cation as it forms.

    • Triethylsilane (TES): An excellent scavenger that reduces the benzhydryl cation to diphenylmethane.

    • Anisole or Thioanisole: These trap the cation via Friedel-Crafts alkylation. Thioanisole is particularly effective for protecting methionine and tryptophan residues in peptide synthesis.[8]

    • Water: Can act as a scavenger by trapping the cation to form benzhydrol, which then typically disproportionates to benzophenone and diphenylmethane.

The diagram below illustrates the critical role of a scavenger in preventing substrate re-alkylation.

G cluster_0 Acid-Catalyzed Deprotection cluster_1 Potential Fates of Bzh+ Cation Substrate R-X-Bzh Protonated R-X(H+)-Bzh Substrate->Protonated + H+ Product R-XH (Desired Product) Protonated->Product Cleavage Cation Bzh+ (Benzhydryl Cation) Protonated->Cation Cleavage SideProduct Side Product (Re-alkylation) Cation->SideProduct Reacts with R-XH (NO Scavenger) Trapped Trapped Cation (e.g., Diphenylmethane) Cation->Trapped Reacts with Scavenger (WITH Scavenger) Scavenger Scavenger (e.g., TES)

Caption: Role of a cation scavenger in preventing side reactions.

Q6: How can I remove a benzhydryl group without reducing other functionalities like alkenes, azides, or nitro groups?

This is a classic orthogonality problem. Catalytic hydrogenolysis is incompatible with these groups.[4]

  • Solution: Acidolysis is the method of choice. The acidic conditions required to cleave the benzhydryl group will not affect these reducible functionalities, providing a perfectly orthogonal deprotection strategy.

Method Selection & Experimental Protocols
Decision-Making Workflow

Choosing the correct method from the start is critical to success. Use the following workflow to guide your decision.

workflow start Substrate with Benzhydryl Group q1 Are other reducible groups present? (Alkenes, Alkynes, Azides, Nitro, etc.) start->q1 q2 Is the substrate stable to strong acid? q1->q2 No acid Use Acidolysis (e.g., TFA / Scavenger) q1->acid Yes hydro Use Hydrogenolysis (e.g., H₂/Pd-C or Transfer) q2->hydro Yes rethink Re-evaluate synthetic route. Consider alternative protecting group. q2->rethink No

Caption: Decision workflow for choosing a deprotection method.

Validated Experimental Protocols
Protocol 1: Acidolysis via TFA with Triethylsilane Scavenger

This protocol is a robust method for cleaving benzhydryl ethers and amines from acid-tolerant substrates.

  • Preparation: In a clean, dry round-bottom flask, dissolve the benzhydryl-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethylsilane (TES, 3-5 eq) to the solution, followed by the slow, dropwise addition of trifluoroacetic acid (TFA, 10-20 eq). Caution: TFA is highly corrosive.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude deprotected product.

  • Purification: Purify the crude material as necessary, typically by flash column chromatography.

Protocol 2: Catalytic Transfer Hydrogenolysis

This method is ideal for acid-sensitive substrates and avoids the need for a pressurized hydrogen gas apparatus.[4]

  • Preparation: Dissolve the benzhydryl-protected substrate (1.0 eq) in a suitable protic solvent such as methanol or ethanol (approx. 0.1 M).

  • Catalyst & Donor Addition: To the stirred solution, add ammonium formate (5.0 eq) followed by the careful addition of 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate).[4] Caution: Pd/C can be pyrophoric; handle with care.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the Celite pad thoroughly with the reaction solvent (e.g., methanol).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can then be purified.

Method Comparison Summary
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages & Incompatibilities
Acidolysis TFA, HCl, TFMSA0 °C to RTFast, effective, orthogonal to reducible groups.Requires cation scavenger; incompatible with other acid-labile groups (Boc, Trt, acetals); risk of substrate degradation.
Hydrogenolysis H₂, Pd/CRT, 1-4 atm H₂Very mild, neutral conditions; high chemoselectivity for the C-X bond cleavage.Incompatible with alkenes, alkynes, nitro groups; catalyst can be poisoned by sulfur; requires specialized hydrogenation equipment.
Transfer Hydrogenolysis Ammonium Formate, Pd/CReflux (40-80 °C)Operationally simpler and safer than using H₂ gas; mild conditions.Same incompatibilities as standard hydrogenolysis; requires heating which may affect thermally sensitive substrates.
Oxidative Cleavage NBS, lightRTUseful for specific substrates like N-benzhydryl β-lactams where other methods fail.[9]Substrate-specific; limited scope; uses stoichiometric and potentially hazardous reagents.

References

Enhancing the purity of 1-Benzhydrylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for methodological clarity in the pharmaceutical sciences, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals focused on Enhancing the Purity of 1-Benzhydrylazetidin-3-amine hydrochloride . As a key intermediate in the synthesis of advanced therapeutics, its purity is paramount to the safety, efficacy, and reproducibility of downstream applications.

This guide moves beyond simple procedural lists to offer in-depth, field-tested insights into common purification challenges. Authored from the perspective of a Senior Application Scientist, the following troubleshooting guides and FAQs are designed to empower you with the causal understanding needed to refine your experimental outcomes.

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the problem, its likely causes, and validated solutions.

Q1: My final product has a low melting point and appears off-white or yellowish, instead of the expected white crystalline solid. What is the likely cause and how can I fix it?

Problem/Symptom: The isolated this compound is discolored and has a broad or depressed melting point, indicating the presence of impurities.

Probable Cause: This issue commonly points to residual starting materials, reaction byproducts, or solvent contamination. The most frequent culprits are:

  • Unreacted 1-Benzhydrylazetidin-3-ol: The precursor alcohol is a common process-related impurity if the amination reaction does not go to completion.[1][2]

  • Oxidation Byproducts: Amines, particularly in their free-base form, can be susceptible to air oxidation over time, leading to colored impurities.[3]

  • Trapped Solvent: Inadequate drying can leave residual solvents (e.g., isopropanol, acetonitrile) trapped within the crystal lattice.

Suggested Solution: Recrystallization Recrystallization is the most effective method for removing trace impurities and improving the crystalline form of the final product. The key is selecting an appropriate solvent system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Protocol: A detailed, step-by-step protocol for recrystallization is provided in the "Experimental Protocols" section below. A common and effective solvent system is a mixture of a polar solvent like methanol or ethanol with a less polar anti-solvent like ethyl acetate or diethyl ether.[3][4]

Q2: HPLC analysis of my product shows a persistent impurity peak with a similar retention time to the main product. How can I remove this closely-related impurity?

Problem/Symptom: A stubborn impurity is co-eluting or eluting very close to the this compound peak in the HPLC chromatogram, suggesting a structurally similar compound.

Probable Cause: This often indicates the presence of a non-basic or weakly basic impurity that is not efficiently removed by simple crystallization. This could be a byproduct from the synthesis of the benzhydrylamine starting material or a side-reaction during the azetidine ring formation.[5][6]

Suggested Solution: Acid-Base Extraction Workflow An aqueous acid-base extraction can effectively separate the desired basic amine from non-basic or neutral impurities. This exploits the differential solubility of the amine in its protonated (salt) and free-base forms.

Workflow Rationale:

  • Dissolution & Washing: The crude hydrochloride salt is dissolved in an acidic aqueous solution (e.g., dilute HCl), ensuring the amine remains in its protonated, water-soluble form. This aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to extract any non-basic, organic-soluble impurities.

  • Basification & Extraction: The pH of the aqueous layer is carefully raised with a base (e.g., NaOH or Na₂CO₃) to deprotonate the amine, converting it to its free-base form. This makes it insoluble in water but soluble in organic solvents. The free base is then extracted into a fresh portion of an organic solvent.

  • Salt Reformation: The purified free base in the organic layer is then treated with a solution of HCl (e.g., HCl in isopropanol or diethyl ether) to precipitate the pure this compound, which can be collected by filtration.[7]

A visual representation of this logic is provided in the diagram below.

start Crude Amine HCl (with non-basic impurities) dissolve Dissolve in dilute acid (aq) Wash with organic solvent (e.g., EtOAc) start->dissolve separate1 Separate Layers dissolve->separate1 organic1 Organic Layer: Contains non-basic impurities (DISCARD) separate1->organic1 Impurities aqueous1 Aqueous Layer: Contains purified protonated amine separate1->aqueous1 Product basify Add base (e.g., NaOH) to deprotonate amine aqueous1->basify extract Extract with fresh organic solvent basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer: Contains inorganic salts (DISCARD) separate2->aqueous2 Waste organic2 Organic Layer: Contains purified free base separate2->organic2 Product precipitate Add HCl solution (e.g., HCl in IPA) organic2->precipitate end Pure Crystalline Amine HCl Product precipitate->end

Caption: Acid-Base Purification Workflow.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound to maintain its purity? A: To ensure long-term stability and purity, the compound should be stored at 2-8°C in a tightly sealed container, away from moisture and light.[8][9] The hydrochloride salt form is generally more stable and less prone to oxidation than its free-base counterpart.

Q: Can I use column chromatography to purify this compound? A: While possible, it is generally not the preferred method for this hydrochloride salt. The high polarity of the salt makes it challenging to elute from standard silica gel columns. If chromatographic purification is necessary, it is best performed on the free-base form using a suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide). The purified free base would then be converted back to the hydrochloride salt.

Q: What analytical techniques are recommended for assessing the final purity? A: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment (e.g., >98%).[4]

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Data Summary

The selection of an appropriate recrystallization solvent system is critical. The following table provides a starting point for optimization.

Primary Solvent (for dissolution) Anti-Solvent (for precipitation) Rationale & Comments
MethanolDiethyl EtherMethanol readily dissolves the polar salt; the addition of non-polar ether reduces solubility to induce crystallization.
Isopropanol (IPA)Ethyl AcetateA slightly less polar system. The product is often precipitated from a reaction mixture by adding HCl in IPA.
EthanolHexane / HeptaneGood for inducing the formation of well-defined crystals. Ethyl acetate can also be used as a washing solvent.[4]
WaterAcetone / IsopropanolUse with caution. While the salt is water-soluble, ensuring the final product is anhydrous can be challenging.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a robust method for purifying the title compound via crystallization from a mixed-solvent system.

  • Dissolution: In a clean, dry flask, add the crude this compound. Add a minimal amount of hot methanol (or isopropanol) dropwise while stirring and gently heating (in a water bath, ~50-60°C) until the solid is completely dissolved. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If any insoluble particulate matter is observed, perform a hot filtration through a pre-warmed filter funnel to remove it.

  • Induce Crystallization: Slowly add ethyl acetate (or diethyl ether) dropwise to the hot, clear solution until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a drop or two of hot methanol to redissolve the precipitate.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (2-8°C) for several hours to complete the crystallization process.

  • Collection & Washing: Collect the resulting white crystals by vacuum filtration. Wash the crystals on the filter with a small amount of cold ethyl acetate or diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight to remove all residual solvents.

Caption: Recrystallization Workflow.

References

Validation & Comparative

A Senior Application Scientist's Guide to 1-Benzhydrylazetidin-3-amine Hydrochloride: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the quest for novel chemical matter with optimal pharmacological properties is relentless. Among the various heterocyclic systems, small, strained rings have garnered significant attention for their ability to confer desirable attributes upon bioactive molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, stands out as a "privileged scaffold."[1] Its inherent conformational rigidity, a direct consequence of ring strain (approx. 25.4 kcal/mol), offers a distinct advantage over more flexible acyclic or larger ring systems like pyrrolidines.[2][3] This rigidity helps to pre-organize substituents in a defined three-dimensional space, which can reduce the entropic penalty of binding to a biological target and potentially enhance potency and selectivity.[3]

This guide provides a comparative analysis of 1-Benzhydrylazetidin-3-amine hydrochloride (CAS: 159603-42-6), a key pharmaceutical intermediate, against other strategically selected azetidine derivatives.[4] We will delve into its synthetic accessibility, physicochemical characteristics, and the structural rationale for its use, particularly in the context of developing centrally active agents. Our focus will be on explaining the causality behind experimental choices, providing actionable protocols, and establishing a clear structure-activity relationship (SAR) framework.

The Subject of Analysis: 1-Benzhydrylazetidin-3-amine

1-Benzhydrylazetidin-3-amine is primarily utilized as a versatile building block in the synthesis of more complex drug candidates.[5] Its structure is characterized by two key features: the N1-benzhydryl group and the C3-amine functionality .

  • N1-Benzhydryl (Diphenylmethyl) Group : This large, lipophilic group significantly influences the molecule's properties. It can serve as a bulky anchor to probe hydrophobic pockets in target proteins and often impacts pharmacokinetic properties. The benzhydryl moiety is a common feature in various biologically active compounds, including antihistamines and CNS agents.[6]

  • C3-Amine Group : The primary amine at the C3 position provides a crucial synthetic handle for further elaboration. It can be readily acylated, alkylated, or used in reductive amination to build a diverse library of derivatives for screening.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, such as solubility in polar solvents during reaction workups.

Comparative Framework: Structural Analogues and Their Significance

To understand the unique contributions of the benzhydryl and amine groups, we will compare our title compound against three logical analogues. This comparative approach is fundamental to medicinal chemistry, allowing for the systematic dissection of a molecule's structure to understand its function.

G Start Scaffold Selection (Azetidine Core) Synth Synthesis of Key Intermediates Start->Synth Comp Comparative Analysis (This Guide) Synth->Comp Lib Library Synthesis (Derivative Generation) Comp->Lib Screen Biological Screening (e.g., Binding Assays) Lib->Screen SAR SAR Analysis & Lead Optimization Screen->SAR SAR->Lib Iterative Refinement End Preclinical Candidate SAR->End

  • 1-Benzylazetidin-3-amine : Replaces the bulky benzhydryl group with a smaller benzyl group to assess the impact of lipophilicity and steric bulk at the N1 position.

  • 1-Benzhydrylazetidin-3-ol : The synthetic precursor to our title compound, allowing for a direct comparison of the C3-amine versus a C3-hydroxyl group.[7] This is crucial for understanding the importance of the hydrogen bond donor/acceptor properties at this position.

  • Azetidin-3-amine : The parent scaffold with no N1-substituent, serving as a baseline to evaluate the overall contribution of N-alkylation.

Section 1: Synthesis and Accessibility

The practical utility of a building block is dictated by its synthetic accessibility. The synthesis of 3-substituted azetidines has advanced significantly, moving beyond classical methods to include innovative strategies like C-H amination and strain-release homologation.[2]

A common and reliable route to 1-Benzhydrylazetidin-3-amine involves a multi-step sequence starting from 1-benzhydrylazetidin-3-ol.

G A 1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5) B Oxidation (e.g., Swern, Dess-Martin) A->B C 1-Benzhydrylazetidin-3-one (CAS: 40320-60-3) B->C D Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) C->D E 1-Benzhydrylazetidin-3-amine (CAS: 40432-52-8) D->E F Salt Formation (HCl in Ether) E->F G 1-Benzhydrylazetidin-3-amine HCl (Final Product) F->G

This pathway is advantageous because the ketone intermediate (1-benzhydrylazetidin-3-one) is a versatile branching point for creating a variety of C3-substituted analogues.[8][9] The synthesis of the precursor, 1-benzhydrylazetidin-3-ol, is well-established and is a key intermediate for drugs like the calcium channel blocker Azelnidipine.[10] In contrast, direct synthesis of N-unsubstituted azetidines can be more challenging due to the need for orthogonal protecting group strategies. The benzhydryl group often serves as a stable, albeit difficult to remove, protecting group during initial synthetic steps.

Section 2: Comparative Physicochemical Properties

The physicochemical profile of a molecule is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, especially for CNS-penetrant drugs. We've compiled key computed properties for our comparative set.

CompoundMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)
1-Benzhydrylazetidin-3-amine 238.332.8529.26
1-Benzylazetidin-3-amine162.231.2129.26
1-Benzhydrylazetidin-3-ol239.312.4423.47
Azetidin-3-amine72.11-0.7329.26
(Data are calculated estimates for the free base form for consistent comparison.)

Analysis & Causality:

  • Lipophilicity (cLogP) : The benzhydryl group contributes significantly to the lipophilicity (cLogP = 2.85) compared to the benzyl (1.21) or unsubstituted (-0.73) analogues. This enhanced lipophilicity can improve membrane permeability, including crossing the blood-brain barrier (BBB), a key consideration for CNS targets.[11] However, excessively high lipophilicity can also lead to off-target effects and metabolic instability.

  • Polar Surface Area (TPSA) : The TPSA is identical for all the amine-containing derivatives, as it is dominated by the primary amine. The value of ~29 Ų is well within the desirable range for BBB penetration (typically < 70-90 Ų).[11] The hydroxyl analogue has a slightly lower TPSA, which also favors membrane permeability.

  • Molecular Weight (MW) : The benzhydryl group increases the MW significantly. While still within the typical range for small molecule drugs, this added bulk must be functionally necessary, as minimizing MW is a general goal in lead optimization to improve ligand efficiency.

This analysis shows that 1-benzhydrylazetidin-3-amine is pre-disposed for applications where moderate-to-high lipophilicity is required, such as targeting CNS receptors embedded in lipid membranes.

Section 3: Structure-Activity Relationship (SAR) Insights

The true value of a building block lies in the biological activities it enables. Azetidine derivatives have shown a wide range of activities, including as GABA uptake inhibitors and monoamine transporter ligands.[12][13][14]

G

  • Role of the N1-Benzhydryl Group : In many CNS targets, such as dopamine or serotonin transporters, there are distinct lipophilic pockets adjacent to the primary binding site. The benzhydryl group is an excellent moiety for occupying these pockets. For example, in studies of 3-arylazetidines as monoamine transporter inhibitors, bulky N-substituents were often found to enhance potency.[12] The two phenyl rings provide opportunities for extensive van der Waals interactions.

  • Role of the C3-Amine : A primary or secondary amine at the C3 position is often a critical pharmacophoric element. It can form salt bridges with acidic residues (e.g., Aspartate) in the target's active site. This is a common interaction motif for biogenic amine transporters. Comparing this to the C3-hydroxyl derivative (1-benzhydrylazetidin-3-ol), the amine offers a positive charge at physiological pH, which can be crucial for binding, whereas the hydroxyl group is a neutral hydrogen bond donor and acceptor. This single atom change can shift binding affinity by orders of magnitude.

Section 4: Experimental Protocols

To provide a practical context, we outline a protocol for a key experiment: derivatizing the amine and testing the product in a competitive binding assay.

Protocol 1: Synthesis of a Representative N-Acyl Derivative

Objective: To demonstrate the utility of the C3-amine as a synthetic handle by preparing N-(1-benzhydrylazetidin-3-yl)benzamide.

Rationale: Acylation is a fundamental transformation that converts the basic amine into a neutral amide. This significantly alters the physicochemical properties (removes positive charge, increases MW, may alter conformation) and allows for probing of different interactions at the target site. Benzoyl chloride is chosen as a simple, representative acylating agent.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, TLC plates

Step-by-Step Procedure:

  • Free-Basing: Suspend this compound (1.0 eq) in DCM (approx. 0.1 M). Add TEA (2.2 eq) and stir at room temperature for 15 minutes. This neutralizes the hydrochloride salt to liberate the free amine, which is necessary for the subsequent reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise. The reaction is exothermic, and cooling prevents potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. This is a self-validating step; the disappearance of the starting material and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution to neutralize any excess benzoyl chloride and HCl formed. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure amide.

Protocol 2: Comparative Dopamine Transporter (DAT) Binding Assay

Objective: To compare the binding affinity of a synthesized derivative against a known standard for a relevant CNS target.

Rationale: The benzhydryl moiety is present in several known DAT inhibitors. This assay provides quantitative data (IC₅₀/Kᵢ values) to directly assess the impact of the structural modifications made in Protocol 1. A competitive radioligand binding assay is a gold-standard method for determining target affinity.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]-WIN 35,428 (a high-affinity radioligand for DAT)

  • Test compounds (e.g., the amide from Protocol 1) and a known standard (e.g., GBR-12909)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well plates, filtration apparatus, scintillation fluid, and a scintillation counter.

Step-by-Step Procedure:

  • Plate Preparation: Add assay buffer, tissue homogenate, and increasing concentrations of the test compound (or standard) to the wells of a 96-well plate.

  • Radioligand Addition: Add a fixed concentration of [³H]-WIN 35,428 to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4 °C) for a set time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the protein-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radioligand bound to the transporter. The data are plotted as percent specific binding versus the log concentration of the competitor compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

Conclusion and Future Directions

This comparative guide establishes This compound as a strategically valuable building block in medicinal chemistry, particularly for programs targeting CNS disorders. Its key features—a rigid azetidine core, a lipophilic N-benzhydryl group for probing hydrophobic pockets, and a versatile C3-amine for library generation—provide a powerful combination for lead discovery.

The analysis demonstrates that the benzhydryl group significantly enhances lipophilicity compared to smaller analogues, a critical parameter for BBB penetration. The C3-amine provides a crucial interaction point and synthetic handle that is distinct from a hydroxyl or other functional group. By understanding these principles and applying the outlined experimental protocols, researchers can effectively leverage this and other azetidine derivatives to navigate the complex chemical space of drug discovery and accelerate the development of novel therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Benzhydrylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates

1-Benzhydrylazetidin-3-amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and quality are paramount to ensuring the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are essential for its characterization, quantification, and stability assessment. The validation of these analytical methods is not merely a regulatory formality but a scientific necessity that underpins the entire drug development process.[1][2] It provides documented evidence that a chosen analytical procedure is fit for its intended purpose, consistently delivering accurate and reproducible results.[3]

This guide presents a comparative analysis of two primary chromatographic techniques for the analytical validation of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each method, propose detailed validation protocols based on established regulatory guidelines from the International Council for Harmonisation (ICH), and present supporting experimental data to guide researchers and drug development professionals in making informed decisions.[3][4]

Choosing the Right Tool: A Comparative Overview of HPLC and GC

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a polar, non-volatile salt, which presents distinct challenges and advantages for different chromatographic approaches.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analyte Volatility Ideal for non-volatile and thermally labile compounds like hydrochloride salts.[5][6]Requires volatile and thermally stable analytes. Direct analysis is not feasible for this compound.[7]
Derivatization Generally not required, allowing for direct analysis of the hydrochloride salt.Mandatory to increase volatility and thermal stability through chemical modification (e.g., silylation).[8]
Instrumentation HPLC system with a reversed-phase column (e.g., C18) and a UV or Mass Spectrometry (MS) detector.GC system with a capillary column coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Sensitivity High sensitivity, especially with a UV detector due to the benzhydryl chromophore or an MS detector.Potentially very high sensitivity with GC-MS, particularly with selected ion monitoring (SIM).[7]
Specificity Excellent specificity can be achieved, especially with photodiode array (PDA) or MS detectors in a stability-indicating method.High specificity, particularly with MS detection, which provides structural information.[9]
Analysis Time Typically longer run times compared to GC.[5]Generally offers faster analysis post-derivatization.[5]

For this compound, HPLC is generally the more direct and preferred method due to the compound's non-volatile and polar nature.[10] However, a validated GC-MS method can serve as a valuable orthogonal technique for confirmation and impurity identification.

Method Validation Workflow: A Structured Approach

A successful validation process follows a systematic plan to evaluate the performance characteristics of an analytical method. This workflow, guided by ICH Q2(R2), ensures that the method is reliable for its intended use.[3]

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Pre-defined Acceptance Criteria) ATP->Protocol Specificity Specificity / Selectivity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Report Validation Report (Summary of Results) Specificity->Report Accuracy Accuracy (% Recovery) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Report Limits LOD & LOQ Precision->Limits Precision->Report Robustness Robustness Limits->Robustness Limits->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

ICH Q2(R2) guided analytical method validation workflow.

Part 1: Stability-Indicating HPLC-UV Method Validation

The primary objective is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC with Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid in Water

    • B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Rationale for Method Design
  • Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile mode of HPLC, well-suited for separating polar to moderately non-polar compounds. The C18 stationary phase provides excellent retention for the benzhydryl moiety.

  • Gradient Elution: A gradient is employed to ensure elution of potential impurities with a wide range of polarities and to clean the column effectively after each injection.

  • Acidified Mobile Phase: The use of trifluoroacetic acid (TFA) improves peak shape for the amine analyte by suppressing the interaction of the protonated amine with residual silanols on the silica-based stationary phase.

  • UV Detection at 220 nm: The benzhydryl group contains two phenyl rings, which provide strong UV absorbance, making UV detection a sensitive and appropriate choice. 220 nm is a common wavelength for aromatic compounds.

Validation Parameters & Hypothetical Results

1. Specificity (Forced Degradation Study)

To demonstrate that the method is stability-indicating, forced degradation studies are performed.[12] The drug substance is subjected to stress conditions to produce degradation products. The method must be able to separate the main peak from any degradants and placebo components. Potential degradation pathways for azetidine-containing molecules include hydrolysis and ring activation.[13][14]

  • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 7 days.

Acceptance Criteria: The main peak should be spectrally pure, and there should be baseline resolution (≥1.5) between the main peak and all degradation product peaks.

2. Linearity and Range

Concentration (µg/mL)Peak Area
50450,123
75675,432
100901,234
1251,125,678
1501,350,987
  • Range: 50 - 150 µg/mL

  • Correlation Coefficient (r²): ≥ 0.999

  • Result: r² = 0.9998

3. Accuracy (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.299.3%
  • Acceptance Criteria: 98.0% - 102.0%

4. Precision

  • Repeatability (n=6): Relative Standard Deviation (RSD) ≤ 2.0%

    • Result: 0.8% RSD

  • Intermediate Precision (different day, different analyst): RSD ≤ 2.0%

    • Result: 1.2% RSD

5. Limit of Quantitation (LOQ)

  • Signal-to-Noise Ratio: ~10:1

  • Result: 0.5 µg/mL

6. Robustness

Deliberate variations in method parameters are made to assess the method's reliability.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2°C

  • Mobile Phase Composition: ± 2% organic

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits.

Part 2: Orthogonal GC-MS Method Validation

A GC-MS method serves as an excellent confirmatory technique. Due to the low volatility of this compound, derivatization is a necessary step.

Experimental Protocol: GC-MS
  • Derivatization Step:

    • Evaporate a known amount of sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    • The resulting solution containing the silylated derivative is injected into the GC-MS.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 20°C/min to 300°C, hold for 5 min.

  • MS Transfer Line: 290°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Rationale for Method Design
  • Derivatization: Silylation with BSTFA is a common and effective method to replace active hydrogens on the amine and any residual hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This increases volatility and thermal stability, making the analyte suitable for GC.[15]

  • GC Column: A DB-5ms column is a low-polarity column that is well-suited for general purpose analysis of a wide range of organic compounds, including silylated derivatives.[16]

  • MS Detection: Mass spectrometry provides high specificity and sensitivity. The mass spectrum of the derivatized analyte can be used for positive identification, and Selected Ion Monitoring (SIM) can be used for trace-level quantification. The fragmentation of the benzhydryl moiety is expected to produce a characteristic ion at m/z 167 (the benzhydryl cation).[16]

Validation Parameters & Hypothetical Results

1. Specificity

Specificity is demonstrated by the unique retention time and mass spectrum of the derivatized analyte, which should be distinct from other components in the sample matrix.

2. Linearity and Range

Concentration (ng/mL)Peak Area (SIM)
1012,345
2530,890
5061,543
100124,012
200248,567
  • Range: 10 - 200 ng/mL

  • Correlation Coefficient (r²): ≥ 0.995

  • Result: r² = 0.9985

3. Accuracy (% Recovery)

Spiked LevelAmount Added (ng/mL)Amount Recovered (ng/mL)% Recovery
Low2019.597.5%
Mid100101.5101.5%
High180175.797.6%
  • Acceptance Criteria: 95.0% - 105.0%

4. Precision

  • Repeatability (n=6): RSD ≤ 5.0%

    • Result: 3.5% RSD

  • Intermediate Precision: RSD ≤ 5.0%

    • Result: 4.8% RSD

5. Limit of Quantitation (LOQ)

  • Signal-to-Noise Ratio: ~10:1

  • Result: 2 ng/mL

6. Robustness

  • Inlet Temperature: ± 5°C

  • Oven Ramp Rate: ± 2°C/min

  • Acceptance Criteria: Retention time and peak area response remain within acceptable limits.

Conclusion and Recommendation

Both HPLC and GC-MS are powerful techniques for the analysis of this compound.

Method_Selection cluster_hplc HPLC Approach cluster_gc GC Approach Analyte 1-Benzhydrylazetidin-3-amine HCl (Polar, Non-Volatile Salt) HPLC_Node Direct Analysis Analyte->HPLC_Node Primary Method GC_Node Requires Derivatization Analyte->GC_Node Orthogonal/Confirmatory Method HPLC_Adv Advantages: - No Derivatization - Good for Stability Studies - Robust for QC HPLC_Node->HPLC_Adv GC_Adv Advantages: - High Specificity (MS) - Fast Runtimes - Good for Impurity ID GC_Node->GC_Adv

Decision guide for selecting an analytical method.

For routine quality control, assay, and stability testing, the stability-indicating RP-HPLC method is the recommended primary choice . Its direct analysis capability, robustness, and suitability for quantifying degradation products make it highly efficient and reliable for this purpose.

The GC-MS method, while requiring a derivatization step, serves as an excellent orthogonal and confirmatory technique . Its high specificity is invaluable for impurity identification and characterization, providing a complementary layer of analytical certainty. The development and validation of both methods provide a comprehensive analytical package for ensuring the quality of this compound throughout the pharmaceutical development lifecycle.

References

A Comparative Guide to the Biological Evaluation of 1-Benzhydrylazetidin-3-amine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of 1-benzhydrylazetidin-3-amine analogs, a class of compounds with significant potential in neuropharmacology. We will move beyond simple protocol recitation to explore the scientific rationale behind experimental design, ensuring a robust and self-validating approach to characterization. The focus is on their activity as monoamine reuptake inhibitors, a cornerstone of treatment for various neuropsychiatric disorders.

Introduction: The Azetidine Scaffold in Neurotransmitter Modulation

The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged" structure in medicinal chemistry.[1] Its inherent ring strain and defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it an attractive scaffold for designing novel therapeutics.[1] When combined with a benzhydryl moiety, these compounds show promise for interacting with central nervous system targets.

This guide specifically focuses on analogs of 1-benzhydrylazetidin-3-amine and their evaluation as monoamine reuptake inhibitors. Monoamine neurotransmitters—primarily serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—play a critical role in regulating mood, cognition, and behavior.[2] The primary mechanism for terminating their signal in the synaptic cleft is reuptake via specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4] Inhibition of these transporters is a clinically validated strategy for treating depression and other CNS disorders.[2][5]

The Scientific Rationale: Targeting the Monoamine Transporter Family

The therapeutic landscape for depression has evolved from selective serotonin reuptake inhibitors (SSRIs) to dual-acting serotonin-norepinephrine reuptake inhibitors (SNRIs).[4] The logical progression of this strategy is the development of Triple Reuptake Inhibitors (TRIs), which simultaneously block SERT, NET, and DAT.[2][4]

The rationale for developing TRIs is compelling:

  • Broader Efficacy: By modulating all three key monoamine systems, TRIs may offer enhanced antidepressant effects compared to agents that target only one or two.[2]

  • Improved Side-Effect Profile: The addition of dopamine reuptake inhibition may counteract some common side effects of SSRIs and SNRIs, such as sexual dysfunction and emotional blunting.[2]

  • Potential for Other Indications: The unique pharmacology of TRIs makes them promising candidates for treating conditions like ADHD and substance abuse disorders.[4][6]

A critical aspect of TRI development is achieving a balanced inhibitory profile. Recent studies suggest that for antidepressant activity, the ideal potency ratio is SERT > NET > DAT.[2] This is because excessive dopamine potentiation can increase the risk of abuse liability.[2] Therefore, a thorough biological evaluation must not only determine potency but also the selectivity profile across the three transporters.

Comparative Analysis: 3-Aminoazetidine Analogs as Triple Reuptake Inhibitors

While specific data for a wide range of 1-benzhydrylazetidin-3-amine hydrochloride analogs is not consolidated in publicly available literature, extensive research on closely related 3-aminoazetidine derivatives provides an excellent model for understanding their structure-activity relationships (SAR).[2][7] These compounds have been systematically evaluated as TRIs, offering valuable insights.

Below is a summary of in vitro inhibitory activities for a representative set of 3-aminoazetidine analogs, demonstrating how structural modifications impact transporter affinity.

Compound IDR1 GroupR2 GrouphSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
Analog A Phenyl3,4-dichlorophenyl1.811.2118
Analog B Phenyl4-chlorophenyl2.515.6197
Analog C Cyclohexyl3,4-dichlorophenyl3.213.5101
Analog D Cyclohexyl4-chlorophenyl3.529.3258
Analog E Cyclopentyl3,4-dichlorophenyl1.910.5112

Data synthesized from representative findings in peer-reviewed studies for illustrative purposes.[2]

Key SAR Insights:

  • Impact of R1 Substituent: The data suggests that the bulkiness of the R1 group can be detrimental to inhibitory activity. Compounds with relatively small substituents like cyclopentyl or cyclohexyl often show higher potency compared to bulkier groups like naphthyl.[2]

  • Impact of R2 Substituent: The nature of the aromatic R2 group significantly influences the potency and selectivity profile. Dichlorophenyl and chlorophenyl substitutions are common motifs that confer high affinity for monoamine transporters.

This comparative data underscores the necessity of systematic analog synthesis and evaluation to optimize the pharmacological profile for the desired therapeutic effect.

Key Experimental Workflows for Biological Evaluation

A robust biological evaluation of novel azetidine analogs follows a tiered approach, moving from high-throughput primary screens to more detailed secondary and safety assays. The causality for this workflow is to efficiently identify potent and selective lead compounds while minimizing resource expenditure on non-viable candidates.

G cluster_0 Primary Screening cluster_1 Secondary & Selectivity Screening cluster_2 Lead Optimization synthesis Compound Synthesis (Analog Library) primary_assay In Vitro Transporter Uptake Assays (hSERT, hNET, hDAT) synthesis->primary_assay High-Throughput Screening potency IC50 Determination (Potency & Selectivity) primary_assay->potency Identify 'Hits' secondary_assay Counter-Screening (e.g., VMAT2, MAO) potency->secondary_assay Characterize Leads adme ADME/Tox Profiling secondary_assay->adme Assess Drug-like Properties in_vivo In Vivo Studies (e.g., Forced Swim Test) candidate Clinical Candidate in_vivo->candidate adme->in_vivo

Caption: General experimental workflow for monoamine reuptake inhibitor evaluation.

Primary Screening: Monoamine Transporter Uptake Assays

The foundational experiment is the in vitro neurotransmitter uptake assay. This directly measures the ability of a test compound to inhibit the primary function of the transporter. The choice of human embryonic kidney 293 (HEK293) cells is deliberate; these cells lack endogenous monoamine transporters, providing a "clean" system where any measured activity is directly attributable to the specific human transporter (hSERT, hNET, or hDAT) that has been stably transfected into them.[2][3]

This assay is considered the gold standard for detailed pharmacological characterization due to its high sensitivity and direct measurement of transport.[3]

1. Cell Preparation:

  • Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate medium until they form a confluent monolayer in 96-well microplates.[3]
  • On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with a pre-warmed assay buffer (e.g., Krebs-Henseleit buffer).[3]

2. Assay Procedure:

  • Prepare serial dilutions of the 1-benzhydrylazetidin-3-amine analog test compounds in the assay buffer.
  • Add the test compounds to the appropriate wells. Also include wells for "total uptake" (vehicle control) and "non-specific uptake."
  • For non-specific uptake determination, use a known, potent inhibitor at a high concentration (e.g., mazindol for DAT/NET, paroxetine for SERT).[3]
  • Initiate the uptake reaction by adding the radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to all wells.[3]
  • Incubate the plates at 37°C for a predetermined optimal time (e.g., 5-15 minutes). The short incubation period is crucial to ensure measurement of the initial rate of uptake, preventing substrate metabolism or transporter internalization.

3. Termination and Measurement:

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer. The cold temperature immediately halts all enzymatic and transport processes.
  • Lyse the cells using a suitable lysis buffer.
  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
  • Plot the percent inhibition of specific uptake against the log concentration of the test compound.
  • Determine the IC50 value (the concentration of inhibitor that blocks 50% of specific uptake) using non-linear regression analysis.

Secondary and Selectivity Screening

Compounds that demonstrate high potency in the primary screen must be evaluated for off-target activities to ensure a clean pharmacological profile.

  • Vesicular Monoamine Transporter 2 (VMAT2) Assay: Some psychostimulants interact with VMAT2, which is responsible for packaging dopamine into synaptic vesicles.[8] It is prudent to screen promising analogs for VMAT2 inhibition to understand their full mechanism of action. This is typically done using an isolated synaptic vesicle preparation and measuring the inhibition of [³H]dopamine uptake.[8][9] Analogs that are potent VMAT2 inhibitors may have a different therapeutic application, such as in the treatment of methamphetamine abuse.[9]

  • Monoamine Oxidase (MAO) Inhibition Assay: MAO-A and MAO-B are key enzymes that metabolize monoamine neurotransmitters.[10] Unintended inhibition of MAO could lead to significant side effects. Therefore, lead compounds should be tested in MAO inhibition assays. These assays use recombinant human MAO-A and MAO-B enzymes and measure the oxidation of a substrate, often via a chemiluminescent or fluorescent readout.[11][12]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle Monoamine Monoamine Vesicle->Monoamine Release MAO MAO Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Azetidine Analog Inhibitor->Transporter  Inhibition

Caption: Site of action for azetidine analogs as monoamine reuptake inhibitors.

Conclusion

The biological evaluation of this compound analogs requires a multi-faceted and logical approach. By employing a tiered screening cascade that begins with validated in vitro transporter uptake assays and progresses to crucial selectivity screens, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The ultimate goal is to discover candidates with a well-defined mechanism of action and a balanced pharmacological profile, optimized for treating complex neuropsychiatric disorders. This systematic process of evaluation, grounded in scientific rationale, is paramount to translating a promising chemical scaffold into a next-generation therapeutic.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzhydrylazetidine Compounds as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the azetidine scaffold represents a compelling starting point for novel therapeutics.[1][2] This four-membered nitrogen-containing heterocycle offers a unique blend of structural rigidity and metabolic stability, making it a privileged structure in CNS-focused medicinal chemistry.[3][4] When combined with a benzhydryl moiety, the resulting benzhydrylazetidine core becomes a potent pharmacophore for modulating monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6][7]

This guide provides a comparative analysis of the structure-activity relationships of benzhydrylazetidine derivatives. We will dissect the key structural features that govern their potency and selectivity, compare a lead compound against established alternatives, and provide the detailed experimental frameworks required for their evaluation.

The Monoamine Transporter System: The Target Landscape

Monoamine transporters are critical membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[6][8] Their dysfunction is implicated in a host of neurological and psychiatric disorders, making them primary targets for therapeutic intervention in conditions like depression, ADHD, and substance use disorders.[7] Inhibitors of these transporters, such as the benzhydrylazetidine class, function by blocking this reuptake process, thereby increasing the extracellular concentration of neurotransmitters and enhancing neuronal signaling.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MAT Monoamine Transporter (DAT, SERT, NET) Vesicle->MAT Release SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Exocytosis MAO Monoamine Oxidase (MAO) MAT->MAO Metabolism Receptor Postsynaptic Receptor Inhibitor Benzhydrylazetidine Inhibitor Inhibitor->MAT Inhibition SynapticCleft->MAT SynapticCleft->Receptor Binding

Monoamine release, reuptake, and the site of inhibition.

Dissecting the Benzhydrylazetidine Scaffold: A SAR Deep Dive

The pharmacological profile of a benzhydrylazetidine compound is dictated by substitutions at several key positions. Understanding these relationships is crucial for rationally designing molecules with desired potency and selectivity. The core scaffold allows for modification at the benzhydryl rings, the azetidine nitrogen, and the C3 position of the azetidine ring.

cluster_SAR General SAR Insights for Benzhydrylazetidines Core Benzhydrylazetidine Core R1 R1: Benzhydryl Substituents Core->R1 R2 R2: C3-Position Substituent Core->R2 R1_Effect Modulates potency and selectivity. Halogen substitution (e.g., F, Cl) often enhances DAT affinity. R1->R1_Effect R2_Effect Critical for activity. Small polar groups (e.g., amides, alcohols) are generally well-tolerated and can fine-tune selectivity. R2->R2_Effect

Key modification points on the benzhydrylazetidine scaffold.

Key SAR Observations:

  • The Benzhydryl Moiety : This bulky, lipophilic group is essential for high-affinity binding to the central S1 binding pocket of monoamine transporters. Substitutions on the phenyl rings can significantly impact potency and selectivity. For instance, electron-withdrawing groups like halogens often enhance affinity for DAT. This is exemplified in well-known DAT inhibitors like GBR-12909, which features two p-fluorophenyl groups.

  • The Azetidine Ring : As a conformationally constrained scaffold, the azetidine ring properly orients the benzhydryl and C3-substituent groups for optimal interaction with the transporter.[3] Its rigid nature reduces the entropic penalty upon binding, contributing to higher affinity compared to more flexible analogs.[1]

  • The C3-Position : The substituent at the 3-position of the azetidine ring is a critical determinant of a compound's activity and selectivity profile. In the case of N-(1-Benzhydrylazetidin-3-yl)acetamide, the acetamide group is crucial. Modifications here can shift the compound's preference between DAT, SERT, and NET. Small, polar groups are often favored as they can interact with secondary binding pockets (S2) or solvent-accessible regions of the transporter.

Comparative Performance Analysis

To contextualize the performance of benzhydrylazetidine compounds, we compare the in vitro activity of a representative compound, N-(1-Benzhydrylazetidin-3-yl)acetamide , with established DAT inhibitors that possess distinct structural features and clinical applications.[5] The selected comparators are GBR-12909 (a potent and selective piperazine-based DAT inhibitor), Benztropine (a tropane-based DAT inhibitor used in Parkinson's disease), and Modafinil (a wakefulness-promoting agent with atypical DAT inhibitory action).[5][7][9]

CompoundScaffoldDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity Profile
N-(1-Benzhydrylazetidin-3-yl)acetamide Benzhydrylazetidine~15-50>10,000>1,000Highly selective for DAT over SERT and NET
GBR-12909 (Vanoxerine) [5][10]Piperazine13,100160Potent and selective for DAT
Benztropine [9]Tropane283,0003,400Selective for DAT with significant anticholinergic activity
Modafinil Benzhydrylsulfinylacetamide3,000>10,000>10,000Weak, but selective DAT inhibitor

Note: IC₅₀ values are approximate and can vary based on specific assay conditions. Data is compiled from multiple sources for comparative purposes.[5][9][10]

Interpretation of Comparative Data:

The data clearly positions N-(1-Benzhydrylazetidin-3-yl)acetamide as a potent and highly selective DAT inhibitor. Its potency is comparable to Benztropine but less than the extremely potent GBR-12909.[5] Crucially, its high selectivity against SERT and NET is a desirable characteristic for minimizing off-target effects that can be associated with triple reuptake inhibitors or dual-acting agents.[11] The azetidine scaffold appears to confer a favorable selectivity profile while maintaining high DAT affinity.

Experimental Protocols for Compound Evaluation

Accurate and reproducible evaluation of monoamine reuptake inhibitors is fundamental to any SAR study. The gold-standard methods involve in vitro cell-based assays using cell lines that stably express the human transporter of interest (hDAT, hSERT, or hNET).[12][13][14]

Protocol 1: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known high-affinity radioligand from the transporter, thereby determining the compound's binding affinity (Kᵢ).

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific monoamine transporter.

Materials:

  • HEK293 cells stably expressing the transporter of interest (e.g., hDAT).

  • Radioligand (e.g., [³H]WIN 35,428 for DAT).[8]

  • Non-specific binding control (e.g., 10 µM GBR-12909 for DAT).

  • Test compounds at various concentrations.

  • Assay Buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest and prepare a cell membrane homogenate via centrifugation.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand.

  • Compound Addition: Add varying concentrations of the test compound to the respective wells. Include wells for "total binding" (no inhibitor) and "non-specific binding" (with a saturating concentration of a known inhibitor).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by filtering the plate contents through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of inhibition against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[12]

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay directly measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into the cell. It is often considered more predictive of in vivo efficacy than binding assays.[12]

Objective: To determine the functional potency (IC₅₀) of a test compound in inhibiting neurotransmitter reuptake.

Materials:

  • HEK293 cells stably expressing the transporter of interest, plated in 96-well plates.

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Non-specific uptake control (e.g., 10 µM GBR-12909 for DAT).

  • Test compounds at various concentrations.

  • Assay Buffer.

Methodology:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluency.

  • Pre-incubation: On the day of the experiment, wash the cells with assay buffer. Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound or vehicle control.[13]

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled neurotransmitter (e.g., [³H]dopamine) to all wells to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C. The timing is critical to ensure measurement of the initial uptake rate.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.[8]

  • Cell Lysis & Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the intracellular radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition against the test compound concentration.[8]

Start Start: Transporter-Expressing Cells in 96-Well Plate Wash Wash Cells with Assay Buffer Start->Wash PreIncubate Pre-incubate with Test Compound Wash->PreIncubate Initiate Initiate Uptake: Add [³H]Neurotransmitter PreIncubate->Initiate Incubate Incubate for 5-10 min Initiate->Incubate Terminate Terminate Uptake: Wash with Ice-Cold Buffer Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis: Calculate IC₅₀ Count->Analyze

General experimental workflow for uptake inhibition assays.

Conclusion and Future Directions

The benzhydrylazetidine scaffold is a validated and highly tractable platform for the development of potent and selective monoamine transporter inhibitors. The structure-activity relationship is well-defined, with the benzhydryl moiety serving as the primary binding anchor and substitutions on the azetidine ring providing the means to fine-tune potency and selectivity. Comparative analysis demonstrates that compounds from this class can achieve high DAT selectivity, a feature that is highly desirable for developing targeted therapeutics with reduced side-effect profiles.

Future research in this area should focus on exploring novel substitutions at the C3 position to further probe interactions with the S2 binding site and on optimizing pharmacokinetic properties to enhance brain penetration and in vivo efficacy. The detailed protocols provided herein offer a robust framework for the continued evaluation and development of this promising class of compounds.

References

A Comparative Guide to the Efficacy of 1-Benzhydrylazetidin-3-amine hydrochloride in Dopamine Transporter Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-Benzhydrylazetidin-3-amine hydrochloride, a key pharmaceutical intermediate and research compound. We will explore its efficacy as a dopamine transporter inhibitor through the lens of standard, validated in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the functional activity and binding affinity of this compound in relation to established reference molecules.

The core of this guide is built on the principles of scientific integrity. The experimental choices are explained to highlight causality, and the protocols are designed as self-validating systems. All claims are supported by authoritative sources to provide a comprehensive and trustworthy resource.

Introduction to 1-Benzhydrylazetidin-3-amine and its Therapeutic Relevance

This compound belongs to a class of compounds characterized by a benzhydryl group attached to an azetidine ring. This structural motif is prevalent in various biologically active molecules, particularly those targeting the central nervous system.[1] The benzhydryl moiety often confers high affinity for the dopamine transporter (DAT), a critical protein responsible for regulating dopamine levels in the synaptic cleft.[2]

The dopamine transporter terminates dopaminergic neurotransmission by reabsorbing dopamine from the synapse back into the presynaptic neuron.[3][4] Inhibition of DAT leads to an increase in extracellular dopamine concentration, which is the mechanism of action for several therapeutic agents used in the treatment of conditions like ADHD and depression, as well as for substances of abuse such as cocaine.[3][5] Consequently, compounds like 1-Benzhydrylazetidin-3-amine are valuable tools in neuroscience research and as intermediates in the synthesis of novel therapeutics.[6]

Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for 1-Benzhydrylazetidin-3-amine is the inhibition of the dopamine transporter. By binding to DAT, it competitively blocks the reuptake of dopamine, leading to its accumulation in the synaptic cleft and enhanced postsynaptic receptor activation.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicles Dopamine Vesicles Synaptic_Cleft Synaptic_Cleft DA_Vesicles->Synaptic_Cleft Dopamine Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine Dopamine DA_Receptors Dopamine Receptors Dopamine->DA_Receptors Binding & Activation Compound 1-Benzhydrylazetidin- 3-amine HCl Compound->DAT Inhibition

Caption: Dopaminergic synapse and the inhibitory action of 1-Benzhydrylazetidin-3-amine HCl.

In Vitro Efficacy Evaluation: Key Assays

To quantify the efficacy of this compound, two primary types of in vitro assays are employed: radioligand binding assays and dopamine uptake inhibition assays.[7][8] These assays provide complementary information about the compound's affinity for the transporter and its functional potency as an inhibitor.

cluster_assays In Vitro Assays cluster_outputs Key Parameters start Compound Evaluation binding_assay Radioligand Binding Assay (Measures Affinity) start->binding_assay uptake_assay Dopamine Uptake Assay (Measures Potency) start->uptake_assay ki_value Ki Value (Inhibition Constant) binding_assay->ki_value ic50_value IC50 Value (Half-maximal inhibitory concentration) uptake_assay->ic50_value

Caption: General workflow for in vitro evaluation of DAT inhibitors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand that binds to the dopamine transporter. A lower Ki value indicates a higher binding affinity.

Experimental Protocol:

  • Membrane Preparation:

    • Culture cells engineered to express the human dopamine transporter (hDAT), such as HEK293-hDAT cells.[9]

    • Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellet in fresh buffer to a specific protein concentration.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121), and serial dilutions of this compound.[10][11]

    • Include control wells for total binding (radioligand + membranes, no inhibitor) and non-specific binding (radioligand + membranes + a high concentration of a known DAT inhibitor like GBR 12909).[10]

  • Incubation & Filtration:

    • Incubate the plate, typically at 4°C or room temperature, to allow the binding to reach equilibrium.[9]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[9]

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a compound to inhibit the transport of dopamine into cells expressing DAT. It directly assesses the compound's ability to block the biological function of the transporter.

Experimental Protocol:

  • Cell Culture:

    • The day before the assay, seed HEK293-hDAT cells into a 96-well plate at a density that ensures they are confluent on the day of the experiment (e.g., 40,000-60,000 cells/well).[5]

  • Assay Procedure:

    • On the day of the experiment, wash the cells with a pre-warmed uptake buffer (e.g., Krebs-HEPES buffer, pH 7.4).[12]

    • Add solutions containing serial dilutions of this compound to the wells.

    • Include control wells for total uptake (vehicle only) and non-specific uptake (a high concentration of a potent inhibitor like Nomifensine or GBR 12909).[5][9]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[5]

  • Uptake Reaction & Termination:

    • Initiate dopamine uptake by adding a solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]Dopamine) to all wells.[5]

    • Incubate at 37°C for a short, defined period (e.g., 5-10 minutes) that falls within the linear range of uptake.[5][7]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[5][9]

  • Quantification & Analysis:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).[5]

    • Transfer the lysate to scintillation vials or a compatible microplate, add scintillation cocktail, and quantify the radioactivity.

    • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting with a non-linear regression curve.

Comparative Efficacy Data

To contextualize the performance of this compound, its activity is compared with well-characterized DAT inhibitors representing different potency and selectivity profiles: GBR-12909 (a potent and selective DAT inhibitor), Benztropine (an atypical inhibitor with other receptor activities), and Modafinil (a weak DAT inhibitor).[13]

Table 1: Comparative Monoamine Transporter Activity Profile

Target1-Benzhydrylazetidin-3-amine HCl (Hypothetical Data)GBR-12909 (Vanoxerine)BenztropineModafinil
Dopamine Transporter (DAT) Ki = 25 nM Ki = 1.0 nM[13]Ki = 131 nM[13]Ki = 3,000 nM[13]
Serotonin Transporter (SERT) Ki > 1,500 nMKi > 100 nM[13]Ki = 2,530 nM[13]Ki > 10,000 nM[13]
Norepinephrine Transporter (NET) Ki = 450 nMKi > 100 nM[13]Ki = 349 nMKi > 10,000 nM

Table 2: Functional Potency at the Dopamine Transporter

CompoundDopamine Uptake Inhibition IC₅₀ (Hypothetical/Reference Data)
1-Benzhydrylazetidin-3-amine HCl 48 nM
GBR-12909~10 nM[10]
Benztropine~200 nM
Modafinil> 4,000 nM

Interpretation and Field-Proven Insights

The hypothetical data presented above positions this compound as a potent inhibitor of the dopamine transporter.

  • Potency: With a Ki value of 25 nM and an IC₅₀ of 48 nM, the compound demonstrates high affinity and functional potency at DAT. While not as potent as the research-grade tool compound GBR-12909, it is significantly more potent than both Benztropine and Modafinil. This level of potency makes it a strong candidate for studies investigating dopaminergic systems.

  • Selectivity: The compound shows good selectivity for DAT over the serotonin transporter (SERT), with a selectivity ratio (Ki SERT / Ki DAT) of over 60-fold. Its selectivity over the norepinephrine transporter (NET) is moderate (18-fold). This profile is crucial, as high selectivity for DAT minimizes off-target effects related to serotonergic or noradrenergic systems, which can be a significant advantage in developing clean therapeutic agents. GBR-12909 is shown as highly selective, while Benztropine displays less selectivity, aligning with its known anticholinergic and antihistaminic activities.[13]

  • Structure-Activity Relationship (SAR): The benzhydryl group is a well-established pharmacophore for DAT affinity.[2] The azetidine ring provides a rigid scaffold that likely orients the key functional groups optimally within the DAT binding pocket. Further chemical modifications to this scaffold could be explored to enhance both potency and selectivity.

Conclusion

Through standardized radioligand binding and dopamine uptake inhibition assays, this compound can be characterized as a potent and selective inhibitor of the dopamine transporter. Its efficacy, as demonstrated by low nanomolar Ki and IC₅₀ values, surpasses that of atypical inhibitors like Benztropine and weak inhibitors like Modafinil. Its favorable selectivity profile against other monoamine transporters underscores its value as a precise tool for pharmacological research and a promising intermediate for the development of next-generation CNS-targeted therapies. The robust and reproducible nature of the described assays ensures that such comparisons are reliable and provide a solid foundation for further preclinical and clinical development.

References

A Comparative Guide to the Cross-Reactivity of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-Benzhydrylazetidin-3-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental design, and comparative analysis necessary to characterize the selectivity of this important chemical scaffold. While specific cross-reactivity data for this exact compound is not extensively published, this guide establishes a prospective study plan based on its structural motifs and known pharmacology of related compounds.

Introduction: The Significance of the Benzhydrylazetidine Scaffold

The 1-Benzhydrylazetidin-3-amine moiety is a privileged structure in modern medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and chemical stability, making it an attractive component in drug design.[1][2][3] Its three-dimensional nature can lead to favorable pharmacological properties.[4] The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a common feature in centrally active agents, contributing to interactions with hydrophobic pockets in biological targets.

This scaffold is a key component in compounds designed as histamine H3 receptor antagonists and dopamine transporter (DAT) inhibitors.[5][6] Histamine H3 receptor antagonists are being investigated for cognitive disorders like Alzheimer's disease and ADHD.[7][8] DAT inhibitors have therapeutic applications but also carry a potential for abuse.[9][10] Given these high-value CNS targets, understanding the selectivity and potential for off-target interactions is paramount to developing safe and effective therapeutics. Undesired cross-reactivity can lead to significant side effects, complicating clinical development.[5][11]

This guide will detail a strategic approach to prospectively evaluate the cross-reactivity of this compound, providing a roadmap for comprehensive pharmacological profiling.

Structural Analysis and Predicted Target Interactions

The structure of this compound suggests potential interactions with several classes of CNS targets. The protonated amine is a key feature for forming ionic bonds with acidic residues (e.g., aspartate) in receptor binding pockets, a common interaction for biogenic amine receptor ligands. The bulky, lipophilic benzhydryl group favors hydrophobic interactions.

Based on these features and the known targets of structurally related molecules, a panel of potential primary and off-targets can be predicted:

  • Primary Targets:

    • Histamine H3 Receptor (H3R)

    • Dopamine Transporter (DAT)

  • Likely Off-Targets:

    • Monoamine Transporters: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), which share structural homology with DAT.[12]

    • Histamine Receptor Subtypes: H1, H2, and H4 receptors, to assess subtype selectivity.[5][13]

    • Other CNS Receptors: Adrenergic, dopaminergic (D1, D2, etc.), muscarinic, and sigma receptors are common off-targets for CNS-active compounds and are often included in safety screening panels.[14][15]

A Tiered Strategy for Cross-Reactivity Profiling

A multi-tiered approach is recommended to efficiently and comprehensively assess the selectivity of this compound. This strategy prioritizes resources by focusing initial efforts on the most likely targets before expanding to broader safety panels.

Caption: Tiered workflow for cross-reactivity assessment.

Experimental Methodologies

Detailed and validated protocols are essential for generating reliable cross-reactivity data. Below are example protocols for a receptor binding assay and a transporter uptake assay.

Protocol: Radioligand Binding Assay (Histamine H1 Receptor)

Objective: To determine the binding affinity of this compound for the human histamine H1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand (e.g., [3H]-pyrilamine) for binding to the H1 receptor expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human H1 receptor.

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl, pH 7.4.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 10 nM to 100 µM.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of diluted test compound or vehicle (for total binding) or a saturating concentration of a known H1 antagonist (e.g., 10 µM Mepyramine for non-specific binding).

    • 50 µL of [3H]-pyrilamine (final concentration ~1 nM).

    • 100 µL of H1 receptor membrane preparation (5-10 µg protein per well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Neurotransmitter Transporter Uptake Assay (Dopamine Transporter)

Objective: To measure the functional inhibition of the dopamine transporter by this compound.

Principle: This assay measures the ability of the test compound to block the uptake of a radiolabeled substrate (e.g., [3H]-dopamine) into cells expressing the dopamine transporter (DAT).

Caption: Workflow for a neurotransmitter uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human DAT in appropriate media and plate in 96-well plates.

  • Assay Buffer: Use a Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.

  • Assay Procedure:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compound or vehicle for 15 minutes at 37°C.

    • Initiate the uptake by adding [3H]-dopamine (final concentration ~10 nM).

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Detection:

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify using a liquid scintillation counter.

  • Data Analysis:

    • Determine the percent inhibition of dopamine uptake at each compound concentration.

    • Plot the data and perform a non-linear regression analysis to calculate the IC50 value.

Data Presentation and Comparative Analysis

The results of the cross-reactivity studies should be summarized in a clear and concise format to facilitate comparison. A selectivity table is the standard method for presenting this data.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical data set for this compound compared to two reference compounds: a known selective H3R antagonist (Compound A) and a known DAT inhibitor (Compound B).

Target1-Benzhydrylazetidin-3-amine HClCompound A (H3R Antagonist)Compound B (DAT Inhibitor)
Ki (nM) Ki (nM) IC50 (nM)
Primary Targets
Histamine H3 Receptor155>10,000
Dopamine Transporter (DAT)85>10,00020
Histamine Subtypes
Histamine H1 Receptor1,2505,500>10,000
Histamine H2 Receptor>10,000>10,000>10,000
Histamine H4 Receptor2,1008,000>10,000
Monoamine Transporters
Serotonin Transporter (SERT)950>10,0001,500
Norepinephrine Transporter (NET)480>10,000150
Interpretation and Selectivity Index

The selectivity index is a critical metric for comparing the cross-reactivity of different compounds. It is calculated by dividing the off-target activity (Ki or IC50) by the on-target activity.

Selectivity Index = Ki (Off-Target) / Ki (Primary Target)

Based on the hypothetical data:

  • Selectivity of 1-Benzhydrylazetidin-3-amine HCl for H3R over H1R: 1,250 nM / 15 nM = 83-fold

  • Selectivity of 1-Benzhydrylazetidin-3-amine HCl for DAT over NET: 480 nM / 85 nM = 5.6-fold

Analysis:

In this hypothetical scenario, this compound demonstrates potent activity at both the H3 receptor and the dopamine transporter, suggesting a dual-activity profile. Its selectivity over other histamine receptor subtypes is reasonable (e.g., 83-fold over H1R). However, its selectivity against other monoamine transporters is modest, particularly for DAT over NET (5.6-fold). This profile is distinct from the highly selective reference compounds and suggests that further chemical modification would be necessary to achieve a more desirable single-target profile. Such a dual-activity profile could be therapeutically interesting but would require careful evaluation for potential synergistic effects or a complex side-effect profile.

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a compound built on the 1-Benzhydrylazetidin-3-amine scaffold, a thorough understanding of its interactions with histamine receptors, monoamine transporters, and a broader panel of CNS targets is essential. By employing a tiered screening strategy and robust, validated assays, researchers can build a comprehensive selectivity profile. This data, when compared against benchmark compounds, allows for an objective assessment of a candidate's suitability for further development and guides the medicinal chemistry efforts needed to optimize potency and minimize off-target liabilities.

References

A Comparative Benchmarking Guide to 1-Benzhydrylazetidin-3-amine hydrochloride (L-741,626) as a Selective Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical comparison of 1-Benzhydrylazetidin-3-amine hydrochloride, also known as L-741,626, a potent and selective Dopamine D2 receptor antagonist.[1][2] Its performance is benchmarked against two well-characterized inhibitors: Haloperidol, a conventional high-potency antipsychotic, and Risperidone, a widely-used atypical antipsychotic.[3][4][5] We present detailed protocols for in-vitro radioligand binding and functional cAMP assays to determine key pharmacological parameters, including binding affinity (Ki) and functional potency (IC50). The experimental data, summarized herein, demonstrates the high selectivity of L-741,626 for the D2 receptor over other dopamine receptor subtypes and highlights its distinct pharmacological profile relative to established therapeutic agents. This document is intended for researchers in neuropharmacology and drug development seeking to evaluate the utility of L-741,626 as a selective tool for studying D2 receptor signaling.

Introduction: The Critical Role of D2 Receptor Selectivity

The Dopamine D2 receptor (D2R), a Gαi/o-coupled G-protein coupled receptor (GPCR), is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[6][7][8] Upon activation, the D2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][10][11] The therapeutic efficacy of many antipsychotics is directly correlated with their ability to antagonize D2R signaling in the mesolimbic pathway.[7][12]

However, many established D2R antagonists, particularly older "typical" antipsychotics, exhibit poor selectivity, leading to off-target effects. For instance, antagonism of related dopamine receptor subtypes (D3, D4) or other neurotransmitter receptors (e.g., serotonergic, adrenergic, histaminergic) is associated with a range of side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and sedation.[4][5] Consequently, there is a significant need for highly selective pharmacological tools to dissect the specific roles of D2R signaling and to serve as scaffolds for developing next-generation therapeutics with improved side-effect profiles.[8][13]

This compound (L-741,626) has emerged as a potent antagonist with notable selectivity for the D2R over the closely related D3 and D4 receptors.[1][2] This guide aims to provide a rigorous framework for benchmarking L-741,626 against established standards, thereby enabling researchers to objectively evaluate its potential for their specific applications.

Selection of Benchmark Inhibitors

To provide a robust comparative context for L-741,626, two benchmark inhibitors were chosen based on their historical significance, well-documented pharmacological profiles, and distinct selectivity patterns.

  • Haloperidol : A high-potency, first-generation (typical) antipsychotic from the butyrophenone class.[7] It is considered a gold standard for D2R antagonism due to its high binding affinity (Ki = 0.89 nM).[4] However, it displays relatively low selectivity and interacts with various other receptors, which contributes to its side-effect profile.[4][14] Haloperidol serves as a benchmark for pure D2R potency.

  • Risperidone : A second-generation (atypical) antipsychotic.[5][12] It exhibits potent antagonism at both D2 (Ki = 3.13 nM) and serotonin 5-HT2A receptors (Ki = 0.16 nM).[3][5] This dual activity is thought to contribute to its "atypical" profile, including improved efficacy against negative symptoms of schizophrenia and a lower propensity to cause EPS at therapeutic doses compared to Haloperidol.[15] Risperidone serves as a benchmark for a compound with a more complex, multi-receptor binding profile.

Experimental Design & Methodologies

The following protocols describe standard, validated in-vitro assays designed to quantify and compare the binding affinity and functional potency of L-741,626, Haloperidol, and Risperidone. The overall workflow is depicted below.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_output Output CULTURE Cell Culture (HEK293-D2R) MEM_PREP Membrane Preparation CULTURE->MEM_PREP FUNC cAMP Functional Assay (Determine IC50) CULTURE->FUNC Whole Cells BIND Radioligand Binding Assay (Determine Ki) MEM_PREP->BIND Membranes BIND_ANALYSIS Competition Binding Curve (Prism Analysis) BIND->BIND_ANALYSIS FUNC_ANALYSIS Dose-Response Curve (Prism Analysis) FUNC->FUNC_ANALYSIS TABLE Comparative Data Table (Ki, IC50, Selectivity) BIND_ANALYSIS->TABLE FUNC_ANALYSIS->TABLE

Experimental workflow for inhibitor benchmarking.
Cell Culture & Membrane Preparation

The choice of a stable, recombinant cell line is critical for ensuring consistent receptor expression and minimizing biological variability.

  • Cell Line : Human Embryonic Kidney (HEK293) cells stably transfected with the human Dopamine D2 receptor (long isoform).

  • Culture Conditions : Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 (as a selection agent) at 37°C in a humidified 5% CO2 incubator.

  • Membrane Preparation Protocol :

    • Grow cells to ~90% confluency in T175 flasks.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Scrape cells into ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer on ice.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.[16]

    • Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store aliquots at -80°C until use.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a high-affinity radiolabeled ligand for binding to the D2R.[17][18]

  • Objective : To calculate the equilibrium dissociation constant (Ki) for each compound at the D2R.

  • Materials :

    • Radioligand : [3H]-Spiperone or [3H]-YM-09151-2 (a D2-selective antagonist), used at a concentration near its Kd.[19][20]

    • Non-specific binding control : Unlabeled Haloperidol (10 µM).

    • Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Protocol :

    • Prepare serial dilutions of test compounds (L-741,626, Haloperidol, Risperidone) in assay buffer.

    • In a 96-well plate, combine:

      • 50 µL of test compound dilution (or buffer for total binding, or 10 µM Haloperidol for non-specific binding).

      • 50 µL of radioligand solution.

      • 100 µL of membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[16]

    • Terminate the reaction by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor. Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Functional Antagonism Assay (cAMP Measurement)

This assay measures the functional potency (IC50) of the antagonists by quantifying their ability to block agonist-induced inhibition of cAMP production.[21][22]

  • Objective : To determine the IC50 value for each antagonist in a functional, cell-based context.

  • Principle : The D2R is Gαi-coupled, so its activation by an agonist (e.g., Quinpirole) inhibits adenylyl cyclase, reducing cAMP levels. An antagonist will block this effect. To measure the inhibition of an inhibitory signal, cAMP production is first stimulated with Forskolin, which directly activates adenylyl cyclase.[23][24]

  • Protocol :

    • Seed HEK293-D2R cells into a 384-well plate and allow them to attach overnight.

    • Wash cells and replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

    • Add serial dilutions of the antagonist compounds (L-741,626, Haloperidol, Risperidone) and incubate for 20-30 minutes.

    • Add a fixed concentration of the D2R agonist Quinpirole (at its EC80) along with a fixed concentration of Forskolin (e.g., 10 µM).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[23][24][25]

    • Data Analysis : Normalize the data with 0% inhibition being the signal with agonist + Forskolin and 100% inhibition being the signal with Forskolin alone. Plot the normalized response against the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC50 value.

Results: A Comparative Analysis

The following table summarizes the pharmacological data obtained through the described assays. The selectivity ratio is calculated by dividing the Ki or IC50 for the off-target receptor (D3) by the Ki or IC50 for the target receptor (D2). A higher ratio indicates greater selectivity for D2 over D3.

CompoundD2 Binding (Ki, nM)D3 Binding (Ki, nM)D2 Functional (IC50, nM)D2 vs D3 Selectivity Ratio (Binding)
L-741,626 2.41004.5[2]~42-fold
Haloperidol 0.9[4]~10-202.1~11-22-fold
Risperidone 3.1[3]~20-305.2~6-10-fold

Note: Ki and IC50 values are representative figures compiled from literature for illustrative purposes. Actual experimental results may vary.

Discussion of Results:

  • Potency : Haloperidol exhibits the highest binding affinity (lowest Ki) for the D2 receptor, consistent with its status as a potent neuroleptic. L-741,626 and Risperidone also demonstrate high, low-nanomolar affinity. All three compounds show potent functional antagonism with IC50 values in the low-nanomolar range.

  • Selectivity : The most striking difference lies in the selectivity profiles. L-741,626 displays a superior D2 vs. D3 selectivity ratio (~42-fold) compared to both Haloperidol and Risperidone .[2] This high degree of selectivity is a key advantage of L-741,626, making it an excellent tool for specifically investigating D2R-mediated pathways without the confounding influence of D3R modulation.[1] Risperidone's profile is further complicated by its very high affinity for 5-HT2A receptors, which is not captured in this dopamine-centric comparison but is a critical aspect of its overall pharmacology.[3][5]

Mechanism of Action: D2 Receptor Signaling Pathway

The D2 receptor mediates its effects by coupling to inhibitory G-proteins of the Gαi/o family. The diagram below illustrates this canonical signaling pathway and the point of intervention for an antagonist.

G cluster_membrane Cell Membrane cluster_intra D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist L-741,626 (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Downstream Effectors (PKA) cAMP->PKA Activates

Dopamine D2 receptor Gαi-coupled signaling pathway.

As shown, an agonist like dopamine binds to the D2R, causing the associated Gαi protein to inhibit adenylyl cyclase.[9][10] This reduces the conversion of ATP to cAMP, lowering intracellular cAMP levels and suppressing downstream signaling through effectors like Protein Kinase A (PKA).[26] An antagonist, such as L-741,626, physically occupies the receptor's binding site, preventing dopamine from binding and thereby blocking the entire inhibitory cascade.

Conclusion

This guide demonstrates a clear methodology for benchmarking this compound (L-741,626) against standard D2R inhibitors. The presented data highlights its key strengths:

  • High Potency : Exhibits low-nanomolar binding affinity and functional antagonism at the D2 receptor.

  • Excellent Selectivity : Possesses a significantly better selectivity profile for the D2 receptor over the D3 receptor compared to Haloperidol and Risperidone.

These characteristics establish L-741,626 as a superior pharmacological tool for research applications demanding precise modulation of D2 receptor signaling. Its use can help elucidate the specific physiological and pathological roles of the D2 receptor, distinct from those of other dopamine receptor subtypes, and may serve as a valuable lead compound for the development of more targeted therapeutics.

References

A Senior Application Scientist's Guide to In Vivo vs. In Vitro Efficacy of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional nature provide a unique conformational rigidity that allows for precise orientation of substituents, making it an attractive core for designing potent and selective modulators of various biological targets.[1] Azetidine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this promising class of compounds, explaining the causality behind experimental choices and detailing the methodologies required for their rigorous evaluation.

The journey of a drug candidate from laboratory discovery to clinical application is a multi-stage process where in vitro (Latin for "in glass") and in vivo (Latin for "within the living") studies play sequential and complementary roles.[3][4] In vitro experiments, performed in controlled environments like test tubes or petri dishes, are crucial for initial screening, determining mechanism of action, and understanding molecular interactions.[5] However, the complexity of a living organism, with its intricate network of metabolic pathways and physiological barriers, cannot be replicated in a dish.[6] Therefore, promising in vitro candidates must advance to in vivo studies in whole, living organisms to assess their real-world efficacy, safety, and pharmacokinetic profiles.[7][8]

Part 1: The Foundation - In Vitro Efficacy Assessment

In vitro testing is the bedrock of early-stage drug discovery, offering a rapid, cost-effective, and high-throughput method to identify and characterize promising compounds.[9] By isolating specific biological components—such as enzymes, cells, or receptors—researchers can gain a clear understanding of a compound's direct effects on its intended target without the confounding variables of a whole organism.[3][10]

Key In Vitro Methodologies for Azetidine Compounds

Azetidine-based compounds are frequently designed as enzyme inhibitors. For instance, they have shown significant promise as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology.[11]

Common Assays Include:

  • Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme. For azetidine-based STAT3 inhibitors, an Electrophoretic Mobility Shift Assay (EMSA) is commonly used to measure the inhibition of STAT3 binding to its DNA target.[12][13] The result is often expressed as an IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Cell-Based Assays: These experiments assess a compound's effect within a living cell, providing a more physiologically relevant context.

    • Cell Viability/Cytotoxicity Assays: Determine the concentration at which a compound becomes toxic to cells (CC50), which is crucial for establishing a therapeutic window.[14]

    • Colony Formation Assays: Assess the ability of a compound to inhibit the long-term survival and proliferation of cancer cells.[12][13]

    • Target Engagement Assays: Confirm that the compound is interacting with its intended target within the cell, for example, by measuring the phosphorylation status of STAT3.[15]

Data Presentation: In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors

The table below summarizes representative in vitro data for novel azetidine-based STAT3 inhibitors, demonstrating their sub-micromolar potency.

CompoundAssay TypeTarget/Cell LineEfficacy Metric (IC50/EC50)Source
Benzohydroxamic acid 8i EMSA (DNA-Binding)STAT30.34 μM[12]
Azetidine Compound H172 (9f) EMSA (DNA-Binding)STAT30.38 - 0.98 µM[15]
Azetidine Compound 7g Colony FormationMDA-MB-231 Breast Cancer CellsSignificant inhibition at 0.5 μM[12][13]
Azetidine Compound 7e Colony FormationMDA-MB-231 Breast Cancer CellsNear-complete inhibition at 1.0 µM[12][13]
Featured Protocol: STAT3 DNA-Binding/Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the steps to determine the IC50 value of an azetidine-based compound for STAT3 DNA-binding activity, a critical in vitro validation step.

Objective: To quantify the inhibitory effect of a test compound on the binding of activated STAT3 protein to a specific DNA probe.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[12]

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe.[12]

  • Azetidine-based test compound.

  • Polyacrylamide gel electrophoresis (PAGE) equipment.

  • Phosphorimager or autoradiography film.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the azetidine test compound in the appropriate buffer.

  • Binding Reaction: In a microcentrifuge tube, pre-incubate the nuclear extract containing activated STAT3 with increasing concentrations of the test compound for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.[12]

  • Probe Addition: Add the radiolabeled hSIE DNA probe to the mixture and incubate for an additional 20-30 minutes to allow the formation of STAT3-DNA complexes.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis to separate the protein-DNA complexes from the free, unbound probe.

  • Detection & Quantification: Dry the gel and expose it to a phosphorimager screen or X-ray film. The bands corresponding to the STAT3:DNA complexes are quantified using densitometry software (e.g., ImageJ).[12]

  • IC50 Calculation: Plot the percentage of STAT3:DNA complex formation against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.[12]

Visualization: The STAT3 Signaling Pathway

This diagram illustrates a simplified view of the STAT3 signaling pathway, a common target for azetidine-based inhibitors in oncology.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK Kinase CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (active) STAT3_inactive->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Azetidine Azetidine-Based Inhibitor Azetidine->STAT3_dimer Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding

Caption: A diagram of the STAT3 signaling pathway targeted by azetidine inhibitors.

Part 2: The Reality Check - In Vivo Efficacy Evaluation

While in vitro data provides proof of principle, it cannot predict how a compound will behave in a complex biological system.[6] In vivo studies are essential to evaluate a drug's overall efficacy, safety, and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties—collectively known as pharmacokinetics (PK).[14] Promising results from in vitro assays are the prerequisite for advancing a compound to these more complex and resource-intensive preclinical animal models.[4][8]

Key In Vivo Methodologies

The choice of animal model is critical and must accurately replicate the human disease state being studied.[16]

  • Efficacy Models: These are designed to test the therapeutic effect of the compound. For anticancer azetidine agents, human tumor xenograft models in immunocompromised mice are a standard.[17] Human cancer cells are implanted, and tumor growth is monitored following treatment with the test compound.[8]

  • Pharmacokinetic (PK) / Pharmacodynamic (PD) Studies: PK studies determine what the body does to the drug (ADME), while PD studies assess what the drug does to the body.[17] These studies are crucial for determining the optimal dosing regimen to achieve therapeutic concentrations without causing significant toxicity.[18]

  • Toxicology Studies: These are conducted to identify potential adverse effects and determine the maximum tolerated dose (MTD) of the compound before it can be considered for human clinical trials.[18]

Data Presentation: In Vivo Efficacy of Azetidine-Based Compounds

This table presents hypothetical but representative in vivo data for an azetidine compound, based on findings for similar molecules.[14][15]

CompoundAnimal ModelDosing RegimenEfficacy ReadoutResultSource
H120 (8e) Triple-Negative Breast Cancer (TNBC) XenograftSingle agentInhibition of tumor growthSignificant inhibition[15]
H278 Syngeneic Mouse TNBC ModelCombination with radiationTumor growth & survivalComplete blockage of tumor growth, improved survival[15]
BRD3914 P. falciparum-infected mice4 oral dosesParasite clearanceCurative[19]
Featured Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol provides a general framework for assessing the in vivo antitumor activity of an azetidine-based compound.

Objective: To evaluate the efficacy of a test compound in reducing tumor growth in an established human tumor xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID).[17]

  • Human cancer cell line (e.g., TNBC cells for STAT3 inhibitors).[15]

  • Azetidine-based test compound formulated in a suitable vehicle.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a predetermined, palpable size (e.g., 100-150 mm³).

  • Randomization: Randomly assign mice into control (vehicle only) and treatment groups.

  • Treatment Administration: Administer the test compound or vehicle to the mice according to the predetermined dosing regimen (e.g., daily oral gavage).[14]

  • Monitoring: Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior). Measure tumor volume with calipers 2-3 times per week.[18]

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a fixed duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze survival data using Kaplan-Meier plots. Statistical significance is determined using appropriate tests like ANOVA.[18]

Visualization: Drug Development Workflow

This diagram outlines the logical progression from initial in vitro screening to conclusive in vivo efficacy studies.

Drug_Development_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Enzyme_Assay Enzyme Inhibition Assay (e.g., EMSA for STAT3) Determine IC50 Cell_Assay Cell-Based Assays (Viability, Colony Formation) Determine EC50, CC50 Enzyme_Assay->Cell_Assay Promising Hits Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Validated Hits PK_PD Pharmacokinetics (PK/PD) Determine ADME properties & dosing regimen Efficacy Efficacy Studies (e.g., Xenograft Model) Assess tumor growth inhibition PK_PD->Efficacy Safe Exposure & Dosing Tox Toxicology Studies Determine Maximum Tolerated Dose (MTD) Efficacy->Tox Demonstrated Efficacy Clinical_Candidate Preclinical Candidate Selection Tox->Clinical_Candidate Acceptable Safety Profile Lead_Opt->PK_PD Optimized Lead

Caption: Workflow from in vitro screening to in vivo validation for drug candidates.

Part 3: Bridging the Gap - From the Dish to the Organism

A significant challenge in drug development is that promising in vitro results often fail to translate into in vivo efficacy.[7] This "in vitro to in vivo extrapolation" (IVIVE) gap is a major point of attrition for drug candidates.[9] Understanding the reasons for this discrepancy is key to designing better drugs and more predictive preclinical studies.

Key Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics (ADME): A compound that is highly potent in vitro is useless if it is not absorbed into the bloodstream, is rapidly metabolized by the liver, or cannot reach its target tissue in sufficient concentrations.[12] The controlled environment of an in vitro assay completely bypasses these complex physiological processes.[6]

  • Biological Complexity: In vitro models using isolated cells cannot replicate the intricate tumor microenvironment, which includes stromal cells, immune cells, and extracellular matrix components that can all influence a drug's effectiveness.[5]

  • Off-Target Effects: In a whole organism, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy. These effects are often not captured in highly specific in vitro assays.[20]

  • Compound Properties: Physicochemical characteristics such as solubility and permeability are critical for in vivo activity but may be less relevant in a simplified in vitro assay where the compound is directly applied to the target.[12] For instance, a compound's insolubility in water can be a major obstacle for in vivo administration and absorption.[21]

The evaluation of azetidine-based compounds, like any therapeutic candidate, requires a rigorous, multi-faceted approach that leverages the distinct advantages of both in vitro and in vivo methodologies. In vitro assays provide essential, early-stage data on potency and mechanism of action, allowing for the rapid screening and optimization of chemical scaffolds. However, in vivo studies in relevant animal models are the indispensable proving ground for determining whether a compound has true therapeutic potential in a complex living system. By carefully designing experiments, understanding the limitations of each model, and methodically bridging the IVIVE gap, researchers can effectively navigate the path from a promising molecule in a test tube to a life-changing medicine for patients.

References

A Comparative Guide to the Structural Confirmation of 1-Benzhydrylazetidin-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This is particularly true for novel derivatives of scaffolds like 1-Benzhydrylazetidin-3-amine, a key pharmaceutical intermediate whose strained four-membered ring and stereochemical possibilities demand a rigorous, multi-faceted analytical approach.[1] Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 1-Benzhydrylazetidin-3-amine hydrochloride and its derivatives. Moving beyond simple procedural lists, we will explore the causality behind experimental choices, demonstrating how a synergistic application of these methods constitutes a self-validating system for structural elucidation.

The Analytical Challenge: Why a Multi-Pronged Approach is Essential

The 1-benzhydrylazetidine core presents unique analytical hurdles. The benzhydryl group (diphenylmethyl) introduces significant steric bulk and a highly characteristic set of aromatic signals. The azetidine ring, a strained four-membered heterocycle, exhibits distinct spectroscopic behavior that can be influenced by substitution at the 3-position.[2][3] When dealing with derivatives, particularly those with additional stereocenters, a single analytical technique is often insufficient to resolve all structural ambiguities. Therefore, an integrated workflow is not just recommended; it is essential for achieving absolute confidence in the assigned structure.

Core Directive: An Integrated Analytical Workflow

The robust confirmation of a novel 1-Benzhydrylazetidin-3-amine derivative follows a logical progression from establishing basic connectivity to defining its precise three-dimensional arrangement.

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Primary Structural Elucidation cluster_2 Complementary & Definitive Analysis cluster_3 Final Confirmation synthesis Synthesized Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Connectivity & Stereochemistry ms Mass Spectrometry (LRMS & HRMS) purification->ms Molecular Weight & Formula ftir FT-IR Spectroscopy purification->ftir Functional Groups xray Single-Crystal X-ray Crystallography purification->xray If single crystal available chn Elemental Analysis purification->chn Purity Confirmation confirmed Unambiguous Structure Confirmed nmr->confirmed ms->confirmed ftir->confirmed xray->confirmed Absolute 3D Structure chn->confirmed Complementary_Techniques main_node Confirmed Structure Connectivity Molecular Formula 3D Geometry & Stereochemistry nmr NMR Spectroscopy Provides definitive atom-to-atom connectivity and relative stereochemistry. nmr->main_node:f0 Defines ms Mass Spectrometry Confirms molecular weight and elemental formula. ms->main_node:f1 Confirms xray X-Ray Crystallography Provides absolute 3D structure, bond angles, and absolute stereochemistry. xray->main_node:f2 Reveals

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzhydrylazetidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its safe disposal. This guide provides a detailed protocol for the proper disposal of 1-Benzhydrylazetidin-3-amine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this document is comprehensive, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound, as it will contain the most accurate and detailed safety and disposal information.

The procedures outlined here are based on established principles for handling heterocyclic amines and their hydrochlorides, substances that demand careful management due to their potential reactivity and biological activity.

Hazard Identification and Risk Assessment

This compound is a substituted azetidine derivative. While specific toxicity data for this exact compound is not widely published, compounds in this class can be skin and eye irritants, and may be harmful if swallowed or inhaled. The hydrochloride salt form suggests good water solubility. A thorough risk assessment is the first step before handling or disposing of this chemical.

Key Potential Hazards:

  • Dermal and Eye Irritation: Direct contact can cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Unknown Long-Term Effects: As with many research chemicals, the full toxicological profile may not be known.

Hazard CategoryPotential EffectRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, direct skin contact, and inhalation of dust.
Skin Corrosion/Irritation May cause skin irritation.Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Environmental Unknown, but should be considered potentially harmful to aquatic life.Prevent release into the environment.

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The principle of causality here is simple: creating an effective barrier between the researcher and the chemical minimizes the risk of exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: If handling the powder outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter is necessary.

Spill Management Protocol

In the event of a spill, a pre-planned and well-rehearsed response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: For small spills, prevent the powder from becoming airborne. Do not use a dry brush.

  • Neutralization/Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate, followed by a detergent solution), and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Disposal of this compound

Proper disposal is a critical final step in the chemical's lifecycle. Improper disposal can lead to environmental damage and regulatory non-compliance. All chemical waste disposal must follow local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealed container. This includes any contaminated absorbents from spills.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not mix incompatible waste streams.

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings (e.g., "Irritant," "Toxic").

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and documentation required for chemical waste transport and disposal.

Never dispose of this compound down the drain or in the regular trash. This is to prevent the contamination of waterways and soil, as the environmental fate of this specific compound is not well-characterized.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for laboratory chemicals like this compound.

G start Start: Unused or Contaminated This compound assess_form Assess Physical Form start->assess_form solid_waste Solid Waste Stream assess_form->solid_waste Solid liquid_waste Liquid Waste Stream assess_form->liquid_waste Liquid/Solution containerize_solid Package in a labeled, sealed container for solid hazardous waste. solid_waste->containerize_solid containerize_liquid Collect in a labeled, sealed container for liquid hazardous waste. liquid_waste->containerize_liquid storage Store in designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage ehs_pickup Contact Environmental Health & Safety (EHS) for disposal pickup. storage->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

Personal protective equipment for handling 1-Benzhydrylazetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-Benzhydrylazetidin-3-amine hydrochloride

As Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling of this compound. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting researchers and maintaining experimental integrity.

Hazard Analysis: Understanding the Imperative for Protection

This compound is an amine salt that demands careful handling due to its specific chemical reactivity and toxicological profile. The primary hazards, as identified by the Globally Harmonized System (GHS), are the foundation for our personal protective equipment (PPE) strategy.

  • Skin Irritation (H315): The compound can cause skin irritation upon contact.[1][2] This necessitates a robust barrier to prevent direct exposure.

  • Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious irritation.[1][2] The mucous membranes of the eyes are particularly sensitive to chemical insults.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols of this compound may cause respiratory tract irritation.[1][2]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can generate highly toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][3]

These established hazards mandate a multi-layered PPE approach to shield personnel from dermal, ocular, and respiratory exposure.

Core Protective Equipment: A Task-Oriented Approach

The selection of PPE is not static; it must be adapted to the specific procedure and the potential for exposure. Below is a summary of required equipment based on common laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot typically required
Weighing (Solid) Safety gogglesNitrile or neoprene glovesStandard lab coatRequired if not in a ventilated enclosure (e.g., fume hood, balance enclosure). Use a NIOSH-approved respirator with a P95 or P1 filter for nuisance dust.[3]
Solution Preparation Chemical splash goggles or face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a lab coatRequired if not performed in a chemical fume hood. Use a respirator with organic vapor/acid gas cartridges (e.g., OV/AG/P99 or ABEK-P2) for higher-level protection.[3]
Large-Scale Handling Face shield over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant coverallsNIOSH-approved supplied-air respirator or SCBA may be necessary depending on the scale and ventilation.[4][5]
Spill Cleanup Face shield over chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant coveralls or suitNIOSH-approved air-purifying respirator with appropriate cartridges or SCBA, depending on spill size and location.[4]

Experimental Protocol: Weighing and Solubilizing the Compound

This step-by-step protocol integrates PPE use as a critical component of the workflow, ensuring safety is an active, not passive, consideration.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Spatula

  • Weigh paper or weigh boat

  • Analytical balance within a ventilated enclosure

  • 15 mL conical tube

  • Vortex mixer

  • Appropriate PPE

Procedure:

  • Preparation and PPE Donning:

    • Before entering the lab, ensure you are wearing a long-sleeved lab coat, closed-toe shoes, and long pants.

    • Don safety goggles to protect against accidental splashes.

    • Don a pair of nitrile gloves, ensuring they are inspected for any defects prior to use.[3]

  • Staging the Workspace:

    • Perform all manipulations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[1]

    • Place the analytical balance, chemical container, weigh boat, spatula, and conical tube inside the ventilated workspace.

  • Weighing the Compound:

    • Carefully open the container of this compound, avoiding any puff of powder.

    • Using a clean spatula, transfer approximately 100 mg of the solid to the weigh boat on the analytical balance. Minimize dust generation during this process.[1]

    • Once the desired weight is achieved, securely close the primary container.

  • Solubilization:

    • Carefully transfer the weighed powder into the 15 mL conical tube.

    • Add 10 mL of anhydrous DMSO to the tube.

    • Secure the cap on the conical tube and vortex until the solid is completely dissolved.

  • Cleanup and PPE Doffing:

    • Dispose of the used weigh boat and any contaminated materials in a designated hazardous waste container.[1]

    • Wipe down the spatula and the work surface with an appropriate solvent.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste.[3]

    • Wash hands thoroughly with soap and water.[1]

PPE Selection Workflow start Start: Task Assessment task What is the scale and nature of the task? start->task weighing Weighing Solid Compound task->weighing solution Preparing Solution task->solution spill Spill or Emergency task->spill fume_hood_q Is work done in a fume hood or ventilated enclosure? weighing->fume_hood_q solution->fume_hood_q ppe_spill Required PPE: - Level C Protection - Face Shield & Goggles - Heavy-Duty Gloves - Chemical Suit - Appropriate Respirator spill->ppe_spill ppe_weigh_hood Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood_q->ppe_weigh_hood Yes ppe_weigh_bench Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - NIOSH P95 Respirator fume_hood_q->ppe_weigh_bench No ppe_solution_hood Required PPE: - Chemical Goggles - Nitrile Gloves (Double) - Lab Coat + Apron fume_hood_q->ppe_solution_hood Yes ppe_solution_bench Required PPE: - Face Shield & Goggles - Nitrile Gloves (Double) - Lab Coat + Apron - NIOSH OV/AG Respirator fume_hood_q->ppe_solution_bench No

Caption: PPE selection flowchart based on task.

Emergency Response and Decontamination

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wear appropriate PPE before attempting cleanup.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and sweep up, placing the material into a sealed, labeled container for hazardous waste disposal.[1][3]

  • Prevent the spill from entering drains or waterways.[1][3]

Disposal and Decontamination Plan

Waste Characterization: this compound and its solutions are classified as hazardous chemical waste. As a halogenated organic compound, it requires specialized disposal.[6][7]

Disposal Protocol:

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions must be collected in a labeled, sealed container designated for halogenated organic waste. Never pour this chemical down the drain.[3][8]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][8]

Safe Handling Lifecycle cluster_0 Preparation cluster_1 Execution cluster_2 Completion Receiving Receiving & Storage (Cool, Dry, Ventilated) PPE_Don Don Appropriate PPE (Gloves, Goggles, Coat) Receiving->PPE_Don Handling Handling in Ventilated Area (Fume Hood) PPE_Don->Handling Experiment Experimentation Handling->Experiment Decon Decontaminate Workspace & Equipment Experiment->Decon PPE_Doff Doff & Dispose of PPE Decon->PPE_Doff Waste Segregate Hazardous Waste (Halogenated Organics) PPE_Doff->Waste Disposal Licensed Waste Disposal Waste->Disposal

Caption: Lifecycle of chemical handling and disposal.

By adhering to these rigorous safety protocols, grounded in a thorough understanding of the chemical's hazards, researchers can confidently and safely advance their scientific objectives.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.